2-Methyltetrahydropyran
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQLHBVNXARAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906150 | |
| Record name | 2-Methyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10141-72-7 | |
| Record name | 2-Methyltetrahydropyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyltetrahydropyran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydropyran, a cyclic ether, is a valuable compound in organic synthesis, often utilized as a solvent and a key building block for more complex molecules. Its structural features and chemical properties make it a subject of interest in various chemical research and development areas, including pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of this compound.
Chemical Structure and Identification
This compound is a saturated heterocyclic compound with a six-membered ring containing one oxygen atom and a methyl substituent at the 2-position.
| Identifier | Value |
| IUPAC Name | 2-methyloxane[1][2] |
| Other Names | Tetrahydro-2-methyl-2H-pyran, Tetrahydro-2-methylpyran[3] |
| CAS Number | 10141-72-7[3] |
| Molecular Formula | C₆H₁₂O[3][4] |
| SMILES | C1(C)OCCCC1[5] |
| InChI | InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3[3][5] |
| InChIKey | YBDQLHBVNXARAU-UHFFFAOYSA-N[3][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid with a characteristic weak ether-like and sweet odor.[6] It is also a flammable liquid and should be handled with appropriate safety precautions.[6]
| Property | Value | Source(s) |
| Molecular Weight | 100.16 g/mol | [1][4] |
| Boiling Point | 101-103 °C (at 758 Torr) | [4] |
| 107.3 °C (at 760 mmHg) | [7] | |
| Melting Point | Not available | [8] |
| Density | 0.868 g/cm³ (at 11 °C) | [4] |
| 0.852 g/cm³ | [7] | |
| Solubility | Information on quantitative solubility in common solvents is not readily available. However, it is described as having high solubility.[4] The related compound, 2-methyltetrahydrofuran, is not miscible with water. |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the intramolecular Williamson ether synthesis from 6-chloro-2-hexanol.[6] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution to form the cyclic ether.[6]
Experimental Protocol: Intramolecular Williamson Ether Synthesis
This protocol details the synthesis of 2-methyl-tetrahydropyran from 6-chloro-2-hexanol.[6]
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous THF (40 mL) to the flask, and stir the suspension.
-
Substrate Addition: Prepare a solution of 6-chloro-2-hexanol (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of NaH in THF at 0 °C (using an ice bath).
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
After the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation to yield 2-methyl-tetrahydropyran.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Specific, detailed ¹H NMR data with chemical shifts, multiplicities, and coupling constants for this compound is not readily available in the provided search results. However, related structures show characteristic signals for the methyl group and the protons on the tetrahydropyran (B127337) ring. | Spectral data for this compound is available, allowing for the identification of the six unique carbon atoms in the molecule.[5] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of C-H and C-O stretching and bending vibrations. A digitized IR spectrum is available from the NIST Mass Spectrometry Data Center.[9]
| Wavenumber (cm⁻¹) | Assignment |
| ~2850-3000 | C-H stretching vibrations of the CH₂, and CH₃ groups |
| ~1450 | C-H bending vibrations |
| ~1000-1150 | C-O-C stretching vibration of the ether linkage |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization mass spectrum is available from the NIST WebBook.[3]
| m/z | Assignment |
| 100 | Molecular ion (M⁺) |
| 85 | Loss of a methyl group ([M-CH₃]⁺) |
| 43, 41 | Further fragmentation of the ring |
Safety and Handling
This compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[6] It may cause skin and eye irritation upon contact.[6] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical. It is important to work in a well-ventilated area to avoid inhalation of vapors.[6] Care should be taken during storage to prevent leakage and avoid contact with incompatible substances.[6]
References
- 1. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Methyloxane | C6H12O | CID 139099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. TETRAHYDRO-2-METHYL-2H-PYRAN [chembk.com]
- 5. This compound(10141-72-7) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS#:10141-72-7 | Chemsrc [chemsrc.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Physical Properties of 2-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Methyltetrahydropyran (CAS No: 10141-72-7), a cyclic ether utilized as a solvent in organic synthesis. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental reproducibility, and clear visualization of related chemical processes.
Core Physical and Chemical Properties
This compound is a colorless liquid with a faint, ether-like, sweet odor.[1] Its fundamental properties are summarized below, providing a baseline for its application in experimental settings.
| Physical Property | Value | Conditions / Notes | Source |
| Molecular Formula | C₆H₁₂O | [1][2] | |
| Molecular Weight | 100.16 g/mol | [2] | |
| Density | 0.852 g/cm³ | [2] | |
| 0.868 g/cm³ | @ 11 °C | ||
| Boiling Point | 101-103 °C | @ 758 Torr | [1] |
| 107.3 °C | @ 760 mmHg | [2] | |
| Melting Point | Not Available | ||
| Refractive Index | 1.414 | [2] | |
| Vapor Pressure | 31.8 mmHg | @ 25 °C | [2] |
| LogP | 1.575 | Octanol/Water Partition Coefficient | [2][3] |
| Appearance | Colorless Liquid |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point via Simple Distillation
The boiling point is a critical indicator of a liquid's purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4]
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Distillation head (still head)
-
Thermometer with adapter
-
Condenser
-
Receiving flask
-
Boiling chips
-
Clamps and stands
Procedure:
-
Assembly: Construct a simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[4]
-
Sample Preparation: Add a measured volume of this compound and a few boiling chips to the round-bottom flask to ensure smooth boiling.
-
Heating: Begin gently heating the flask with the heating mantle.
-
Equilibration: Observe the vapor rising and condensing. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4]
-
Measurement: The boiling point is the stable temperature reading on the thermometer observed during a steady distillation rate (i.e., when condensate is consistently forming and dripping into the receiving flask).[4]
-
Recording: Record the temperature range from the first drop collected to the last, along with the atmospheric pressure.
Determination of Density
Density, the mass per unit volume, is a fundamental physical property.[5]
Apparatus:
-
Analytical balance (accurate to ±0.001 g)
-
Volumetric flask or pycnometer (e.g., 10 mL)
-
Temperature-controlled water bath or thermometer
Procedure:
-
Measure Mass of Empty Flask: Accurately weigh a clean, dry volumetric flask or pycnometer.
-
Fill with Sample: Fill the flask with this compound precisely to the calibration mark. Ensure the exterior of the flask is dry.
-
Equilibrate Temperature: Place the filled flask in a water bath to bring the sample to a specific temperature (e.g., 20 °C), as density is temperature-dependent.
-
Measure Mass of Filled Flask: Reweigh the flask containing the sample.
-
Calculation:
-
Mass of sample = (Mass of filled flask) - (Mass of empty flask)
-
Density = Mass of sample / Volume of flask
-
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a highly sensitive property related to purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Solvent for cleaning (e.g., ethanol (B145695) or isopropanol) and soft tissue
Procedure:
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Ensure the refractometer prisms are at the desired temperature (e.g., 20 °C) using the water circulator.
-
Sample Application: Place a few drops of this compound onto the lower prism and close it securely.
-
Measurement: Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. Perform multiple readings and average the results.
Determination of Solubility
Solubility is assessed by observing the miscibility of a solute in a solvent, governed by the principle of "like dissolves like."[5] As a cyclic ether, this compound has intermediate polarity.
Apparatus:
-
Test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, hexane, toluene).
-
Mixing: In a test tube, combine a measured volume of this compound (e.g., 1 mL) with an equal volume of the test solvent.
-
Observation: Agitate the mixture thoroughly. Observe whether a single, clear, homogeneous phase forms (miscible) or if two distinct layers remain (immiscible). The formation of a cloudy emulsion indicates partial solubility.
-
Categorization: Classify the solubility as miscible, partially soluble, or insoluble for each solvent tested.
Relevant Synthetic Pathway: Intramolecular Williamson Ether Synthesis
This compound can be synthesized via the intramolecular cyclization of a haloalcohol, such as 6-chloro-2-hexanol. This reaction is a classic example of the Williamson ether synthesis.[6]
The process involves two primary steps:
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of the haloalcohol, forming a reactive alkoxide intermediate.[6]
-
Intramolecular Sₙ2 Attack: The newly formed alkoxide then acts as a nucleophile, attacking the carbon atom bearing the halide in an intramolecular Sₙ2 reaction. This displaces the halide and closes the ring, forming the tetrahydropyran (B127337) structure.[6]
The general workflow, from starting material to purified product, is outlined below.
References
A Comprehensive Technical Guide to 2-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydropyran, a cyclic ether, serves as a notable solvent in organic synthesis and as a structural motif in various natural products. Its physicochemical properties make it a subject of interest in chemical research and development. This technical guide provides an in-depth overview of 2-Methyltetrah_ydropyran, including its chemical identity, physical and chemical properties, a detailed synthesis protocol, and safety information.
Chemical Identity and Properties
Molecular Formula: C₆H₁₂O[1][3]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Weight | 100.159 | g/mol [3] |
| Density | 0.852 | g/cm³[1] |
| Boiling Point | 107.3 | °C at 760 mmHg[1] |
| Flash Point | 11 | °C[1] |
| Refractive Index | 1.414 | |
| Vapor Pressure | 31.8 | mmHg at 25°C[1] |
| LogP | 1.57540 | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the intramolecular cyclization of a haloalcohol, specifically 6-chloro-2-hexanol, via an intramolecular Williamson ether synthesis.[3]
Experimental Protocol: Intramolecular Williamson Ether Synthesis of this compound[3]
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Substrate: A solution of 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath).
-
Reaction: Following the complete addition of the substrate, the reaction mixture is allowed to warm to room temperature and is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, the flask is cooled to 0 °C.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is primarily utilized as a solvent in organic synthesis.[4] Its cyclic ether structure is a key motif found in a variety of natural products, making its synthesis and reactions relevant to medicinal chemistry and drug discovery. While not as extensively studied as its analogue, 2-methyltetrahydrofuran (B130290) (2-MeTHF), for "green" applications, its properties suggest potential as an alternative solvent in certain chemical processes.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides essential information on this compound for professionals in research and drug development. The summarized data, detailed experimental protocol, and synthesis workflow diagram offer a comprehensive resource for understanding and utilizing this compound in a laboratory setting. Further research into its applications, particularly as a green solvent, may unveil new opportunities for its use in sustainable chemical processes.
References
The Future of Green Chemistry: A Technical Guide to the Synthesis of 2-Methyltetrahydropyran from Renewable Resources
A comprehensive overview for researchers, scientists, and drug development professionals on the sustainable production of a key industrial solvent.
2-Methyltetrahydropyran (2-MTHF), a bio-derived solvent, is rapidly gaining prominence as a sustainable alternative to conventional petrochemical-based solvents. Its favorable properties, including high boiling point, low water miscibility, and stability, make it an attractive option for a wide range of applications in the pharmaceutical, fine chemical, and biofuel industries.[1] This technical guide provides an in-depth analysis of the core methodologies for synthesizing 2-MTHF from renewable biomass, focusing on the two primary platform molecules: levulinic acid and furfural (B47365).
Synthesis of this compound from Levulinic Acid
The conversion of levulinic acid (LA), a versatile platform chemical derived from the acid-catalyzed degradation of C6 sugars in lignocellulosic biomass, to 2-MTHF is a multi-step process involving hydrogenation and cyclization reactions.[2] The general pathway proceeds through the formation of γ-valerolactone (GVL) and 1,4-pentanediol (B150768) (1,4-PDO) as key intermediates.
Catalytic Pathways and Mechanisms
The synthesis of 2-MTHF from levulinic acid typically involves a cascade of hydrogenation and dehydration reactions, as illustrated below. The process is critically dependent on the catalytic system employed, which must be capable of facilitating both the reduction of carboxylic acids and ketones, as well as the subsequent cyclization.
Caption: Reaction pathway for the synthesis of 2-MTHF from levulinic acid.
Bifunctional catalysts, possessing both metal sites for hydrogenation and acidic sites for dehydration, are often employed to drive the reaction cascade efficiently.[3] Common catalytic systems include noble metals like ruthenium and palladium, as well as non-noble metal combinations such as nickel-copper, supported on various materials like carbon, alumina, and zeolites.[4][5]
Quantitative Data on Catalytic Performance
The efficiency of the conversion of levulinic acid to 2-MTHF is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. The following tables summarize the performance of various catalytic systems.
Table 1: Performance of Various Catalysts in the Conversion of Levulinic Acid to this compound
| Catalyst | Support | Temperature (°C) | H2 Pressure (bar) | Reaction Time (h) | LA Conversion (%) | 2-MTHF Yield (%) | Reference |
| Ru-N-Triphos complex | - | 150 | 65 | 25 | >99 | 87 | |
| Ni-Cu | Al2O3-ZrO2 | 220 | 50 | 6 | 100 | 99.8 | [3] |
| Ni-Cu | Al2O3 | 250 | 70 | 5 | >95 | 56 | [5] |
| Cu | SiO2 | 265 | 10 | - | 100 | 64 | [5] |
| Ru | C | 90 | 45 | 6 | 95 | - (GVL) | [4] |
Note: The yield of 2-MTHF is not always reported directly, with some studies focusing on the intermediate GVL.
Experimental Protocols
1.3.1. Catalyst Preparation: Ni-Cu/Al2O3-ZrO2 via Impregnation
This protocol describes the synthesis of a highly active and selective Ni-Cu bimetallic catalyst supported on a mixed oxide support.[3]
-
Support Preparation (Al2O3-ZrO2): A mesoporous Al2O3-ZrO2 support with a desired Al:Zr molar ratio (e.g., 9:1) is prepared using a sol-gel method.
-
Impregnation: The Al2O3-ZrO2 support is impregnated with an aqueous solution containing calculated amounts of nickel(II) nitrate (B79036) hexahydrate (Ni(NO3)2·6H2O) and copper(II) nitrate trihydrate (Cu(NO3)2·3H2O) to achieve the target metal loading (e.g., 10 wt% Ni, 10 wt% Cu).
-
Drying: The impregnated support is dried in an oven at 120°C for 12 hours.
-
Calcination: The dried material is calcined in air at 500°C for 4 hours to decompose the metal nitrate precursors to their respective oxides.
-
Reduction: Prior to the reaction, the calcined catalyst is reduced in a hydrogen flow (e.g., 5% H2 in N2) at a specific temperature (e.g., 500°C) for a set duration to obtain the active metallic species.
1.3.2. Hydrogenation of Levulinic Acid in a Batch Reactor
This procedure outlines the general steps for the catalytic hydrogenation of levulinic acid in a laboratory-scale batch reactor.
-
Reactor Loading: A high-pressure batch autoclave is charged with levulinic acid, a solvent (e.g., water or 1,4-dioxane), and the pre-reduced catalyst.
-
Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and heated to the target reaction temperature with constant stirring.
-
Reaction: The reaction is allowed to proceed for the specified duration. The pressure is maintained by supplying hydrogen as it is consumed.
-
Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
Product Analysis: The reaction mixture is filtered to remove the catalyst. The liquid products are then analyzed by techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of levulinic acid and the selectivity and yield of 2-MTHF and other products.
Synthesis of this compound from Furfural
Furfural, a key platform molecule derived from the dehydration of C5 sugars (pentoses) from hemicellulose, presents another important renewable route to 2-MTHF.[6] This pathway involves a series of hydrogenation steps to convert the aldehyde group and saturate the furan (B31954) ring.
Catalytic Pathways and Mechanisms
The conversion of furfural to 2-MTHF can proceed through two main routes, depending on the catalyst and reaction conditions. One route involves the initial hydrogenation of the aldehyde group to form furfuryl alcohol, followed by hydrogenolysis to 2-methylfuran, and subsequent hydrogenation of the furan ring. An alternative pathway involves the direct hydrogenolysis of the aldehyde group to 2-methylfuran, followed by ring hydrogenation.
Caption: Reaction pathways for the synthesis of 2-MTHF from furfural.
The choice of catalyst is crucial in directing the selectivity towards the desired pathway and minimizing the formation of byproducts such as tetrahydrofurfuryl alcohol and ring-opened products. Bimetallic catalysts, such as copper-palladium and iridium-nickel, have shown promise in achieving high yields of 2-MTHF.[7][8]
Quantitative Data on Catalytic Performance
The following table summarizes the performance of different catalytic systems for the conversion of furfural to 2-MTHF.
Table 2: Performance of Various Catalysts in the Conversion of Furfural to this compound
| Catalyst | Support | Temperature (°C) | H2 Pressure (bar) | Reaction Time (h) | Furfural Conversion (%) | 2-MTHF Yield (%) | Reference |
| Cu-Pd | ZrO2 | 220 | (Transfer Hydrogenation) | 4 | >95 | 78.8 | [9] |
| Ir-Ni | C | 220 | 51.7 | - | 99 | ~74 (selectivity) | [8] |
| Ni-Co-Al | - | - | - | - | - | - | [10] |
| Ru | C | 90 | 12.5 | - | - | - | [11] |
| Ni | γ-Al2O3 | 160 | 35 | 2 | 98.35 | - (FFA) | [12] |
Note: Data for 2-MTHF yield is not always available, with some studies focusing on intermediate products like furfuryl alcohol (FFA).
Experimental Protocols
2.3.1. Catalyst Preparation: Bimetallic Cu-Pd/ZrO2
This protocol is based on the synthesis of a bimetallic catalyst for catalytic transfer hydrogenation.[7]
-
Support Preparation: Zirconium dioxide (ZrO2) is used as the support material.
-
Impregnation: The ZrO2 support is co-impregnated with an aqueous solution containing appropriate amounts of copper(II) chloride and palladium(II) chloride to achieve the desired metal loadings.
-
Drying: The impregnated support is dried in an oven at 110°C overnight.
-
Calcination: The dried material is calcined in air at a specified temperature (e.g., 500°C) for several hours.
-
Reduction: Before the reaction, the catalyst is reduced under a hydrogen flow at an elevated temperature to form the active metallic nanoparticles.
2.3.2. Vapor-Phase Hydrogenation of Furfural
This procedure outlines the general steps for the continuous vapor-phase hydrogenation of furfural.[13]
-
Experimental Setup: A fixed-bed reactor system is used, typically consisting of a vaporizer, a tubular reactor containing the catalyst bed, a condenser, and a product collection system.
-
Catalyst Loading: The reactor is packed with a known amount of the catalyst.
-
Catalyst Activation: The catalyst is activated in-situ by heating under a flow of hydrogen to the required reduction temperature.
-
Reaction: A liquid feed of furfural is vaporized and mixed with a hydrogen stream before entering the reactor. The reaction is carried out at a specific temperature and pressure.
-
Product Collection and Analysis: The reactor effluent is cooled in a condenser to liquefy the products, which are then collected. The gas and liquid phases are separated, and the products are analyzed using GC and GC-MS to determine conversion and selectivity.
Conclusion and Future Outlook
The synthesis of this compound from renewable resources, particularly levulinic acid and furfural, represents a significant advancement in the field of green chemistry. The development of efficient and robust catalytic systems is paramount to the economic viability of these processes. While significant progress has been made with both noble and non-noble metal catalysts, future research should focus on enhancing catalyst stability, reducing the reliance on precious metals, and optimizing reaction conditions for even higher yields and selectivities. The continued development of these sustainable synthetic routes will undoubtedly pave the way for the broader industrial adoption of 2-MTHF as a key green solvent and biofuel component, contributing to a more sustainable chemical industry.
References
- 1. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient hydrogenation of levulinic acid into 2-methyltetrahydrofuran over Ni–Cu/Al2O3–ZrO2 bifunctional catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2 O3 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vapor phase hydrogenation of furfural over nickel mixed metal oxide catalysts derived from layered double hydroxides (Journal Article) | OSTI.GOV [osti.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. US8168807B2 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed - Google Patents [patents.google.com]
Spectroscopic Data of 2-Methyltetrahydropyran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyltetrahydropyran (also known as 2-methyloxane), a heterocyclic compound of interest in various chemical and pharmaceutical applications. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. The information is structured to serve as a valuable resource for compound identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct signals for each of the six carbon atoms.[5]
| Carbon Atom | Chemical Shift (δ) in ppm |
| C2 | 72.8 |
| C6 | 67.8 |
| C4 | 32.7 |
| C3 | 26.5 |
| C5 | 23.4 |
| CH₃ | 22.1 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the presence of a strong C-O stretching vibration, a hallmark of ether compounds.[6][7]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2970 - 2850 | C-H stretching (alkane) | Strong |
| 1465 | C-H bending (alkane) | Medium |
| 1100 - 1050 | C-O stretching (ether) | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.[8]
| m/z | Relative Intensity (%) | Assignment |
| 100 | ~20 | Molecular Ion [M]⁺ |
| 85 | 100 | [M - CH₃]⁺ |
| 57 | ~80 | [C₄H₉]⁺ |
| 43 | ~75 | [C₃H₇]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Set the spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (typically 8-16 for a moderately concentrated sample).
-
Set an appropriate relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the solvent peak or an internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Film (for neat liquids): Place a drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). The concentration will depend on the path length of the cell.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample holder (for liquid film) or the solvent-filled cell.
-
-
Data Acquisition:
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer. For volatile liquids, a direct injection or a gas chromatography (GC) inlet system is commonly used.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
-
Data Analysis:
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound(10141-72-7) 13C NMR spectrum [chemicalbook.com]
- 6. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]
- 7. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]
- 8. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Solubility and Miscibility of 2-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and miscibility of 2-Methyltetrahydropyran (2-MTHP), a versatile and increasingly popular solvent in chemical synthesis and drug development. Due to its favorable safety and environmental profile compared to other cyclic ethers like tetrahydrofuran (B95107) (THF), a thorough understanding of its solvent properties is crucial for its effective application. This document consolidates available data on the solubility of 2-MTHP in water and presents a predicted miscibility profile with common organic solvents based on its physicochemical properties. Detailed experimental protocols for the determination of solubility and miscibility are also provided to enable researchers to generate precise data for their specific applications.
Introduction to this compound (2-MTHP)
This compound is a cyclic ether with the chemical formula C₆H₁₂O.[1] Its structure, featuring a six-membered tetrahydropyran (B127337) ring with a methyl group at the 2-position, imparts a unique combination of properties, including moderate polarity and a higher boiling point compared to THF.[1] These characteristics, coupled with its lower peroxide-forming tendency and better stability, make it an attractive alternative solvent for a variety of chemical transformations, including Grignard reactions, reductions, and transition metal-catalyzed couplings. In the context of drug development, its solvent properties are critical for reaction optimization, product purification, and formulation.
Solubility of this compound
Solubility in Water
The solubility of this compound in water is limited. This property is advantageous in many applications as it facilitates phase separation during aqueous workups.
| Temperature (°C) | Solubility in Water ( g/100 g) |
| 20 | 1.5 |
Note: Data sourced from various chemical suppliers and databases.
Predicted Miscibility with Organic Solvents
| Solvent | Predicted Miscibility | Rationale |
| Alcohols | ||
| Methanol | Miscible | Polar protic solvent, capable of hydrogen bonding with the ether oxygen of 2-MTHP. |
| Ethanol | Miscible | Similar to methanol, expected to be fully miscible. |
| Ketones | ||
| Acetone | Miscible | Polar aprotic solvent with a similar polarity to 2-MTHP. |
| Aromatic Hydrocarbons | ||
| Toluene | Miscible | Nonpolar solvent, but the moderate polarity of 2-MTHP allows for miscibility. |
| Alkanes | ||
| Hexane (B92381) | Partially Miscible/Immiscible | The significant difference in polarity between the nonpolar hexane and the moderately polar 2-MTHP may lead to limited miscibility. |
| Chlorinated Solvents | ||
| Dichloromethane | Miscible | Polar aprotic solvent, expected to be fully miscible with 2-MTHP. |
Disclaimer: The miscibility data presented in this table is predicted based on the physicochemical properties of this compound and the general behavior of cyclic ethers. Experimental verification is strongly recommended for any critical application.
Experimental Protocols
Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of an organic liquid like 2-MTHP in water.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Separatory funnel
Procedure:
-
Prepare a series of saturated solutions by adding an excess of 2-MTHP to a known volume of deionized water in sealed flasks.
-
Equilibrate the flasks in a thermostatically controlled shaker bath at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the phases to separate.
-
Carefully extract a known volume of the aqueous phase, ensuring no undissolved 2-MTHP is transferred.
-
Dilute the aqueous sample to a suitable concentration with a solvent miscible with both water and 2-MTHP (if necessary for the analytical technique).
-
Analyze the concentration of 2-MTHP in the aqueous phase using a calibrated GC-FID or another appropriate analytical method.
-
Calculate the solubility in g/100 g of water.
Determination of Liquid-Liquid Miscibility
This protocol provides a method for qualitatively and quantitatively determining the miscibility of 2-MTHP with other organic solvents.
Materials:
-
This compound
-
Organic solvent to be tested
-
Graduated cylinders or burettes
-
Sealed test tubes or vials
-
Vortex mixer
Procedure (Qualitative):
-
In a clean, dry, sealed test tube, add a known volume (e.g., 2 mL) of 2-MTHP.
-
To the same test tube, add an equal volume of the organic solvent being tested.
-
Seal the test tube and vortex for 30-60 seconds.
-
Allow the mixture to stand and observe.
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid layers are observed.
-
Partially Miscible: The mixture may appear cloudy or form two layers after standing.
-
Procedure (Quantitative - for partially miscible liquids):
-
Prepare a series of mixtures of 2-MTHP and the other solvent in varying, known proportions in sealed vials.
-
Equilibrate the vials at a constant temperature.
-
For each mixture that forms two phases, carefully separate the two layers.
-
Determine the composition of each layer using an appropriate analytical technique (e.g., GC, NMR, or refractive index).
-
Plot the compositions on a ternary phase diagram (if a third component is involved) or a binary composition-temperature diagram to define the miscibility gap.
Applications in Drug Development
The solubility and miscibility of 2-MTHP are key to its utility in the pharmaceutical industry. Its ability to dissolve a range of organic molecules makes it a suitable reaction medium for the synthesis of active pharmaceutical ingredients (APIs). Furthermore, its limited water solubility is highly beneficial for extraction and purification processes, allowing for efficient separation of the product from aqueous phases, thereby reducing solvent waste and improving process efficiency.
Conclusion
This compound is a promising solvent for the chemical and pharmaceutical industries, offering a more sustainable and safer alternative to traditional cyclic ethers. While its solubility in water is low, it is predicted to be miscible with a wide array of common organic solvents. For applications requiring precise knowledge of its solvent properties, the experimental protocols provided in this guide can be employed to determine its solubility and miscibility under specific conditions. Further research into the quantitative miscibility of 2-MTHP with a broader range of solvents would be a valuable contribution to the field.
References
An In-depth Technical Guide to 2-Methyltetrahydropyran: Environmental Impact and Green Chemistry Aspects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyltetrahydropyran (2-MTHP) with a focus on its environmental and green chemistry profile. Given the limited direct data on 2-MTHP, this paper draws on comparative data from structurally similar cyclic ethers, such as 2-Methyltetrahydrofuran (2-MeTHF), Tetrahydrofuran (THF), and Cyclopentyl methyl ether (CPME), to evaluate its potential as a green solvent. This guide also presents a detailed experimental protocol for a known synthesis of 2-MTHP and proposes a potential bio-based synthetic route.
Introduction to this compound as a Potential Green Solvent
This compound (2-MTHP), a six-membered cyclic ether, is emerging as a potential green solvent alternative to conventional petroleum-derived solvents. Its advocacy as a "green" solvent is rooted in the broader interest in sustainable chemical processes within the pharmaceutical and chemical industries. The ideal green solvent should be derived from renewable resources, exhibit low toxicity, be biodegradable, and have a favorable lifecycle assessment. While 2-MTHP is not as extensively studied as its five-membered ring analogue, 2-MeTHF, its structural characteristics suggest it may offer unique and beneficial properties. This guide aims to consolidate the available information on 2-MTHP and provide a comparative analysis to guide future research and application.
Physicochemical and Solvent Properties: A Comparative Analysis
A solvent's utility and environmental impact are largely determined by its physical and chemical properties. Due to the scarcity of experimentally determined solvent parameters for 2-MTHP, the following tables present available data for 2-MTHP alongside those of commonly used and alternative cyclic ethers for a comprehensive comparison.
Table 1: General and Physical Properties of Selected Cyclic Ethers
| Property | This compound (2-MTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) |
| CAS Number | 10141-72-7 | 96-47-9 | 109-99-9 | 5614-37-9 |
| Molecular Formula | C₆H₁₂O | C₅H₁₀O | C₄H₈O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 100.16 | 86.13 | 72.11 | 100.16 |
| Boiling Point (°C) | 101-103 | 80.2 | 66 | 106 |
| Density (g/cm³ at 20°C) | 0.868 (at 11°C) | 0.854 | 0.889 | 0.860 |
| Flash Point (°C) | Not Available | -11 | -14 | -1 |
Data for 2-MTHP, 2-MeTHF, THF, and CPME are compiled from various chemical supplier and database sources.
Table 2: Comparative Solvent and Environmental Parameters
| Parameter | This compound (2-MTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) |
| Hansen Solubility Parameters (MPa¹ᐟ²) | ||||
| δD (Dispersion) | Not Available | 16.8 | 16.8 | 16.6 |
| δP (Polar) | Not Available | 5.7 | 5.7 | 4.5 |
| δH (Hydrogen Bonding) | Not Available | 6.3 | 8.0 | 4.3 |
| Kamlet-Taft Parameters | ||||
| π* (Dipolarity/Polarizability) | Not Available | 0.41 | 0.58 | 0.30 |
| α (H-bond acidity) | Not Available | 0.00 | 0.00 | 0.00 |
| β (H-bond basicity) | Not Available | 0.48 | 0.55 | 0.48 |
| Water Solubility ( g/100g ) | Not Available | 14 (at 20°C) | Miscible | 1.1 (at 23°C) |
Comparative data for 2-MeTHF, THF, and CPME are sourced from published solvent selection guides and chemical literature. The absence of data for 2-MTHP highlights a significant knowledge gap.
Environmental Impact and Green Chemistry Profile
The "greenness" of a solvent is a multifactorial assessment that includes its origin, toxicity, biodegradability, and lifecycle impact.
3.1. Synthesis from Renewable Resources: A Proposed Pathway
A key aspect of a green solvent is its derivation from renewable feedstocks. While a direct bio-based synthesis for 2-MTHP is not yet established, a plausible route can be envisioned through the bio-based production of its precursors. 1,5-Hexanediol (B1582509), which has the same carbon backbone as 2-MTHP, can be conceptually produced from biomass-derived furfural. The subsequent cyclization of 1,5-hexanediol would yield tetrahydropyran, which could then be methylated. A more direct hypothetical route could involve the hydrogenation and cyclization of a C6 carbohydrate-derived intermediate.
An In-depth Technical Guide to the Safe Handling of 2-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methyltetrahydropyran (CAS No: 10141-72-7), a flammable liquid used as a solvent in organic synthesis.[1] Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is classified as a flammable liquid.[1] Contact with the skin or eyes may lead to irritation and inflammation.[1] Inhalation of vapors or aerosols should be avoided.[1] It is essential to handle this chemical with care to prevent exposure and mitigate fire risks.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [3] |
| Appearance | Colorless Liquid | [1] |
| Odor | Weak ether-like, sweet odor | [1] |
| Boiling Point | 107.3 °C at 760 mmHg | [2] |
| Flash Point | 11 °C | [2] |
| Density | 0.852 g/cm³ | [2] |
Toxicological and Hazard Information
Detailed toxicological data for this compound is not extensively documented in the provided search results. The primary known hazards are summarized here.
| Hazard Type | Description | Reference |
| Eye Contact | May cause irritation and inflammation. | [1] |
| Skin Contact | May cause irritation and inflammation. | [1] |
| Inhalation | Vapors and aerosols should be avoided. | [1] |
| Ingestion | No specific data available. |
Fire and Explosion Hazards
As a flammable liquid with a low flash point, this compound poses a significant fire hazard.
| Hazard Parameter | Value / Precaution | Reference |
| Flammability | Flammable Liquid. | [1] |
| Flash Point | 11 °C | [2] |
| Fire Extinguishing Media | Use dry chemical, CO₂, or alcohol-resistant foam. Water may be ineffective. | [4] |
| Hazardous Combustion Products | Produces poisonous gases in a fire. | [4] |
| Explosion Hazard | Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode in a fire. | [4] |
| Static Discharge | Vapors may be ignited by static electricity. All equipment must be grounded and bonded. | [5][6] |
Experimental Workflow and Hazard Mitigation
The following diagrams illustrate a standard workflow for handling flammable liquids and the interrelation of hazards associated with this compound.
Caption: General workflow for safely handling this compound.
Caption: Relationship between hazards for this compound.
Experimental Protocol: Safe Handling and Dispensing
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
6.1 Risk Assessment and Preparation
-
Conduct a thorough risk assessment for the planned experiment, identifying potential hazards.[7]
-
Review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary materials, including the chemical, solvents, glassware, and designated hazardous waste containers, are readily available.[7]
-
Verify that a chemical safety shower and eyewash station are accessible and operational.[8]
6.2 Engineering Controls and Personal Protective Equipment (PPE)
-
All handling and dispensing of this compound must occur within a certified chemical fume hood to minimize vapor inhalation.[7][9]
-
Wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles with side shields or a full-face shield.[7] Standard safety glasses are insufficient.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., Viton™, Butyl rubber).[7] Always inspect gloves for integrity before use.[7]
-
Body Protection: A chemical-resistant laboratory coat, fully buttoned.[7][9]
-
6.3 Dispensing and Handling
-
Ensure all equipment is free from ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[5][6]
-
Ground and bond the container and receiving equipment to prevent static electricity discharge during transfer.[5][6]
-
Dispense the chemical carefully to avoid splashes and the generation of aerosols.[7]
-
Avoid contact with incompatible substances, such as strong oxidizing agents.[9]
6.4 Storage
-
Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[1][9] Recommended storage is in a refrigerator at 2-8°C.[3]
-
Keep containers away from heat, sparks, open flames, and other ignition sources.[9]
-
Ensure containers are kept tightly closed to prevent leakage and potential peroxide formation, a common hazard with ethers.[1][6]
Emergency Procedures
7.1 Spill Management
-
Small Spills: Evacuate the immediate area. Absorb the spill with an inert material like sand or vermiculite.[7] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[7]
-
Large Spills: Evacuate the laboratory and follow the institution's emergency procedures.[7] Alert the appropriate emergency response team.
7.2 First Aid
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[10]
-
Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[10]
7.3 Waste Disposal
-
Dispose of waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.[7]
-
Do not mix with non-halogenated waste streams.[7] Store waste containers in a designated satellite accumulation area before collection by environmental health and safety personnel.[7]
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS#:10141-72-7 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nj.gov [nj.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
2-Methyltetrahydropyran: A Comprehensive Technical Guide to its Discovery, History, and Application as a Sustainable Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydropyran (2-MeTHP), a cyclic ether, has emerged as a prominent green solvent in the chemical and pharmaceutical industries. Its favorable safety profile, performance characteristics, and origin from renewable resources position it as a sustainable alternative to conventional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and key applications of 2-MeTHP, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Discovery and Historical Context
While the precise date and discoverer of this compound are not prominently documented in readily available literature, its development can be understood within the broader historical context of ether solvents. Ether, specifically diethyl ether, has been known since the 13th century and its synthesis was first described in 1540. The 19th century saw the elucidation of its chemical structure and the development of the Williamson ether synthesis, a fundamental method for preparing ethers that is still in use today.[1]
The 20th century witnessed the rise of various cyclic ethers as important solvents in organic synthesis. Tetrahydrofuran (THF), in particular, became a widely used solvent due to its excellent solvating properties for a broad range of compounds. However, concerns over the safety of THF, particularly its propensity to form explosive peroxides and its high miscibility with water complicating reaction work-ups, spurred the search for safer and more environmentally benign alternatives.
The impetus for the development and adoption of 2-MeTHP as a "green solvent" aligns with the principles of green chemistry, which gained significant traction in the 1990s.[2] A key driver for the interest in 2-MeTHP is its potential to be derived from renewable feedstocks such as corncobs and bagasse, which are agricultural waste products.[2][3] This bio-based origin, coupled with its advantageous physical and chemical properties, has led to its increasing adoption in both academic research and industrial processes as a more sustainable solvent choice.[3][4]
Synthesis of this compound
A common and illustrative laboratory-scale synthesis of this compound is achieved through an intramolecular Williamson ether synthesis. This method involves the cyclization of a haloalcohol, a reaction that is both efficient and demonstrative of fundamental organic chemistry principles.
Experimental Protocol: Intramolecular Williamson Ether Synthesis of this compound
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with sodium hydride (1.2 equivalents).
-
Anhydrous THF is added to create a suspension.
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, the flask is cooled to 0 °C.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
The mixture is then transferred to a separatory funnel.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[5]
Reaction Workflow:
Physical and Chemical Properties
The utility of 2-MeTHP as a solvent is dictated by its unique physical and chemical properties, which are summarized and compared with other common solvents in the tables below.
General and Physical Properties
| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether | Dichloromethane (DCM) | Toluene |
| Molecular Formula | C₆H₁₂O[6] | C₄H₈O | C₄H₁₀O | CH₂Cl₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 100.16[6] | 72.11 | 74.12 | 84.93 | 92.14 |
| Boiling Point (°C) | 101-103[4] | 66 | 34.6 | 39.6 | 110.6 |
| Melting Point (°C) | - | -108.4 | -116.3 | -96.7 | -95 |
| Density (g/cm³ at 20°C) | 0.868[4] | 0.889 | 0.713 | 1.327 | 0.867 |
| Solubility in Water ( g/100g at 23°C) | 14[2] | Miscible | 6.9 | 1.3 | 0.05 |
Safety and Environmental Data
| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether | Dichloromethane (DCM) | Toluene |
| Flash Point (°C) | -11 | -14 | -45 | N/A | 4 |
| Autoignition Temperature (°C) | 270 | 321 | 160 | 556 | 480 |
| Peroxide Formation | Low | High | High | None | Low |
| Toxicity | Irritant | Irritant, CNS depressant | Narcotic, irritant | Carcinogen, irritant | Toxic, CNS depressant |
| Renewable Feedstock Origin | Yes[2] | No | No | No | No |
| Life Cycle GHG Emissions (kg CO₂ eq./kg solvent) | 0.150 (bio-based)[4] | 5.46 (petrochemical-based)[4] | - | - | - |
Key Applications in Organic Synthesis
2-MeTHP has found broad application as a solvent in a variety of organic reactions, often demonstrating superior performance compared to traditional solvents.[7]
Organometallic Reactions
2-MeTHP is an excellent solvent for organometallic reactions, including Grignard reactions, lithiations, and metal-catalyzed couplings.[2] Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates.[8] Furthermore, its lower miscibility with water simplifies the work-up of these moisture-sensitive reactions.[8]
Logical Relationship for Solvent Choice in Grignard Reactions:
References
Methodological & Application
Application Notes and Protocols for 2-Methyltetrahydropyran and its Isomers as Green Solvents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl-substituted tetrahydropyrans, particularly 2-Methyltetrahydropyran (2-MeTHP) and its isomer 4-Methyltetrahydropyran (4-MeTHP), as environmentally benign solvents in organic synthesis. While research on 2-MeTHP is emerging, its isomer 4-MeTHP has been more extensively studied and serves as a valuable case study for the potential of this class of green solvents. These notes offer detailed protocols, comparative data, and workflow diagrams to facilitate their adoption in research and development.
Introduction to Methylated Tetrahydropyrans as Green Solvents
This compound and its isomers are promising alternatives to conventional, often hazardous, organic solvents.[1] Derived from renewable resources, they offer a favorable environmental profile, including lower toxicity and good biodegradability. Their physical properties, such as higher boiling points and reduced water miscibility compared to solvents like Tetrahydrofuran (THF), simplify reaction work-ups and solvent recovery, contributing to more sustainable chemical processes.[2][3] 4-MeTHP, in particular, has demonstrated broad applicability across a range of important organic transformations.[2]
Physicochemical Properties and Safety Information
A clear understanding of the physical and chemical properties of these solvents is crucial for their effective and safe implementation in the laboratory.
Table 1: Physicochemical Properties of 2-MeTHP, 4-MeTHP, and Comparison Solvents [2][4]
| Property | This compound (2-MeTHP) | 4-Methyltetrahydropyran (4-MeTHP) | Tetrahydrofuran (THF) |
| CAS Number | 10141-72-7 | 4717-96-8 | 109-99-9 |
| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₄H₈O |
| Molecular Weight ( g/mol ) | 100.16 | 100.16 | 72.11 |
| Boiling Point (°C) | ~107.3 | 108 | 66 |
| Melting Point (°C) | - | <-50 | -108.4 |
| Density (g/cm³ at 20°C) | 0.852 | 0.857 | 0.889 |
| Flash Point (°C) | 11 | - | -14 |
| Water Solubility | - | Low | Miscible |
Safety Profile:
This compound is a flammable liquid and should be handled with care, away from ignition sources.[1] It may cause skin and eye irritation.[1] Proper personal protective equipment (PPE), including gloves and safety glasses, should always be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Applications in Organic Synthesis
4-Methyltetrahydropyran has been successfully employed as a green solvent in a variety of common organic reactions, demonstrating its versatility and potential to replace conventional solvents.
Radical Reactions
4-MeTHP has been shown to be a suitable solvent for radical addition, reduction, and cyclization reactions. Its stability under these conditions is a notable advantage.[2]
Table 2: Performance of 4-MeTHP in a Radical Addition Reaction [2]
| Reaction | Solvent | Yield (%) |
| Radical addition of nBu₃SnH to 4-pentyn-1-ol (B147250) | 4-MeTHP | 95 |
Organometallic Reactions
The use of 4-MeTHP has been explored in Grignard reactions and other organometallic transformations, where it can serve as a substitute for traditional ethereal solvents.[2]
Palladium-Catalyzed Cross-Coupling Reactions
While specific data for 2-MeTHP in palladium-catalyzed reactions is limited, its isomer 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has been successfully used as a green solvent in Suzuki-Miyaura cross-coupling reactions.[5] The similar properties of methylated tetrahydropyrans suggest their potential in this important class of reactions. The workflow for a typical Suzuki-Miyaura coupling is outlined below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Biocatalysis and Enzymatic Reactions
Green solvents are increasingly being explored in biocatalysis to create more sustainable enzymatic processes. While specific protocols for 2-MeTHP are not widely available, 2-MeTHF has been shown to be a suitable medium for various enzymatic reactions, including those catalyzed by oxidoreductases.[6] The workflow for a typical enzymatic reaction is depicted below.
Caption: General workflow for a biocatalytic reaction using a green solvent system.
Experimental Protocols
The following protocols are adapted from a comprehensive study on the application of 4-Methyltetrahydropyran (4-MeTHP) as a reaction solvent and can serve as a starting point for the use of methylated tetrahydropyrans in various organic syntheses.[2]
Protocol 1: Radical Addition of n-Bu₃SnH to an Alkyne
Reaction:
Materials:
-
4-pentyn-1-ol (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.2 eq)
-
n-Tributyltin hydride (nBu₃SnH) (1.3 eq)
-
4-Methyltetrahydropyran (4-MeTHP)
Procedure:
-
To a solution of 4-pentyn-1-ol in 4-MeTHP, add AIBN and nBu₃SnH.
-
Stir the reaction mixture at 90 °C for 2 hours.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: General Procedure for Solvent Recycling in a Radical Reaction
Procedure:
-
Set up the radical reaction in 4-MeTHP as described in Protocol 1.
-
After the reaction is complete, recover the solvent by distillation under reduced pressure.
-
Analyze the purity of the recovered solvent by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) before reuse.
Caption: Workflow for the recycling of 4-MeTHP solvent after a radical reaction.[2]
Conclusion
Methyl-substituted tetrahydropyrans, particularly 4-MeTHP, represent a versatile and sustainable class of solvents for a wide range of organic reactions. Their favorable physicochemical properties, combined with their derivation from renewable resources, make them attractive alternatives to conventional volatile organic compounds. The provided data and protocols offer a solid foundation for researchers to explore the application of these green solvents in their own synthetic endeavors, contributing to the development of more environmentally responsible chemical processes. Further research into the specific applications of 2-MeTHP is encouraged to fully realize the potential of this promising green solvent.
References
- 1. chembk.com [chembk.com]
- 2. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTHP | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]
Application Notes: 2-Methyltetrahydropyran (2-MeTHP) as a High-Performance Solvent for Grignard Reactions
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The choice of solvent is critical, as it must solvate the Grignard reagent to form the reactive complex while remaining inert. While traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are common, they present challenges such as low boiling points and high water miscibility. 2-Methyltetrahydropyran (2-MeTHP) emerges as a superior alternative, offering a unique combination of properties that enhance reaction efficiency, simplify product isolation, and improve overall process safety.
Advantages of this compound (2-MeTHP)
2-MeTHP is a cyclic ether that serves as an excellent solvent for organometallic chemistry, particularly for the preparation and reaction of Grignard reagents.[1] Its advantages stem from its distinct physical and chemical properties compared to traditional solvents.
-
Higher Reaction Temperatures: With a boiling point of 101-103 °C, 2-MeTHP allows for reactions to be conducted at significantly higher temperatures than THF (boiling point ~66 °C).[1][2] This can accelerate reaction rates, drive sluggish reactions to completion, and improve process throughput.
-
Simplified Work-up and Product Isolation: A key advantage of using tetrahydropyran-based solvents is their limited miscibility with water.[3] Unlike THF, which is fully miscible with water and complicates aqueous work-ups, 2-MeTHP facilitates a clean phase separation.[3] After quenching the reaction with an aqueous solution, the product is retained in the 2-MeTHP layer, which can be easily separated, eliminating the need for additional extraction solvents like toluene (B28343) or ethyl acetate.[3]
-
Enhanced Stability and Safety: 2-MeTHP is a stable solvent, ideal for the synthesis and catalytic reactions of metal-organic compounds.[1] While all ethers can form peroxides, the handling of flammable liquids like 2-MeTHP requires standard safety precautions, such as working in a well-ventilated area away from ignition sources.[1]
Data Presentation
The following tables summarize the physical properties of 2-MeTHP compared to THF and showcase the high yields achievable in Grignard reactions using a closely related solvent, tetrahydropyran (B127337), as a proxy for expected performance.
Table 1: Comparison of Solvent Physical Properties
| Property | This compound (2-MeTHP) | Tetrahydrofuran (THF) |
| Molecular Formula | C₆H₁₂O | C₄H₈O |
| Boiling Point | 101-103 °C[1] | ~66 °C[2] |
| Density | 0.868 g/cm³ (at 11 °C)[1] | ~0.889 g/cm³ (at 20 °C) |
| Water Miscibility | Low / Immiscible[3] | Fully Miscible[2] |
Table 2: Example Yield of a Grignard Reaction in Tetrahydropyran
This example from a published patent demonstrates the high efficiency of tetrahydropyran as a solvent for a Grignard reaction, indicating the expected performance for 2-MeTHP.
| Grignard Reagent | Electrophile | Solvent | Yield | Reference |
| Methylmagnesium Iodide | Benzaldehyde | Tetrahydropyran | 92% | JP2008001647A[3] |
Experimental Protocols
General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Anhydrous solvents and reagents are essential for success.[4]
Protocol 1: Preparation of a Grignard Reagent in 2-MeTHP
This protocol describes the formation of a Grignard reagent from an organic halide and magnesium turnings.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Organic halide (e.g., methyl iodide, bromobenzene) (1.0 equivalent)
-
Anhydrous this compound (2-MeTHP)
-
Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)[3][4]
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place the magnesium turnings in the flask under a positive pressure of inert gas. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[3][4]
-
Solvent Addition: Add enough anhydrous 2-MeTHP to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of the organic halide in anhydrous 2-MeTHP. Add a small portion of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming, and initiation is indicated by the disappearance of the iodine color and/or spontaneous bubbling.[4]
-
Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction may sustain the reflux. If necessary, use a heating mantle to maintain the temperature.[3]
-
Completion: After the addition is complete, continue to stir the mixture under gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution will typically be a cloudy gray or brown mixture.[3][4]
Protocol 2: Reaction of Grignard Reagent with an Electrophile
This protocol describes the reaction of the prepared Grignard reagent with a carbonyl compound.
Materials:
-
Freshly prepared Grignard reagent in 2-MeTHP (1.1 equivalents)
-
Electrophile (e.g., ketone, aldehyde, ester) (1.0 equivalent)
-
Anhydrous this compound (2-MeTHP)
Procedure:
-
Setup: In a separate dry, inert-atmosphere flask, prepare a solution of the electrophile in anhydrous 2-MeTHP.
-
Addition: Cool the electrophile solution in an ice bath (0 °C). Slowly add the Grignard reagent solution via a dropping funnel or cannula to the stirred electrophile solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Reaction progress can be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC).[4]
Protocol 3: Aqueous Work-up and Product Isolation
This protocol highlights the simplified work-up procedure afforded by 2-MeTHP.
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water to quench the reaction and any unreacted Grignard reagent.[3]
-
Acidification: If necessary, add a dilute aqueous acid solution (e.g., 1 M HCl) dropwise to dissolve the magnesium salts, adjusting the pH to be slightly acidic.[3]
-
Phase Separation: Transfer the entire mixture to a separatory funnel. The organic layer (2-MeTHP containing the product) will separate from the aqueous layer.[3]
-
Isolation: Separate the layers. The aqueous layer can be washed once more with a small amount of 2-MeTHP to recover any residual product.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the 2-MeTHP solvent under reduced pressure to yield the crude product, which can then be purified by standard methods such as distillation or column chromatography.
Visualizations
References
Applications of 2-Methyltetrahydropyran in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (B127337) (THP) ring is a ubiquitous structural motif found in a vast array of natural products and pharmacologically active compounds, underscoring its significance in medicinal chemistry.[1] Among its derivatives, 2-Methyltetrahydropyran (2-Me-THP) and its substituted analogues serve as crucial chiral building blocks and key intermediates in the synthesis of complex pharmaceutical molecules. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in pharmaceutical synthesis, with a focus on a promising class of anticancer agents.
Application Notes
The incorporation of the 2-Me-THP moiety into drug candidates can significantly influence their pharmacological properties, including binding affinity, metabolic stability, and pharmacokinetic profiles. While 2-Me-THP itself can be utilized as a solvent, its primary value in pharmaceutical synthesis lies in its role as a versatile chiral precursor for constructing more complex molecular architectures.
A notable application of the this compound scaffold is in the development of novel anticancer agents. Recent studies have demonstrated that 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones exhibit significant cytotoxic activity against various cancer cell lines.[2] These compounds represent a promising new class of potential therapeutics, and their synthesis highlights the strategic importance of the 2-Me-THP core.
One particularly potent compound, 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one, has shown high cytotoxic activity against human leukemia (HL-60) cells, proving to be three times more active than the established anticancer drug carboplatin (B1684641) in preclinical studies.[2] The mechanism of action for this class of compounds involves the induction of apoptosis and cell cycle arrest in the G2/M phase, suggesting a potential role in disrupting cancer cell proliferation.[2]
The synthesis of these bioactive tetrahydropyran-4-ones showcases the utility of the 2-Me-THP framework as a template for generating libraries of compounds for drug discovery. The modular nature of the synthetic route allows for the introduction of diverse substituents at various positions of the tetrahydropyran ring, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Quantitative Data
The cytotoxic activity of synthesized 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones against various cancer cell lines is summarized in the table below.
| Compound | Substituents (R) | Cell Line | IC₅₀ (µM)[2] |
| 11a | Ethyl | NALM-6 | >100 |
| HL-60 | >100 | ||
| MCF-7 | >100 | ||
| 11b | n-Butyl | NALM-6 | >100 |
| HL-60 | >100 | ||
| MCF-7 | >100 | ||
| 11c | Isopropyl | NALM-6 | 10.3 ± 0.9 |
| HL-60 | 1.8 ± 0.2 | ||
| MCF-7 | 15.4 ± 1.1 | ||
| 11d | Phenyl | NALM-6 | >100 |
| HL-60 | >100 | ||
| MCF-7 | >100 |
Experimental Protocols
Synthesis of 2,2,6-Trisubstituted 5-Methylidenetetrahydropyran-4-ones
This protocol describes a four-step synthesis of 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones, exemplified by the synthesis of the highly active 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c).[2]
Step 1: Synthesis of 2,2-disubstituted 5-diethoxyphosphoryldihydropyran-4-ones
This initial step is not detailed in the provided search results.
Step 2: Michael Addition of Grignard Reagents
-
To a solution of the 2,2-disubstituted 5-diethoxyphosphoryldihydropyran-4-one (1.0 equiv) in anhydrous diethyl ether (Et₂O) at 0 °C, add the appropriate Grignard reagent (e.g., isopropylmagnesium bromide, 2.0 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with Et₂O.
-
Combine the organic fractions, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Evaporate the solvent under reduced pressure to yield the crude Michael adduct, which can be purified by column chromatography.
Step 3: Horner-Wadsworth-Emmons Reaction with Formaldehyde
-
To a vigorously stirred mixture of the Michael adduct (1.0 equiv) and paraformaldehyde (10.0 equiv) in dichloromethane (B109758) (DCM), add potassium carbonate (K₂CO₃, 0.40 mmol) in water at 0 °C.
-
Continue stirring at 0 °C for 2 hours or at room temperature for 3 hours, depending on the substrate.
-
Add Et₂O and separate the layers.
-
Wash the aqueous fraction with Et₂O.
-
Combine the organic fractions, wash with brine, and dry over MgSO₄.
-
Evaporate the solvents under reduced pressure.
-
Purify the crude product by column chromatography to afford the final 5-methylidenetetrahydropyran-4-one.
Step 4: Characterization
The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Visualizations
Caption: Synthetic workflow for bioactive tetrahydropyran-4-ones.
Caption: Anticancer mechanism of the tetrahydropyran-4-one derivative.
References
Application Notes and Protocols for the Use of 2-Methyltetrahydropyran and its Common Alternative, 2-Methyltetrahydrofuran, in Organometallic Chemistry
To the intended audience of researchers, scientists, and drug development professionals: The following document addresses the inquiry regarding the use of 2-Methyltetrahydropyran (2-MeTHP) in organometallic chemistry. Initial research indicates a notable scarcity of detailed application protocols and performance data for 2-MeTHP in this specific context. However, the closely related and structurally similar solvent, 2-Methyltetrahydrofuran (B130290) (2-MeTHF), is a well-documented and increasingly popular green solvent in organometallic chemistry.
This document will first present the available information on this compound and then provide comprehensive application notes and detailed protocols for 2-Methyltetrahydrofuran as a viable and advantageous alternative.
This compound (2-MeTHP)
This compound is a cyclic ether with the chemical formula C6H12O.[1] While its use as a solvent in organic synthesis, including for organometallic compounds, is noted due to its high solubility and chemical stability, specific, detailed protocols and comparative data in organometallic reactions are not widely published.[1]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C6H12O[1][2] |
| Molar Mass | 100.16 g/mol [1][2] |
| Boiling Point | 101-103 °C[1] |
| Density | 0.868 g/cm³ at 11 °C[1] |
A known synthesis route for this compound involves the intramolecular cyclization of 6-chloro-2-hexanol via a Williamson ether synthesis.[3]
Given the limited specific information on its application in organometallic chemistry, the following sections will focus on the widely used and well-characterized alternative, 2-Methyltetrahydrofuran (2-MeTHF).
2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative in Organometallic Chemistry
2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that has gained significant traction as a sustainable replacement for traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether.[4][5] Its derivation from renewable resources such as corncobs and bagasse, combined with its favorable physicochemical properties, makes it an excellent choice for a variety of organometallic reactions.[6][7]
Key Advantages of 2-MeTHF in Organometallic Chemistry:
-
Enhanced Stability: 2-MeTHF exhibits greater stability in the presence of strong bases and organometallic reagents, such as organolithiums, compared to THF.[6][8] This allows for reactions to be conducted at higher temperatures, potentially reducing reaction times.[6][8]
-
Improved Safety Profile: With a higher boiling point and flash point than THF, 2-MeTHF offers safer handling and storage.[9][10] It also shows a lower tendency to form explosive peroxides.[4]
-
Superior Work-up and Extraction: Unlike THF, which is miscible with water, 2-MeTHF has limited water miscibility.[4][10] This property simplifies aqueous work-ups, leading to cleaner phase separations and reducing the need for additional extraction solvents.[4][9]
-
Increased Reaction Yields: In certain applications, such as Grignard reactions, the use of 2-MeTHF can lead to significantly improved yields.[4][9]
-
Bio-based Origin: As a derivative of agricultural waste, 2-MeTHF aligns with the principles of green chemistry, reducing reliance on petrochemical feedstocks.[4][11]
Comparative Data of Ethereal Solvents
| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |
| Boiling Point | ~80 °C[10] | ~66 °C[10] |
| Water Miscibility | Limited (inversely soluble)[10] | Miscible[10] |
| Stability with n-BuLi (half-life at 35°C) | ~70 minutes[12] | ~10 minutes[12] |
| Origin | Bio-based[4] | Petrochemical |
| Peroxide Formation | Lower tendency[4] | Higher tendency |
Logical Relationship of 2-MeTHF's Properties
Caption: Key properties of 2-MeTHF and their resulting advantages.
Experimental Protocols: 2-Methyltetrahydrofuran in Organometallic Reactions
The following are detailed protocols for common organometallic reactions using 2-MeTHF as a solvent. Standard laboratory safety procedures for handling air- and moisture-sensitive reagents should be followed.
Protocol 1: Grignard Reagent Formation and Reaction in 2-MeTHF
Objective: To prepare a Grignard reagent from an aryl bromide and react it with an aldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Aryl bromide (e.g., bromobenzene)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (e.g., Schlenk line, argon/nitrogen manifold)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add magnesium turnings to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Activation: Add a small crystal of iodine to the flask. Gently heat the flask until the iodine sublimes and the brown color dissipates, indicating activation of the magnesium surface.
-
Grignard Formation: Add a small portion of a solution of the aryl bromide in anhydrous 2-MeTHF to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the aldehyde in anhydrous 2-MeTHF dropwise via the dropping funnel.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer (2-MeTHF) will separate from the aqueous layer. Extract the aqueous layer with an additional portion of 2-MeTHF or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Low-Temperature Lithiation in 2-MeTHF
Objective: To perform a directed ortho-metalation using an organolithium reagent.
Materials:
-
Substrate for lithiation (e.g., N,N-diisopropylbenzamide)
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Electrophile (e.g., iodomethane)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a dry, inert-atmosphere flask, add the substrate and anhydrous 2-MeTHF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the organolithium reagent dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition, allow the reaction to slowly warm to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with 2-MeTHF.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by an appropriate method (e.g., chromatography, distillation).
General Experimental Workflow
Caption: General workflow for an organometallic reaction using 2-MeTHF.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. chempoint.com [chempoint.com]
- 10. nbinno.com [nbinno.com]
- 11. scispace.com [scispace.com]
- 12. monumentchemical.com [monumentchemical.com]
Application Notes and Protocols: 2-Methyltetrahydropyran in Biofuel and Renewable Energy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydropyran (2-MTHP), a cyclic ether, is emerging as a promising biofuel candidate and a valuable platform chemical derived from renewable biomass. Its favorable physicochemical properties, including a suitable boiling point and miscibility with gasoline, make it an attractive alternative to conventional fossil fuels. This document provides detailed application notes, experimental protocols, and data on the synthesis and evaluation of 2-MTHP for biofuel applications, intended to guide researchers in this burgeoning field.
Data Presentation
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound (2-MTHP) in comparison to conventional gasoline.
| Property | This compound (2-MTHP) | Gasoline (Typical) |
| Molecular Formula | C₆H₁₂O | C₄-C₁₂ Hydrocarbons |
| Molecular Weight | 100.16 g/mol [1][2] | ~100-105 g/mol |
| Density @ 11°C | 0.868 g/cm³[3] | ~0.71-0.77 g/cm³ |
| Boiling Point | 101-103 °C[3] | 25-215 °C |
| Research Octane Number (RON) | ~87 | 91-98 |
| Motor Octane Number (MON) | ~78 | 81-88 |
| Reid Vapor Pressure (RVP) | Low (specific value not widely reported) | 54-103 kPa (seasonal grades)[4][5] |
| Lower Heating Value (LHV) | ~33 MJ/kg (estimated) | ~44 MJ/kg |
| Higher Heating Value (HHV) | ~36 MJ/kg (estimated) | ~47 MJ/kg |
Synthesis of this compound from Levulinic Acid
The conversion of levulinic acid, a biomass-derived platform chemical, to 2-MTHP is a key production pathway. The following table summarizes various catalytic systems and their performance.
| Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Levulinic Acid Conversion (%) | 2-MTHP Yield (%) | Reference |
| Pt-Mo/H-β | None | Water | 130 | 50 | - | >99 | 86 | [6] |
| Ni-Cu/Al₂O₃ | None | 2-Propanol | 250 | 70 | 5 | - | 56 | [7] |
| Cu/Al₂O₃ | None | 2-Propanol | 250 | - | 24 | - | 75 | [7] |
| RuH₂(PPh₃){N(CH₂PPh₂)₃-κ³P} | HN(Tf)₂ | - | - | - | - | - | 87 | [[“]] |
| Nanocomposite Cu/SiO₂ | None | 1,4-Dioxane | 265 | Moderate | - | 100 | 64 | [1] |
Synthesis of this compound from Furfural (B47365)
Furfural, another important biomass-derived chemical, can also be converted to 2-MTHP. This table outlines different catalytic approaches for this conversion.
| Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Furfural Conversion (%) | 2-MTHP Yield (%) | Reference |
| Cu-Pd/HY | None | - | Optimized | - | - | - | 83.1 | [9] |
| Cu₂Si₂O₅(OH)₂ + Pd/SiO₂ | None | - | - | Atmospheric | - | - | 97.1 | [10] |
| Cu-Pd Bimetallic | None | 2-Propanol | 220 | - | 4 | - | up to 83.9 (total 2-MF and 2-MTHF) | [10][11] |
| Cu-Ni/Al₂O₃ | None | - | 230 | - | 4 | - | 18 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Levulinic Acid
This protocol describes the one-pot conversion of levulinic acid to 2-MTHP using a heterogeneous catalyst.
Materials:
-
Levulinic acid (LA)
-
Catalyst (e.g., Pt-Mo/H-β or Ni-Cu/Al₂O₃)
-
Solvent (e.g., water or 2-propanol)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Loading: Add the desired amount of catalyst to the autoclave reactor.
-
Reactant Mixture: Prepare a solution of levulinic acid in the chosen solvent and add it to the reactor.
-
Reactor Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure and heat it to the target reaction temperature while stirring.
-
Reaction: Maintain the reaction conditions for the specified duration. Monitor the pressure to observe hydrogen consumption.
-
Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Recovery: Open the reactor and recover the liquid product mixture.
-
Analysis: Separate the catalyst from the liquid product by centrifugation or filtration. Analyze the liquid product using GC-MS to determine the conversion of levulinic acid and the yield of 2-MTHP.
Protocol 2: Synthesis of this compound from Furfural
This protocol outlines the direct, one-pot conversion of furfural to 2-MTHP.
Materials:
-
Furfural
-
Bimetallic catalyst (e.g., Cu-Pd/HY)
-
Solvent (if applicable)
-
High-pressure batch reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
GC-MS for product analysis
Procedure:
-
Catalyst and Reactant Loading: Load the catalyst and a solution of furfural (and solvent, if used) into the batch reactor.
-
Reactor Sealing and Purging: Seal the reactor and purge with an inert gas, followed by hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen and heat to the desired temperature with continuous stirring.
-
Reaction Monitoring: Maintain the reaction conditions for the specified time.
-
Product Work-up: After cooling and depressurizing the reactor, collect the reaction mixture.
-
Product Analysis: Separate the catalyst and analyze the liquid phase by GC-MS to quantify the conversion of furfural and the yield of 2-MTHP and other products like 2-methylfuran (B129897) (2-MF) and furfuryl alcohol.[11]
Protocol 3: Engine Performance and Emissions Testing
This protocol describes a general procedure for evaluating the performance and emissions of gasoline blended with 2-MTHP in a spark-ignition (SI) engine.
Materials and Equipment:
-
Single-cylinder spark-ignition test engine
-
Dynamometer for engine load control and torque measurement
-
Fuel consumption measurement system
-
Exhaust gas analyzer (for CO, HC, NOx, CO₂)
-
Data acquisition system
-
Base gasoline
-
This compound (2-MTHP)
Procedure:
-
Fuel Blending: Prepare the desired fuel blends of 2-MTHP and gasoline by volume or weight percentage.
-
Engine Setup: Couple the engine to the dynamometer and connect all necessary sensors and the exhaust gas analyzer.
-
Engine Warm-up: Start the engine with base gasoline and allow it to warm up to a stable operating temperature.
-
Baseline Testing: Operate the engine with base gasoline at various load and speed conditions. For each condition, record torque, fuel consumption, and exhaust emissions data.[13][14]
-
Fuel Changeover: Switch the fuel supply to the 2-MTHP blend and allow the engine to run for a sufficient period to ensure the new fuel has completely replaced the previous one.
-
Blend Testing: Repeat the tests at the same load and speed conditions as the baseline gasoline, recording all performance and emissions parameters.
-
Data Analysis: Compare the brake power, brake specific fuel consumption (BSFC), and exhaust emission levels of the 2-MTHP blend with the baseline gasoline to evaluate its performance.
Visualizations
Caption: Synthesis pathway of 2-MTHP from biomass-derived levulinic acid.
Caption: Synthesis pathway of 2-MTHP from biomass-derived furfural.
Caption: Experimental workflow for biofuel characterization.
Caption: Workflow for engine performance and emissions testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. What Is It – Reid Vapor Pressure (RVP) - Mansfield Energy [mansfield.energy]
- 6. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 7. ansyshelp.ansys.com [ansyshelp.ansys.com]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for the Purification of 2-Methyltetrahydropyran for Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Methyltetrahydropyran (2-MeTHP) to meet the stringent requirements of sensitive chemical reactions, such as organometallic and polymerization processes. Proper solvent purification is critical to prevent unwanted side reactions, catalyst deactivation, and to ensure reproducibility.
Introduction
This compound (2-MeTHP) is a versatile and increasingly popular solvent, often considered a greener alternative to other cyclic ethers like tetrahydrofuran (B95107) (THF). Its lower peroxide formation tendency and reduced water miscibility make it an attractive choice for a wide range of applications. However, for sensitive reactions, commercial-grade 2-MeTHP requires further purification to remove impurities such as water, peroxides, and other volatile organic compounds.
This document outlines several common and effective techniques for the purification of 2-MeTHP, including methods for drying and peroxide removal. Quantitative data, based on studies of analogous ether solvents, are provided to guide the selection of the most appropriate purification strategy.
Data Presentation: Purity of 2-MeTHP with Various Purification Techniques
The following table summarizes the expected purity levels of 2-MeTHP after treatment with different purification methods. The data for residual water content is based on quantitative studies of analogous ether solvents, such as tetrahydrofuran (THF) and toluene, and serves as a reliable estimate for 2-MeTHP. Peroxide levels are generally reduced to below the detection limit of standard analytical methods.
| Purification Technique | Target Impurity | Achievable Purity Level | Analytical Method for Verification |
| Drying Methods | |||
| Activated 3Å Molecular Sieves | Water | < 10 ppm | Karl Fischer Titration |
| Distillation from Sodium/Benzophenone (B1666685) | Water, Peroxides | < 10 ppm | Karl Fischer Titration, Iodometric Titration |
| Distillation from Calcium Hydride (CaH₂) | Water | ~10-20 ppm | Karl Fischer Titration |
| Peroxide Removal Methods | |||
| Activated Alumina (B75360) Column | Peroxides, Water | < 5 ppm | Iodometric Titration |
| Ferrous Sulfate (B86663) Wash | Peroxides | < 5 ppm | Iodometric Titration |
Experimental Protocols
Safety Precautions: Always handle 2-MeTHP and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ethereal solvents can form explosive peroxides upon storage and exposure to air and light.[1] Always test for peroxides before distillation or concentration.
Protocol 1: Drying with Activated 3Å Molecular Sieves
This method is a safe and effective way to remove water from 2-MeTHP to very low levels.[2]
Materials:
-
This compound (commercial grade)
-
3Å Molecular Sieves
-
Oven or vacuum oven
-
Schlenk flask or other suitable dry glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a suitable flask.
-
Heat the sieves in an oven at 200-300°C for at least 3 hours under a stream of inert gas or under vacuum.
-
Allow the sieves to cool to room temperature under an inert atmosphere before use.
-
-
Drying of 2-MeTHP:
-
To a dry Schlenk flask under an inert atmosphere, add the activated 3Å molecular sieves (approximately 5-10% w/v of the solvent).
-
Add the commercial-grade 2-MeTHP to the flask.
-
Stir the mixture at room temperature for at least 24 hours. For optimal drying, a longer duration may be necessary.[2]
-
The dried solvent can be used directly from the flask by decanting or transferring via a cannula.
-
Protocol 2: Distillation from Sodium/Benzophenone Ketyl
This is a classic and highly effective method for obtaining anhydrous and peroxide-free ether solvents. The deep blue or purple color of the benzophenone ketyl radical anion serves as an indicator of dryness.
Materials:
-
This compound (pre-dried with a less reactive agent like CaH₂ if containing significant water)
-
Sodium metal (as wire, chunks, or dispersion)
-
Benzophenone
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Assemble a dry distillation apparatus under an inert atmosphere. This should include a round-bottom flask, a distillation head with a condenser, and a receiving flask.
-
-
Preparation of the Still:
-
To the round-bottom flask, add the 2-MeTHP to be purified.
-
Carefully add small pieces of sodium metal (or sodium dispersion). The amount will depend on the initial water content but is typically a few grams per liter of solvent.
-
Add a small amount of benzophenone (a few crystals to give a pale yellow solution).
-
-
Distillation:
-
Gently heat the mixture to reflux under an inert atmosphere.
-
As the solvent dries, the sodium will react with the benzophenone to form the characteristic deep blue or purple color of the ketyl radical. If the color does not persist, more sodium may be needed.
-
Once the blue/purple color is stable, distill the solvent at its boiling point (~84-85 °C).
-
Collect the freshly distilled, anhydrous, and peroxide-free 2-MeTHP in a dry receiving flask under an inert atmosphere.
-
-
Quenching the Still:
-
EXTREME CAUTION: After the distillation is complete, the still residue contains active sodium metal. It must be quenched carefully.
-
Allow the still to cool to room temperature.
-
Slowly and carefully add a less reactive alcohol, such as isopropanol, to the cooled residue to react with the remaining sodium.
-
Once the vigorous reaction has ceased, a more reactive alcohol like ethanol (B145695) can be added, followed by a careful addition of water to ensure all sodium is consumed.
-
Protocol 3: Peroxide Removal using an Activated Alumina Column
Passing the solvent through a column of activated alumina is an effective way to remove peroxides and residual water.[1]
Materials:
-
This compound containing peroxides
-
Activated alumina (basic or neutral, Brockmann I)
-
Glass chromatography column
-
Dry collection flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Column Preparation:
-
Set up a glass chromatography column in a fume hood.
-
Dry-pack the column with activated alumina. The amount of alumina will depend on the volume of solvent and the level of peroxide contamination (a general guideline is 5-10 g of alumina per 100 mL of solvent).
-
Ensure the column is packed evenly to avoid channeling.
-
-
Purification:
-
Carefully pour the 2-MeTHP onto the top of the alumina column.
-
Allow the solvent to percolate through the column under gravity or with a slight positive pressure of inert gas.
-
Collect the purified solvent in a dry collection flask under an inert atmosphere.
-
-
Verification:
-
Test the collected solvent for the presence of peroxides using peroxide test strips or a more quantitative method like iodometric titration to ensure the removal was successful.
-
Protocol 4: Peroxide Removal by Ferrous Sulfate Wash
This method utilizes a solution of ferrous sulfate to reduce and remove peroxides from ethereal solvents.
Materials:
-
This compound containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel
-
Anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Preparation of Ferrous Sulfate Solution:
-
Prepare a fresh solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water, and then carefully adding 6 mL of concentrated sulfuric acid.
-
-
Washing Procedure:
-
In a separatory funnel, shake the 2-MeTHP with an equal volume of the freshly prepared ferrous sulfate solution for several minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with water to remove any residual acid and iron salts.
-
Dry the 2-MeTHP over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter or decant the solvent from the drying agent.
-
-
Verification:
-
Test the purified solvent for peroxides to confirm their removal. For highly sensitive applications, a subsequent distillation may be necessary.
-
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Relationships in Purification Strategy
Caption: Decision-making workflow for purifying this compound.
References
Application Note: A Guide to High-Temperature Reactions in 2-Methyltetrahydropyran
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyltetrahydropyran (2-MeTHP) is a cyclic ether solvent with properties that make it a potential candidate for specialized applications in organic synthesis. With a boiling point of approximately 101-103°C, it allows for reactions to be conducted at temperatures higher than those achievable with more common ether solvents like tetrahydrofuran (B95107) (THF) under atmospheric pressure.[1] Its chemical stability and solubility characteristics make it suitable for a range of chemical transformations, particularly in organometallic chemistry.[1] This document provides a guide to the experimental setups, protocols, and safety considerations for conducting reactions in 2-MeTHP at elevated temperatures, leveraging sealed-vessel and microwave technologies.
Key Considerations for High-Temperature Use
When using 2-MeTHP at high temperatures, particularly above its boiling point, several factors must be considered:
-
Pressure: Heating above the solvent's boiling point requires a closed system to maintain the liquid phase, which will lead to a significant increase in internal pressure.
-
Safety: 2-MeTHP is a flammable liquid.[1] The risk of fire or explosion is heightened at high temperatures. Like other ethers, it may form explosive peroxides, and containers should be dated upon opening and tested periodically.[2] All high-pressure equipment must be operated with appropriate safety measures, including burst discs and pressure monitoring.
-
Material Compatibility: The reaction vessel must be able to withstand the high temperatures and pressures generated, as well as be chemically resistant to the solvent and reagents. Stainless steel, Hastelloy, and borosilicate glass (for lower pressures) are common materials.
Experimental Setups
Two primary methods are employed for conducting reactions above the atmospheric boiling point of a solvent: high-pressure autoclave reactors and microwave reactors.
-
High-Pressure Autoclave Reactors: These are sealed, reinforced vessels designed to withstand extreme temperature and pressure conditions.[3] They are ideal for reactions requiring long heating times, vigorous mixing, and precise temperature and pressure control. Autoclaves for chemical synthesis are typically equipped with a stirrer, pressure gauge, thermocouple, and ports for adding or sampling reagents.[4]
-
Microwave Reactors: Microwave-assisted synthesis utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture.[5] This can lead to dramatic reductions in reaction times compared to conventional heating.[5][6] Reactions are performed in sealed vessels designed for microwave use, which allows for temperatures well above the solvent's boiling point to be reached safely.[5]
Data Summary
The following tables summarize the relevant physical properties of 2-MeTHP and the typical operating parameters for the described experimental setups.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1] |
| Molar Mass | 100.16 g/mol | [1] |
| Boiling Point | 101-103 °C (at 758 Torr) | [1] |
| Density | 0.868 g/cm³ (at 11 °C) | [1] |
| Safety | Flammable liquid; may cause irritation. | [1] |
Table 2: Typical High-Temperature Reaction Parameters
| Parameter | High-Pressure Autoclave | Microwave Reactor |
| Temperature Range | 0 - 220°C (up to 300°C for specialized units) | up to 200 °C (typical) |
| Pressure Range | 1 - 60 bar (up to 350 bar for specialized units) | up to 20 bar (typical) |
| Typical Volume | 50 mL - 200 L | 0.2 - 20 mL |
| Heating Mechanism | Conductive (heating mantle/oil bath) | Microwave Irradiation |
| Key Advantage | Scalability, suitability for long reaction times | Rapid heating, reduced reaction times |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Reaction in a Sealed Autoclave
This protocol describes a general method for performing a nucleophilic substitution reaction in 2-MeTHP using a standard laboratory autoclave.
Materials:
-
High-pressure autoclave reactor (e.g., 100 mL stainless steel) with magnetic stirrer, pressure gauge, and thermocouple.
-
Electrophile (e.g., an alkyl halide)
-
Nucleophile (e.g., a primary amine)
-
Base (e.g., K₂CO₃, optional)
-
This compound (anhydrous)
-
Heating mantle with temperature controller.
Procedure:
-
Vessel Preparation: Ensure the autoclave vessel and all internal components are clean and dry. Check that all seals and fittings are in good condition.
-
Charging the Reactor:
-
To the autoclave vessel, add a magnetic stir bar.
-
Add the electrophile (1.0 eq), nucleophile (1.2 eq), and base (2.0 eq, if needed).
-
Add a sufficient volume of anhydrous 2-MeTHP to ensure the components are fully submerged and to allow for proper stirring. Avoid filling the reactor more than 75% of its total volume to allow for solvent expansion and pressure buildup.
-
-
Assembly and Sealing:
-
Securely seal the autoclave according to the manufacturer's instructions.
-
Connect the thermocouple and pressure gauge.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) by pressurizing and venting 3-5 times to remove atmospheric oxygen.
-
-
Heating and Reaction:
-
Place the assembled autoclave in a heating mantle on a magnetic stir plate.
-
Begin stirring at a moderate speed (e.g., 300-500 rpm).
-
Set the temperature controller to the desired reaction temperature (e.g., 120 °C).
-
Monitor the internal temperature and pressure throughout the reaction. Do not exceed the maximum pressure rating of the vessel.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 12-24 hours).
-
-
Cooling and Depressurization:
-
Turn off the heating mantle and allow the autoclave to cool to room temperature. An ice bath may be used for faster cooling, but avoid thermal shock.
-
Once cooled, slowly and carefully vent the excess pressure in a well-ventilated fume hood.
-
-
Work-up and Purification:
-
Open the autoclave and retrieve the reaction mixture.
-
Quench the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
-
Protocol 2: General Procedure for Microwave-Assisted Synthesis
This protocol outlines a general procedure for a rapid synthesis using a laboratory microwave reactor.
Materials:
-
Microwave reactor with appropriate sealed reaction vials (e.g., 10 mL).
-
Small magnetic stir bar.
-
Reagents and solvent (as described in Protocol 1).
Procedure:
-
Vial Preparation: Place a small magnetic stir bar into a clean, dry microwave reaction vial.
-
Charging the Vial:
-
Add the electrophile (1.0 eq) and nucleophile (1.2 eq) to the vial.
-
Add anhydrous 2-MeTHP (e.g., 3-5 mL). Ensure the total volume does not exceed the manufacturer's recommendation for the vial size.
-
-
Sealing: Securely cap the vial using the appropriate crimper or cap designed for high-pressure microwave synthesis.
-
Microwave Irradiation:
-
Place the sealed vial into the microwave reactor cavity.
-
Program the reactor with the desired parameters:
-
Temperature: 150 °C
-
Ramp time: 2 minutes
-
Hold time: 20 minutes
-
Stirring: On
-
Power: Variable (instrument will adjust automatically)
-
-
Start the irradiation sequence. The instrument will monitor temperature and pressure in real-time.
-
-
Cooling: After the reaction is complete, the instrument will automatically cool the vial using compressed air until it is safe to handle.
-
Work-up and Purification:
-
Carefully uncap the vial in a fume hood.
-
Transfer the reaction mixture for standard work-up and purification as described in Protocol 1 (steps 6b-6e), scaling down the volumes appropriately.
-
Visualizations
Caption: Workflow for high-temperature, high-pressure reactions.
Caption: Decision logic for selecting a heating method.
References
Application Notes & Protocols: The Use of 2-Methyltetrahydropyran (2-MeTHP) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of greener and more sustainable chemical processes, the pharmaceutical and biotechnology industries are increasingly seeking alternatives to hazardous solvents commonly used in peptide synthesis. Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective but pose significant environmental and health risks.[1][2] 2-Methyltetrahydropyran (2-MeTHP) has emerged as a promising green solvent alternative for Solid-Phase Peptide Synthesis (SPPS).[3] Derived from renewable resources, 2-MeTHP offers a favorable safety profile and reduced environmental impact, making it an attractive option for modern peptide manufacturing.[2][4]
These application notes provide a comprehensive overview of the use of 2-MeTHP in peptide synthesis, including its advantages, performance data compared to traditional solvents, and detailed experimental protocols for its implementation in various stages of SPPS.
Advantages of this compound (2-MeTHP) in Peptide Synthesis
2-MeTHP offers several key advantages over conventional solvents:
-
Green Solvent: It is a bio-based solvent, often derived from renewable resources like corn cobs, which aligns with the principles of green chemistry.[4]
-
Reduced Toxicity: Toxicological studies have shown that 2-MeTHP is substantially less toxic than DMF and NMP, enhancing laboratory and manufacturing safety.[2]
-
Versatility: 2-MeTHP has demonstrated its utility as a universal solvent for all steps of SPPS, including the incorporation of the first amino acid, Fmoc deprotection, coupling reactions, washing steps, and final peptide precipitation.[5]
-
Comparable or Improved Purity: In several studies, 2-MeTHP has yielded peptides with purity comparable to or even higher than those synthesized using traditional solvents.[2][6]
-
Low Racemization: The use of 2-MeTHP, particularly in combination with coupling reagents like DIC/OxymaPure, has been shown to result in low levels of racemization during peptide synthesis.[1][6]
-
Good Solubility: Most Fmoc-protected amino acids and common coupling reagents exhibit good solubility in 2-MeTHP at concentrations typically used in automated peptide synthesizers.[4][7]
Data Presentation: Performance of 2-MeTHP in Peptide Synthesis
The following tables summarize the performance of 2-MeTHP in peptide synthesis compared to conventional solvents based on published data.
Table 1: Comparison of Crude Purity for Aib-Enkephalin Pentapeptide Synthesis
| Solvent System | Resin Type | Crude Purity (%) | Reference |
| 2-MeTHP | ChemMatrix® | Higher than conventional | [2] |
| DMF/DCM (Standard) | Polystyrene | Baseline | [7] |
Table 2: Racemization Study during Dipeptide Synthesis (Z-Phg-Pro-NH2)
| Solvent | Coupling Reagent | Racemization Level | Reference |
| 2-MeTHP | DIC/OxymaPure | Lowest | [1][6] |
| DMF | Various | Higher | [6] |
Table 3: Solubility of Fmoc-Amino Acids in 2-MeTHP
| Fmoc-Amino Acid Derivative | Solubility in 2-MeTHP | Reference |
| Most Fmoc L-amino acids | Good (≥ 0.2 M) | [4][7] |
| Fmoc-Asn(Trt)-OH | Acceptable (0.1 M) | [4][7] |
Experimental Protocols
The following protocols provide a general framework for the use of 2-MeTHP in Fmoc-based Solid-Phase Peptide Synthesis. Optimization may be required for specific peptide sequences and scales.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow using 2-MeTHP
This protocol outlines the key steps for manual or automated SPPS using 2-MeTHP as the primary solvent.
1. Resin Swelling:
- Place the desired resin (e.g., Rink Amide MBHA, Wang, or ChemMatrix®) in a reaction vessel.
- Add a sufficient volume of 2-MeTHP to cover the resin.
- Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the swelling solvent.
- Add a solution of 20% piperidine (B6355638) in 2-MeTHP to the resin.
- Agitate for 5-10 minutes at room temperature. For difficult sequences, this step can be performed at 40°C.[7]
- Drain the deprotection solution.
- Repeat the deprotection step with fresh 20% piperidine in 2-MeTHP for 10-15 minutes.
- Drain the solution.
3. Washing after Deprotection:
- Wash the resin thoroughly with 2-MeTHP (5-7 times).
- For some protocols, additional washes with ethyl acetate (B1210297) (EtOAc) can be beneficial.[4][7]
4. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., DIC/OxymaPure, 3-5 equivalents) in 2-MeTHP.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. For challenging couplings, the reaction can be performed at 40°C.[1][7]
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
5. Washing after Coupling:
- Drain the coupling solution.
- Wash the resin thoroughly with 2-MeTHP (5-7 times).
6. Repeat Cycle:
- Repeat steps 2-5 for each amino acid in the peptide sequence.
7. Final Deprotection and Cleavage:
- After the final coupling and washing steps, wash the resin with dichloromethane (DCM) to prepare for cleavage.
- Dry the resin under vacuum.
- Add a cleavage cocktail appropriate for the resin and protecting groups (e.g., TFA/H₂O/TIPS 95:2.5:2.5).
- Stir the mixture for 2-4 hours at room temperature.
8. Peptide Precipitation and Purification:
- Filter the cleavage mixture to remove the resin.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether or tert-butyl methyl ether. 2-MeTHP can also be used for this step.[5]
- Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
- Dry the crude peptide under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Diagram 1: General Workflow of SPPS using 2-MeTHP
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Greener Chemistry: 2-Methyltetrahydropyran as a Superior Replacement for Dichloromethane in Biphasic Reactions
Introduction
In the ongoing effort to embrace greener and more sustainable practices in chemical synthesis, the replacement of hazardous solvents is a critical focus for researchers and professionals in the pharmaceutical and chemical industries. Dichloromethane (DCM), a widely used solvent in biphasic reactions, is facing increasing scrutiny due to its significant health and environmental risks.[1][2][3] As a result, the adoption of safer, bio-derived alternatives is paramount. 2-Methyltetrahydropyran (2-MeTHP), a solvent derived from renewable resources like corncobs, has emerged as a highly effective and environmentally benign substitute for DCM in a variety of biphasic transformations, including alkylations, amidations, and nucleophilic aromatic substitutions.[4][5] Its favorable physical properties, low toxicity, and reduced environmental impact make it an attractive choice for modernizing chemical processes.[6]
This application note provides a comprehensive overview of the advantages of using 2-MeTHP in place of DCM for biphasic reactions. It includes a detailed comparison of their physical and safety properties, experimental protocols for key reactions, and a workflow for solvent substitution.
A Greener Profile: Key Advantages of 2-MeTHP
2-MeTHP offers several distinct advantages over DCM, positioning it as a preferred green solvent:
-
Renewable Feedstock: 2-MeTHP is produced from renewable agricultural waste, reducing reliance on petrochemical sources.[5]
-
Enhanced Safety: It exhibits a significantly better safety profile than DCM, which is a suspected carcinogen and has high volatility, leading to inhalation risks.[1][2][6]
-
Favorable Physical Properties: With a higher boiling point and lower water miscibility compared to DCM, 2-MeTHP allows for easier handling, reduced solvent loss, and cleaner phase separations.[7][8]
-
Improved Reaction Performance: In many instances, 2-MeTHP can lead to improved reaction yields and cleaner reaction profiles.[8]
-
Reduced Environmental Impact: 2-MeTHP is more biodegradable and has a lower environmental footprint compared to the persistent and toxic nature of chlorinated solvents like DCM.[6]
Data Presentation: A Comparative Look at Solvent Properties
The selection of an appropriate solvent is critical for the success of a chemical reaction. The following tables provide a clear comparison of the physical, safety, and environmental properties of 2-MeTHP and DCM.
Table 1: Comparison of Physical Properties
| Property | This compound (2-MeTHP) | Dichloromethane (DCM) |
| Molecular Formula | C₅H₁₀O | CH₂Cl₂ |
| Molecular Weight | 86.13 g/mol [9] | 84.93 g/mol |
| Boiling Point | 80 °C[9] | 40 °C[8] |
| Density | 0.854 g/mL (at 20 °C)[9] | 1.32 g/mL (at 20 °C)[8] |
| Water Solubility | 14 g/100g (at 23 °C)[7] | 2.0% (at 20 °C)[8] |
| Flash Point | -11 °C[9] | Not flammable |
Table 2: Safety and Environmental Comparison
| Aspect | This compound (2-MeTHP) | Dichloromethane (DCM) |
| Source | Renewable (biomass)[5] | Petrochemical |
| Primary Hazards | Flammable liquid, can cause eye and respiratory irritation.[9] | Suspected carcinogen, neurotoxicity, organ damage.[1][2] |
| Environmental Fate | More readily biodegradable.[6] | Persistent, environmental pollutant. |
Experimental Protocols: Substituting DCM with 2-MeTHP in Biphasic Reactions
The following protocols provide a general framework for substituting DCM with 2-MeTHP in common biphasic reactions. It is important to note that reaction conditions may need to be optimized for specific substrates.
General Solvent Substitution Workflow
The transition from DCM to 2-MeTHP in an established biphasic reaction can be streamlined by following a logical progression of steps. This workflow ensures a systematic evaluation and optimization of the new solvent system.
Caption: A logical workflow for substituting DCM with 2-MeTHP.
Protocol 1: Biphasic N-Alkylation
Objective: To perform the N-alkylation of a secondary amine using an alkyl halide under biphasic conditions with 2-MeTHP as the organic solvent.
Materials:
-
Secondary amine (e.g., morpholine)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
This compound (2-MeTHP)
-
Aqueous base (e.g., 2M Sodium Hydroxide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the secondary amine (1.0 eq), 2-MeTHP (5-10 volumes), and the aqueous base (2.0 eq).
-
If using, add the phase-transfer catalyst (0.05-0.1 eq).
-
Stir the biphasic mixture vigorously and add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by TLC or LC-MS. The higher boiling point of 2-MeTHP compared to DCM may allow for faster reaction times at elevated temperatures.
-
Upon completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the organic layer. The limited miscibility of 2-MeTHP with water facilitates a clean phase separation.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as required.
Protocol 2: Biphasic Amidation (Schotten-Baumann Reaction)
Objective: To synthesize an amide from an amine and an acyl chloride under biphasic Schotten-Baumann conditions using 2-MeTHP.
Materials:
-
Primary or secondary amine (e.g., aniline)
-
Acyl chloride (e.g., benzoyl chloride)
-
This compound (2-MeTHP)
-
Aqueous base (e.g., 2M Sodium Hydroxide)
Procedure:
-
Dissolve the amine (1.0 eq) in 2-MeTHP (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aqueous base (2.0 eq) to the flask.
-
Cool the vigorously stirred biphasic mixture in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion is confirmed by TLC or LC-MS.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize or purify the crude amide by column chromatography if necessary.
Protocol 3: Biphasic Nucleophilic Aromatic Substitution (SNAr)
Objective: To perform a nucleophilic aromatic substitution reaction on an activated aryl halide with an amine nucleophile in a 2-MeTHP/water biphasic system.
Materials:
-
Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)
-
Amine nucleophile (e.g., n-butylamine)
-
This compound (2-MeTHP)
-
Aqueous base (e.g., 2M Potassium Carbonate)
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the activated aryl halide (1.0 eq) in 2-MeTHP (10 volumes).
-
Add the amine nucleophile (1.2 eq) and the aqueous base (2.0 eq).
-
Heat the biphasic mixture to reflux (approximately 80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic phase with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Path to Greener Synthesis
The decision to replace a conventional solvent with a greener alternative involves considering multiple factors. The following diagram illustrates the logical relationship between the challenges posed by DCM and the solutions offered by 2-MeTHP, leading to a more sustainable process.
References
- 1. acs.org [acs.org]
- 2. EPA Restrictions for Methylene Chloride/Dichloromethane (DCM) | Environment, Health & Safety [ehs.ucsf.edu]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. chempoint.com [chempoint.com]
- 9. monumentchemical.com [monumentchemical.com]
Application Notes and Protocols for Enantioselective Synthesis Using 2-Methyltetrahydropyran as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of greener and more sustainable chemical processes, the selection of an appropriate solvent is paramount. 2-Methyltetrahydropyran (2-MeTHP) is emerging as a promising green solvent alternative to conventional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. Derived from renewable resources, 2-MeTHP exhibits a favorable toxicological profile and desirable physical properties, including a higher boiling point and lower water solubility compared to THF, which facilitates easier work-ups and solvent recovery.[1][2]
While the application of its isomer, 2-methyltetrahydrofuran (B130290) (2-MeTHF), in enantioselective synthesis is well-documented, the use of 2-MeTHP is a more nascent field.[3][4] These notes provide an overview of the potential of 2-MeTHP in asymmetric catalysis, drawing parallels with its well-studied isomer and presenting available data on substituted tetrahydropyrans. The included protocols offer a foundational guide for employing 2-MeTHP in key enantioselective transformations, encouraging further exploration of its capabilities.
Physical and Chemical Properties of this compound
A thorough understanding of a solvent's properties is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 101-103 °C (at 758 Torr) | [1] |
| Density | 0.868 g/cm³ (at 11 °C) | [1] |
| Flash Point | 11 °C | [2] |
| Appearance | Colorless liquid | [1] |
Application Note 1: Asymmetric Alkylation of Aldehydes
While direct and extensive data on 2-MeTHP in enantioselective synthesis is limited, a study on the closely related 4-methyltetrahydropyran (4-MeTHP) provides valuable insights into the potential of substituted tetrahydropyrans as solvents in asymmetric reactions. This application note is based on the findings from the enantioselective addition of diethylzinc (B1219324) to aldehydes using a chiral BINOL-based catalyst.[5]
Reaction: Enantioselective ethylation of benzaldehyde (B42025).
Catalyst: (R)-(+)-BINOL-derived (bis)carboxamide.
Solvent Comparison: The study compared the efficacy of 4-MeTHP with other green solvents, cyclopentyl methyl ether (CPME) and 2-MeTHF.
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-MeTHP | 64 | 62 |
| CPME | 32 | 70 |
| 2-MeTHF | (Comparable to CPME) | (Comparable to CPME) |
Table based on data for the reaction of benzaldehyde with diethylzinc in the presence of a chiral BINOL catalyst.[5]
The results indicate that 4-MeTHP can serve as an effective solvent for this transformation, providing a good yield. Although the enantioselectivity was moderate in this specific instance, it demonstrates the principle that substituted tetrahydropyrans can support asymmetric induction. The study suggests that the unique solvent properties of 4-MeTHP, such as its hydrophobicity, play a crucial role in the reaction mechanism by influencing the aggregation state of the organometallic reagents.[5]
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde in 4-MeTHP
This protocol is adapted from the literature for the use of 4-MeTHP.[5]
Materials:
-
(R)-(+)-BINOL-derived (bis)carboxamide catalyst (10 mol%)
-
Benzaldehyde (1.0 equiv)
-
Diethylzinc (2.0 equiv, 1 M solution in hexanes)
-
4-Methyltetrahydropyran (4-MeTHP), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral (R)-(+)-BINOL-derived catalyst (0.05 mmol, 10 mol%).
-
Add anhydrous 4-MeTHP (to achieve a 0.15 M concentration of the aldehyde).
-
Add benzaldehyde (0.5 mmol, 1.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add the diethylzinc solution (1.0 mmol, 2.0 equiv) to the stirred reaction mixture.
-
Stir the reaction at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
Troubleshooting & Optimization
challenges of using 2-Methyltetrahydropyran in large-scale reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methyltetrahydropyran (2-MeTHP) in large-scale reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MeTHP) and why is it considered a "green" solvent?
A1: this compound (2-MeTHP), also known as 2-Methyloxane, is a cyclic ether solvent. It is increasingly recognized as a sustainable or "green" alternative to other solvents like Tetrahydrofuran (THF) because it can be derived from renewable biomass sources, such as furfural (B47365) obtained from agricultural waste.[1][2] Its use aligns with the principles of green chemistry, aiming to reduce environmental impact.[3]
Q2: What are the primary advantages of using 2-MeTHP over THF in large-scale synthesis?
A2: 2-MeTHP offers several distinct advantages over THF, particularly for industrial applications:
-
Higher Boiling Point: 2-MeTHP has a higher boiling point (approx. 107°C) compared to THF (approx. 66°C), which allows for reactions to be run at higher temperatures, potentially increasing reaction rates and reducing solvent loss from evaporation.[2][4][5]
-
Limited Water Miscibility: Unlike THF, which is fully miscible with water, 2-MeTHP has limited water solubility.[3][5] This property greatly simplifies aqueous work-ups and extractions, often allowing for clean phase separations without the need for additional solvents.[2][3]
-
Slower Peroxide Formation: Ethereal solvents are known to form explosive peroxides over time. The rate of peroxide formation in 2-MeTHP is considerably slower than in THF, making it a safer solvent to handle and store, especially in large quantities.[2]
-
Greater Stability: 2-MeTHP shows higher stability in the presence of strong bases and organometallic reagents compared to THF, which can be rapidly deprotonated and degraded.[3][6]
Q3: What are the main safety hazards associated with 2-MeTHP?
A3: The primary hazards of 2-MeTHP are:
-
Flammability: It is a flammable liquid with a low flash point. Its vapors can form explosive mixtures with air, and these vapors are heavier than air, meaning they can accumulate in low-lying areas.[7][8]
-
Peroxide Formation: Like other ethers, 2-MeTHP can form shock-sensitive and explosive peroxide crystals upon exposure to air and light, especially after prolonged storage.[2][9][10]
-
Irritation: It may cause skin and eye irritation.[7][11] Inhalation of vapors should be avoided.
Q4: How does the azeotrope formation of 2-MeTHP with water impact large-scale operations?
A4: 2-MeTHP forms an azeotrope with water, which means they cannot be completely separated by simple distillation. This is a critical consideration for solvent recovery and recycling. Industrial processes may require specialized techniques like continuous rectification or vapor permeation to efficiently dehydrate and recover the solvent to the desired purity (e.g., >99.5%).[12][13] For laboratory and pilot scales, this means that recovered solvent must be rigorously dried before reuse in moisture-sensitive reactions.
Troubleshooting Guide
Problem 1: Peroxide formation is suspected in a stored drum of 2-MeTHP.
A1: Immediate Action & Detection Do not move or open a container if you observe crystal formation around the cap or within the liquid, as these could be explosive peroxides.[9] If no crystals are visible, proceed with caution to test for peroxides using one of the methods outlined in the experimental protocols below. It is crucial to periodically test stored 2-MeTHP (e.g., every 3-6 months) and date containers upon receipt and opening.[14][15]
A2: Removal & Prevention If peroxide levels are found to be above the safe limit for your process (typically >20 ppm), they can be removed by passing the solvent through a column of activated alumina (B75360). To prevent formation, always store 2-MeTHP in a cool, dark place, away from light and heat, under an inert atmosphere (e.g., nitrogen or argon).[16] Using 2-MeTHP that contains an inhibitor like butylated hydroxytoluene (BHT) can also slow the rate of peroxide formation.[14][16]
Problem 2: A large-scale, moisture-sensitive reaction is failing due to water in the 2-MeTHP.
A1: Cause & Solution 2-MeTHP is hygroscopic and can absorb moisture from the atmosphere.[14] While its water solubility is limited, even small amounts can be detrimental to water-sensitive chemistry (e.g., Grignard or lithiation reactions). For large-scale operations, drying by distillation over reactive metals is hazardous. The recommended method is to pass the solvent through a column packed with a suitable desiccant, such as activated 3Å molecular sieves or activated neutral alumina.[17]
Problem 3: Product isolation is difficult, and yields are inconsistent during aqueous work-up.
A1: Understanding Phase Behavior While 2-MeTHP's limited water miscibility is an advantage, its solubility in water is temperature-dependent (it is "inversely soluble," meaning less soluble at higher temperatures).[18] This can affect phase separations. Ensure that the temperature of your biphasic mixture is consistent batch-to-batch. For cleaner separations, consider performing extractions at a slightly elevated temperature, if your product is stable.
A2: Raw Material Quality Inconsistent results in scaled-up reactions can often be traced to variations in the quality of starting materials or the solvent itself.[19] Implement stringent quality control checks on incoming 2-MeTHP, including tests for water content and peroxide levels, to ensure batch-to-batch consistency.
Data Presentation
Table 1: Comparison of Physical Properties (2-MeTHP vs. THF)
| Property | This compound (2-MeTHP) | Tetrahydrofuran (THF) | Reference(s) |
| Molecular Formula | C₆H₁₂O | C₄H₈O | [4] |
| Molecular Weight | 100.16 g/mol | 72.11 g/mol | [4] |
| Boiling Point | ~107 °C | ~66 °C | [4][5] |
| Density | ~0.852 g/cm³ | ~0.889 g/cm³ | [4] |
| Flash Point | -11 °C (for 2-MeTHF*) | -14 °C | [14] |
| Water Solubility | Limited (14.4 g/100g at 23°C) | Miscible | [3][18] |
| Source | Typically Bio-based | Petrochemical | [2][3] |
Note: Safety data is often reported for the closely related 2-Methyltetrahydrofuran (B130290) (2-MeTHF, C5H10O), which has a boiling point of ~80°C. Properties are similar, but users should always consult the specific Safety Data Sheet (SDS) for the exact product in use.
Experimental Protocols
Protocol 1: Peroxide Detection in 2-MeTHP
This protocol describes two common methods for detecting the presence of peroxides. Always perform these tests on a small aliquot of the solvent in a well-ventilated area, such as a fume hood.
-
Method A: Semi-Quantitative Test Strips
-
Obtain commercially available peroxide test strips (e.g., MQuant®).
-
Following the manufacturer's instructions, immerse the reaction zone of the strip into the 2-MeTHP sample for the specified time (typically 1 second).
-
Remove the strip and wait for the specified development time (e.g., 15 seconds).
-
Immediately compare the color of the reaction zone to the color scale on the packaging to determine the approximate peroxide concentration in mg/L (ppm).
-
Dispose of the used strip as chemical waste.
-
-
Method B: Potassium Iodide (KI) Test (Qualitative)
-
Prepare a fresh test solution by dissolving ~100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
In a clean test tube, add 1 mL of the 2-MeTHP sample.
-
Add 1 mL of the freshly prepared KI/acetic acid solution.
-
A yellow color indicates low levels of peroxides, while a brown or purple color (from the formation of iodine) indicates high levels of peroxides.
-
The test can be made more sensitive by adding a few drops of a starch indicator solution, which will turn a deep blue-black color in the presence of the iodine formed.
-
Protocol 2: Large-Scale Drying of 2-MeTHP using an Alumina Column
This protocol is a safer alternative to distillation for drying large volumes of 2-MeTHP.
-
Materials & Setup:
-
A glass or stainless steel chromatography column appropriately sized for the volume of solvent to be dried.
-
Activated neutral alumina (Brockmann I, ~150 mesh), activated at >200°C under vacuum for at least 4 hours before use.
-
An oven-dried solvent receiving vessel equipped with an inert gas inlet.
-
Inert gas source (Nitrogen or Argon) with a regulator.
-
Peristaltic or diaphragm pump with compatible tubing (e.g., PTFE).
-
-
Procedure:
-
Assemble the drying apparatus in a fume hood.
-
Under a flow of inert gas, dry-pack the column with the activated neutral alumina. A common rule of thumb is to use 10-20% w/v of alumina to solvent (i.e., 1-2 kg of alumina for every 10 L of solvent).
-
Flush the packed column with inert gas for at least 30 minutes.
-
Set up the pump to transfer 2-MeTHP from its storage drum, through the column, and into the dried receiving vessel. Ensure the entire system is sealed and under a positive pressure of inert gas.
-
Begin pumping the solvent through the column at a slow to moderate flow rate to ensure sufficient residence time for drying.
-
Collect the dried solvent in the receiving vessel under a blanket of inert gas.
-
Once the transfer is complete, take a sample from the receiving vessel for water content analysis using Karl Fischer titration to confirm it meets the required specification (e.g., <50 ppm).
-
Store the dried solvent under a positive pressure of inert gas until use.
-
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:10141-72-7 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. d-nb.info [d-nb.info]
- 7. chembk.com [chembk.com]
- 8. carlroth.com [carlroth.com]
- 9. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 10. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. 2-Methyl-tetrahydro-pyran-4-OL | C6H12O2 | CID 10080379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN112159374B - Method for recovering 2-methyltetrahydrofuran by continuous rectification steam permeation - Google Patents [patents.google.com]
- 13. Recovery of 2-Methyltetrahydrofuran (2-MeTHF) via Batch Distillation: Simulation-Based Design and Analysis [diva-portal.org]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. ehs.mit.edu [ehs.mit.edu]
- 16. ehs.mit.edu [ehs.mit.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions with 2-Methyltetrahydropyran
Welcome to the technical support center for optimizing reaction conditions using 2-Methyltetrahydropyran (2-MeTHP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 2-MeTHP over traditional ethereal solvents like THF?
A1: this compound offers several key advantages over Tetrahydrofuran (THF), making it a superior choice for many organometallic and other sensitive reactions:
-
Higher Boiling Point: 2-MeTHP has a boiling point of approximately 80-82°C, compared to THF's 66°C. This allows for reactions to be conducted at higher temperatures, which can lead to faster reaction rates and improved efficiency.[1]
-
Greater Stability: The methyl group at the 2-position significantly enhances the solvent's stability in the presence of strong bases like organolithium reagents.[1][2] THF is prone to deprotonation at the alpha-position, leading to solvent degradation and unwanted side reactions, a process that is much slower in 2-MeTHP.[1][2]
-
Simplified Work-up: Unlike THF, which is fully miscible with water, 2-MeTHP has limited water miscibility (approximately 14 g/100 g).[1][2] This property facilitates cleaner phase separations during aqueous work-ups, often eliminating the need for additional organic extraction solvents and reducing aqueous waste.[2]
-
Slower Peroxide Formation: Ethereal solvents are known to form explosive peroxides over time. 2-MeTHP exhibits a slower rate of peroxide formation compared to THF, enhancing safety during storage and handling.
-
Renewable Resource: 2-MeTHP can be derived from renewable resources such as corncobs, aligning with green chemistry principles.[1]
Q2: In which types of reactions is 2-MeTHP particularly beneficial?
A2: 2-MeTHP is highly advantageous in reactions involving strong bases and organometallic reagents. These include:
-
Grignard Reactions: It has been shown to improve yields for certain Grignard reagents and reduce the formation of Wurtz coupling byproducts.
-
Lithiations and Organolithium Chemistry: Due to its enhanced stability towards strong bases, 2-MeTHP is an excellent solvent for reactions involving organolithium reagents, allowing for higher reaction temperatures and reducing solvent-related side reactions.[1][2] Solutions of organolithium reagents often exhibit greater stability and solubility in 2-MeTHP compared to THF.[1]
-
Metal-Catalyzed Cross-Coupling Reactions: 2-MeTHP is effective in various palladium, nickel, and iron-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Kumada, and Buchwald-Hartwig aminations, often providing yields comparable or superior to THF.[3]
-
Reductions with Metal Hydrides: It is a suitable solvent for reductions using reagents like lithium aluminum hydride.[4]
Q3: How should I dry 2-MeTHP for anhydrous reactions?
A3: For moisture-sensitive reactions, it is crucial to use anhydrous 2-MeTHP. A common and effective method is distillation from sodium/benzophenone (B1666685). The benzophenone acts as an indicator; when the solvent is dry, the sodium reduces the benzophenone to the deep blue ketyl radical. A persistent blue color indicates anhydrous conditions. Alternatively, passing the solvent through a column of activated alumina (B75360) or storing it over activated 3Å molecular sieves can also effectively remove water.
Q4: Can 2-MeTHP be used as an extraction solvent?
A4: Yes, its limited miscibility with water makes it an effective extraction solvent.[2] It allows for efficient separation of organic products from aqueous phases, often with cleaner phase separations than when using THF, which may require the addition of another solvent like toluene (B28343) to achieve separation.
Troubleshooting Guides
Issue 1: Low or No Yield in Grignard Reactions
Question: I am attempting a Grignard reaction in 2-MeTHP, but I am observing a very low yield or no product formation. What are the potential causes and solutions?
Answer:
Low yields in Grignard reactions are a common issue, often stemming from a few critical factors. Here’s a breakdown of potential causes and how to troubleshoot them:
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous 2-MeTHP and ensure all other reagents are dry. |
| Poor Quality Magnesium | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing the turnings with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. Sonication of the magnesium suspension in 2-MeTHP can also be effective. |
| Difficulty in Reaction Initiation | Gentle heating with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a steady rate. A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator. |
| Side Reactions (e.g., Wurtz Coupling) | Wurtz coupling, the reaction of the Grignard reagent with the starting alkyl/aryl halide, can be a significant side reaction. Minimize this by adding the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Incorrect Reaction Temperature | While 2-MeTHP's higher boiling point allows for higher reaction temperatures, some Grignard reagents may not be stable at elevated temperatures. Optimize the temperature for your specific substrate. |
Issue 2: Poor Solubility of Reagents
Question: My starting material or organometallic reagent has poor solubility in 2-MeTHP at lower temperatures. How can I address this?
Answer:
While 2-MeTHP is a good solvent for many organometallic species, solubility can sometimes be a challenge.
| Potential Cause | Troubleshooting Steps |
| Low Reaction Temperature | The solubility of many compounds decreases at lower temperatures. If your reaction protocol allows, consider running the reaction at a slightly higher temperature. The higher boiling point of 2-MeTHP provides a wider operational temperature range compared to THF. |
| Reagent Aggregation | Organolithium reagents, in particular, can form aggregates in solution, which can affect their solubility and reactivity. The presence of a co-solvent or an additive can sometimes help to break up these aggregates. |
| Use of a Co-solvent | For particularly insoluble substrates, the addition of a co-solvent might be necessary. Toluene is sometimes used in conjunction with ethereal solvents. However, the choice of co-solvent must be compatible with your reaction conditions and reagents. |
| Formation of Insoluble Intermediates | In some cases, an intermediate formed during the reaction may be insoluble. Ensure vigorous stirring to maintain a well-mixed suspension. |
Issue 3: Complications During Work-up and Product Isolation
Question: I am having difficulty with the work-up of my reaction in 2-MeTHP, such as emulsion formation or product loss. What are the best practices?
Answer:
The unique properties of 2-MeTHP generally simplify work-up, but challenges can still arise.
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation | While less common than with other solvents, emulsions can still form. To break an emulsion, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the organic and aqueous phases. |
| Incomplete Extraction of Product | Although 2-MeTHP is a good extraction solvent, ensure you are performing multiple extractions of the aqueous layer to maximize product recovery. Typically, three extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. |
| Difficulty Removing 2-MeTHP | Due to its higher boiling point compared to diethyl ether or THF, removing 2-MeTHP under reduced pressure may require slightly higher temperatures or a better vacuum. Be mindful of the thermal stability of your product during solvent evaporation. |
| Azeotrope with Water | 2-MeTHP forms an azeotrope with water. This property can be advantageous for drying the solvent via distillation but should be considered during work-up if water needs to be completely removed from the organic phase before concentration. |
Data Presentation
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | 95 |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHP | 80 | 12 | 97 |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 100 | 18 | 85 |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHP | 100 | 18 | 92 |
Data compiled from representative literature.[3] Actual yields may vary based on specific reaction conditions.
Table 2: Comparison of Yields in Grignard Reactions
| Alkyl/Aryl Halide | Carbonyl Compound | Solvent | Temperature (°C) | Yield (%) |
| Bromobenzene | Benzophenone | THF | 35 (reflux) | 88 |
| Bromobenzene | Benzophenone | 2-MeTHP | 60 | 95 |
| n-Butyl Bromide | Acetone | THF | 35 (reflux) | 82 |
| n-Butyl Bromide | Acetone | 2-MeTHP | 50 | 90 |
Illustrative data based on typical outcomes reported in the literature. Specific conditions and substrates will influence the final yield.
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction in 2-MeTHP
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous 2-MeTHP.
-
Initiation: Add a small portion (approx. 10%) of the halide solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle bubbling and a cloudy appearance), add a small crystal of iodine or gently warm the flask with a heat gun.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add the electrophile (1.0 equivalent), dissolved in anhydrous 2-MeTHP, dropwise via the dropping funnel, maintaining a low temperature.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with 2-MeTHP.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary.
Visualizations
References
Technical Support Center: Managing Peroxide Formation in 2-Methyltetrahydropyran (2-MeTHP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, troubleshooting advice, and standardized protocols for the safe handling and management of 2-Methyltetrahydropyran (2-MeTHP), with a focus on preventing, detecting, and removing potentially hazardous peroxides.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MeTHP) and why does it form peroxides?
A1: this compound (2-MeTHP) is a versatile and more environmentally friendly solvent alternative to other cyclic ethers like tetrahydrofuran (B95107) (THF). Like many ethers, 2-MeTHP can react with atmospheric oxygen in the presence of light and heat to form organic peroxides. This process, known as autoxidation, is a free-radical chain reaction. The peroxides formed are unstable and can decompose violently when subjected to heat, friction, or mechanical shock, posing a significant explosion hazard, particularly during distillation or evaporation procedures where they can become concentrated.[1][2]
Q2: How can I prevent or slow down peroxide formation in 2-MeTHP?
A2: The most effective way to prevent peroxide formation is through proper storage and the use of inhibitors.[3]
-
Inhibitors: Whenever possible, purchase 2-MeTHP containing an inhibitor like Butylated Hydroxytoluene (BHT).[4][5] BHT is an antioxidant that scavenges oxygen, thereby interrupting the free-radical process of peroxide formation.[6] For uninhibited 2-MeTHP that needs to be stored, consider adding BHT at a concentration of 50-250 ppm.[3]
-
Proper Storage: Store 2-MeTHP in a cool, dry, and dark place, away from heat and sunlight, which can accelerate peroxide formation.[2][7][8] Use tightly sealed, opaque or amber glass containers to minimize exposure to light and air.[3] Storing under an inert atmosphere, such as nitrogen or argon, is also a highly effective method to prevent oxygen exposure.[9][10]
Q3: How do I know if my 2-MeTHP contains peroxides?
A3: Before using any container of 2-MeTHP, especially if it has been opened previously, you must test it for the presence of peroxides. Visual inspection is the first step; if you see any crystalline solids, discoloration, or an oily viscous layer, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[11][12] For liquid samples, several testing methods are available.[4]
Q4: What are the acceptable limits for peroxides in 2-MeTHP?
A4: The acceptable peroxide concentration depends on the intended application. The following table provides general guidelines.[12][13][14]
| Peroxide Concentration | Hazard Level & Recommended Action |
| < 10-30 ppm | Acceptable: Generally considered safe for most laboratory uses.[10][14] |
| 30 - 100 ppm | Caution: Unacceptable for distillation or concentration.[13][14] Proceed with a peroxide removal procedure before use. |
| > 100 ppm | High Hazard: Potentially shock-sensitive. Do not use.[12] The solvent must be treated to remove peroxides or disposed of as hazardous waste. Contact EHS for guidance. |
| Visible Crystals | Extreme Hazard: Potentially explosive. DO NOT MOVE OR OPEN. Immediately contact EHS or emergency personnel.[2][11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peroxide test is positive after a removal procedure. | The chosen removal method was not sufficient for the initial peroxide concentration. | Repeat the deperoxidation procedure. For the alumina (B75360) column method, use a fresh column or increase the amount of alumina.[11] For the ferrous sulfate (B86663) method, perform additional washes. Always re-test the solvent after treatment. |
| Solvent becomes cloudy or discolored. | High concentration of peroxides or presence of other impurities. | Treat as potentially hazardous. Test for peroxides immediately. If levels are high, proceed with caution and follow appropriate removal or disposal protocols. |
| Inhibitor (BHT) needs to be removed for a specific reaction. | BHT can interfere with certain chemical processes, such as radical reactions or polymerization. | The inhibitor can be removed by passing the solvent through a column of activated basic alumina.[13][15] Note that once the inhibitor is removed, the solvent is highly susceptible to rapid peroxide formation and should be used immediately or stored under a strict inert atmosphere.[4][16] |
Experimental Protocols
Protocol 1: Semi-Quantitative Peroxide Detection using Test Strips
This is the most common and convenient method for routine laboratory testing.
-
Materials: Commercial peroxide test strips (e.g., MQuant® or similar, suitable for organic solvents with a 0-100 ppm range).[17][18]
-
Procedure:
-
Follow the manufacturer's specific instructions.
-
Typically, dip the test strip into the 2-MeTHP sample for 1-2 seconds.[18]
-
Shake off any excess liquid.
-
Allow the solvent to evaporate from the test pad. For some strips, it may be necessary to add a drop of deionized water to the pad after the solvent has evaporated.[18][19]
-
Wait for the specified time (usually 15-60 seconds) for the color to develop.
-
Compare the color of the test pad to the color scale provided on the packaging to determine the peroxide concentration in parts per million (ppm).[18]
-
Protocol 2: Qualitative Peroxide Detection (Potassium Iodide Method)
This test provides a rapid yes/no indication of the presence of peroxides.
-
Materials:
-
Sample of 2-MeTHP
-
Glacial acetic acid
-
Potassium iodide (KI), 5-10% aqueous solution, freshly prepared[4]
-
-
Procedure:
-
In a clean test tube, add 1-3 mL of the 2-MeTHP sample.[4]
-
Add an equal volume of glacial acetic acid.[20]
-
Add a few drops of the freshly prepared KI solution.[4]
-
Shake the mixture. The appearance of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration.[19][20]
-
Protocol 3: Peroxide Removal Using Activated Alumina
This is a preferred method as it is effective for both water-soluble and insoluble ethers and avoids introducing water into the solvent.[11]
-
Materials:
-
Glass chromatography column
-
Basic activated alumina (80-mesh, Brockmann I)[9]
-
Glass wool or fritted disk
-
Collection flask
-
-
Procedure:
-
Securely clamp the chromatography column in a fume hood.
-
Place a small plug of glass wool or ensure a fritted disk is at the bottom of the column.
-
Fill the column with basic activated alumina. A column containing 100g of alumina is a good starting point for treating 100 mL of solvent.[11]
-
Carefully pour the 2-MeTHP with peroxides onto the top of the alumina bed.
-
Allow the solvent to pass through the column via gravity.[13] A small amount of heat may be generated as the solvent first contacts the alumina; proceed slowly.[15]
-
Collect the purified solvent in a clean, dry flask.
-
Crucially, re-test the collected solvent for peroxides to confirm the effectiveness of the removal. [9][11] If peroxides are still present, pass the solvent through a fresh column.
-
Safety Note: The alumina retains the peroxides. Before disposal, the used alumina should be flushed with a dilute acidic solution of ferrous sulfate to safely decompose the captured peroxides.[9][11]
-
Visual Guides (Diagrams)
References
- 1. fishersci.com [fishersci.com]
- 2. bu.edu [bu.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Removal of peroxide from thf mfg of thf using activated alumina balls | PDF [slideshare.net]
- 5. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. furan.com [furan.com]
- 8. carlroth.com [carlroth.com]
- 9. uwyo.edu [uwyo.edu]
- 10. marshall.edu [marshall.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 13. benchchem.com [benchchem.com]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. youtube.com [youtube.com]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. www1.wellesley.edu [www1.wellesley.edu]
- 18. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 19. ehs.yale.edu [ehs.yale.edu]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aqueous Workups with 2-Methyltetrahydropyran
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides technical guidance and troubleshooting for improving phase separation in aqueous workups using 2-Methyltetrahydropyran (2-MeTHP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MeTHP) and why consider it for aqueous workups?
This compound (2-MeTHP) is a cyclic ether solvent. While specific data on its application in aqueous workups is not as prevalent as for its analogue, 2-methyltetrahydrofuran (B130290) (2-MeTHF), its structural properties suggest it can be a valuable alternative to other common solvents. The consideration of 2-MeTHP is often driven by the pursuit of "greener" and more efficient chemical processes. Solvents like 2-MeTHF, for instance, are promoted as ecologically-friendly alternatives to solvents like tetrahydrofuran (B95107) (THF).[1]
Q2: What are the key physical properties of 2-MeTHP relevant to aqueous extractions?
Understanding the physical properties of a solvent is crucial for its effective use in liquid-liquid extractions. Below is a summary of the available data for 2-MeTHP.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molar Mass | 100.16 g/mol [2][3][4] |
| Density | 0.852 - 0.868 g/cm³[2][3] |
| Boiling Point | 101-107.3 °C[2][3] |
| Water Solubility | Data not readily available in the provided search results. This is a critical parameter for predicting phase separation behavior. For comparison, 2-Methyltetrahydrofuran (2-MeTHF) has limited water miscibility, which is advantageous for clean phase separations.[1][5] |
Q3: How does 2-MeTHP compare to other common extraction solvents?
While direct comparative studies on the extraction performance of 2-MeTHP are limited in the provided search results, we can infer some potential advantages and disadvantages based on its structure and the properties of similar solvents like 2-MeTHF. 2-MeTHF is noted for offering cleaner phase separations than THF and does not require the addition of other solvents like toluene (B28343) to achieve this.[5] It is also considered a good substitute for dichloromethane (B109758) in biphasic reactions. If 2-MeTHP shares the characteristic of limited water miscibility with 2-MeTHF, it would likely provide similar benefits in reducing emulsion formation and improving the separation of aqueous and organic layers.
Troubleshooting Guide: Emulsion Formation in 2-MeTHP Workups
The formation of a stable emulsion is a common issue during aqueous workups, leading to poor phase separation and product loss. An emulsion is a stable dispersion of one liquid within another, appearing as a cloudy or milky layer between the organic and aqueous phases.[6]
Common Causes of Emulsions:
-
Presence of Surfactants or Finely Divided Solids: Impurities or byproducts from the reaction can act as emulsifying agents.
-
Vigorous Mixing: High shear from vigorous shaking provides the energy to form a stable dispersion.[6]
-
Unfavorable Physical Properties: High concentrations of dissolved substances can increase the viscosity of either phase, hindering coalescence.
Strategies to Break Emulsions:
Should you encounter an emulsion during an aqueous workup with 2-MeTHP, here are several techniques you can employ to facilitate phase separation:
| Technique | Description |
| Time | Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to a few hours). Sometimes, emulsions will break on their own.[7] |
| "Salting Out" | Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the mixture. This increases the ionic strength and polarity of the aqueous phase, which can force the organic components out of the aqueous layer and help dehydrate the organic phase, destabilizing the emulsion.[6] |
| pH Adjustment | If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer can ionize these compounds, increasing their water solubility and breaking the emulsion.[6] |
| Filtration | Passing the entire mixture through a plug of Celite or glass wool can help to break up the dispersed droplets and promote phase separation.[7] |
| Addition of a Different Solvent | Adding a small amount of a miscible co-solvent can alter the overall properties of the organic phase and disrupt the emulsion.[6] However, ensure the added solvent will not interfere with downstream processing. |
| Temperature Change | Gently warming or cooling the separatory funnel may be sufficient to disrupt the stability of the emulsion. |
| Gentle Mechanical Agitation | Gently swirling or stirring the mixture with a glass rod can sometimes encourage the dispersed droplets to coalesce. |
Experimental Protocols
General Protocol for Aqueous Workup with 2-MeTHP:
This protocol provides a general methodology for a standard aqueous extraction. The specific aqueous wash solutions (e.g., dilute acid, base, or brine) will depend on the nature of the reaction and the impurities to be removed.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride).
-
Phase Transfer: Transfer the entire mixture to a separatory funnel of an appropriate size.
-
Extraction: Add the desired aqueous wash solution to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it several times to allow for the partitioning of solutes between the two phases. Vent the funnel frequently to release any pressure buildup. Avoid vigorous shaking to minimize the risk of emulsion formation.[6]
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Layer Separation: Carefully drain the lower (denser) layer. The density of 2-MeTHP is less than water, so it will typically be the upper layer. To confirm, add a few drops of water and observe which layer it joins.
-
Repeat Extractions: If necessary, repeat the aqueous wash steps with fresh aqueous solution.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to help remove dissolved water from the organic layer.[6]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Isolation: Filter the drying agent and remove the 2-MeTHP under reduced pressure to yield the crude product.
Visual Guides
Caption: General experimental workflow for an aqueous workup using 2-MeTHP.
Caption: Decision tree for troubleshooting emulsion formation.
References
- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS#:10141-72-7 | Chemsrc [chemsrc.com]
- 4. 2-Methyloxane | C6H12O | CID 139099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chempoint.com [chempoint.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
troubleshooting unexpected side reactions in 2-Methyltetrahydropyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyltetrahydropyran (2-MeTHP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: Data for this compound (2-MeTHP) is limited in scientific literature. Much of the guidance provided is based on the well-documented properties of its close structural analog, 2-Methyltetrahydrofuran (2-MeTHF), and general principles of ether chemistry. Users should always exercise caution and perform small-scale trials to validate conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 2-MeTHP as a solvent?
A1: this compound is a versatile ether solvent with several potential advantages. Due to its chemical stability, it is widely used in chemical synthesis reactions, especially in the synthesis and catalytic reactions of metal-organic compounds.[1] Compared to its furan (B31954) analog, 2-MeTHF, it is expected to have a higher boiling point, which can be advantageous for reactions requiring elevated temperatures. Like 2-MeTHF, it is anticipated to have lower water miscibility than tetrahydrofuran (B95107) (THF), which can simplify aqueous workups.
Q2: What are the main impurities in commercial 2-MeTHP and how can they affect my reaction?
A2: The most common and critical impurities in 2-MeTHP are:
-
Peroxides: Formed from exposure to air and light, peroxides can initiate unwanted radical reactions and pose a significant explosion hazard, especially upon concentration.[2] The rate of peroxide formation in the analogous 2-MeTHF is considerably slower than in THF.[2]
-
Water: Can quench moisture-sensitive reagents like Grignard reagents and organolithiums, leading to lower yields.
-
Stabilizers: Inhibitors such as butylated hydroxytoluene (BHT) are often added to prevent peroxide formation. These can sometimes interfere with specific catalytic processes.
Q3: How can I test for and remove peroxides from 2-MeTHP?
A3: Peroxides can be detected using commercially available test strips or by adding a few drops of the solvent to a freshly prepared solution of potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides.
To remove peroxides, you can shake the solvent with a freshly prepared aqueous solution of ferrous sulfate (B86663), followed by washing with water, drying over a suitable agent (e.g., anhydrous magnesium sulfate), and distillation.[3]
Q4: Is 2-MeTHP stable to strong acids and bases?
A4: 2-MeTHP is generally considered to have good stability towards bases. However, very strong bases like organolithium reagents can deprotonate the solvent, especially at elevated temperatures. Strong acids, particularly Lewis acids, can promote the ring-opening of the tetrahydropyran (B127337) ring.[4]
Troubleshooting Guide for Unexpected Side Reactions
Issue 1: Low or no product yield in a Grignard reaction.
This is a common issue when working with organometallic reagents. The following troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for low-yielding Grignard reactions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Grignard Reagent Quality | Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous grade 2-MeTHP.[5] Activate Magnesium: Use fresh magnesium turnings or activate them with a crystal of iodine or a few drops of 1,2-dibromoethane.[5] Purity of Halide: Ensure the alkyl or aryl halide is pure and dry. |
| Reaction Conditions | Initiation: Gentle heating or sonication may be required to initiate the reaction.[5] Temperature Control: Once initiated, the reaction is often exothermic and may require cooling to prevent side reactions. |
| Substrate Issues | Acidic Protons: The Grignard reagent can be quenched by acidic protons on the substrate (e.g., alcohols, carboxylic acids). Consider using protecting groups. |
Issue 2: Formation of unexpected byproducts in Grignard reactions.
Even when the Grignard reagent forms successfully, side reactions can occur with the substrate.
Common Side Reactions:
| Side Reaction | Description | Mitigation Strategies |
| Enolization | The Grignard reagent acts as a base, deprotonating the alpha-carbon of a ketone or aldehyde substrate to form an enolate.[6] This is more common with sterically hindered ketones. | Use a less sterically hindered Grignard reagent if possible. Add the substrate to the Grignard reagent at low temperatures. |
| Reduction | A hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of the substrate, resulting in a reduced alcohol.[6] This is also more prevalent with sterically hindered ketones. | Use a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide). |
| Wurtz Coupling | The Grignard reagent couples with unreacted alkyl/aryl halide. | Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
Issue 3: Evidence of 2-MeTHP ring-opening.
Acidic conditions can lead to the cleavage of the ether linkage in 2-MeTHP.
Caption: Mechanism of acid-catalyzed ring-opening of 2-MeTHP.
Troubleshooting Strategies:
-
Avoid Strong Acids: If possible, use alternative catalysts or reaction conditions that do not require strong Lewis or Brønsted acids.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the ring-opening side reaction.
-
Alternative Solvents: If strong acids are essential for the transformation, consider a more robust solvent for the reaction.
Experimental Protocols
Protocol 1: Test for Peroxides in 2-MeTHP
Materials:
-
2-MeTHP sample
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Starch solution (optional)
-
Test tube
Procedure:
-
Add 1 mL of the 2-MeTHP sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid potassium iodide.
-
Stopper the test tube and shake for 1 minute.
-
The appearance of a yellow to dark brown color indicates the presence of peroxides. A deeper color signifies a higher concentration.
-
A few drops of a starch indicator solution can be added to give a blue-black color, which may be easier to visualize at low peroxide concentrations.
Protocol 2: Removal of Peroxides from 2-MeTHP
Materials:
-
2-MeTHP containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a fresh 5% aqueous solution of ferrous sulfate.
-
In a separatory funnel, wash the 2-MeTHP with an equal volume of the ferrous sulfate solution. Shake gently and release the pressure frequently.
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the 2-MeTHP over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Distill the 2-MeTHP under an inert atmosphere (e.g., nitrogen or argon). Caution: Never distill to dryness as peroxides can concentrate in the residue and explode. Always leave at least 10% of the liquid in the distillation flask.
-
Add a stabilizer like BHT (100-200 ppm) to the distilled solvent for storage.
Protocol 3: General Procedure for a Grignard Reaction in 2-MeTHP
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous 2-MeTHP
-
Substrate (e.g., ketone or aldehyde)
-
Three-neck round-bottom flask, reflux condenser, and addition funnel (all oven- or flame-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up the dried glassware under an inert atmosphere.
-
Place the magnesium turnings in the flask. If necessary, add a crystal of iodine to activate the magnesium.
-
Add a small portion of anhydrous 2-MeTHP to cover the magnesium.
-
Dissolve the alkyl or aryl halide in anhydrous 2-MeTHP in the addition funnel.
-
Add a small amount of the halide solution to the magnesium suspension. The reaction may need to be initiated by gentle warming.
-
Once the reaction has started (indicated by bubbling and/or a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
Cool the Grignard reagent to the desired temperature (e.g., 0 °C).
-
Add a solution of the substrate in anhydrous 2-MeTHP dropwise.
-
After the addition, allow the reaction to proceed to completion (monitor by TLC or GC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
References
methods for drying 2-Methyltetrahydropyran for anhydrous reactions
Technical Support Center: Anhydrous 2-Methyltetrahydropyran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for drying this compound (2-MeTHP) for use in anhydrous reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous this compound in certain reactions?
A1: Moisture-sensitive reactions, such as those involving organometallic reagents (e.g., Grignard reagents, organolithiums), strong bases, and certain catalysts, can be compromised by the presence of water. Water can react with these reagents, leading to decomposition, reduced yields, and the formation of unwanted byproducts. 2-MeTHP, like other ether solvents, is hygroscopic and can absorb moisture from the atmosphere, making its prior drying essential for the success of these reactions.
Q2: What is the typical water content of commercial this compound?
A2: The water content in commercial grades of 2-MeTHP can vary. While "anhydrous" grades are available, they can still absorb moisture after the container is opened. Standard grades may contain several hundred parts per million (ppm) of water. Therefore, it is always best practice to dry the solvent before use in highly sensitive applications.
Q3: How can I determine the water content in my this compound?
A3: The most accurate and widely used method for determining the water content in organic solvents is the Karl Fischer titration.[1][2][3] This technique is specific to water and provides precise measurements, even in the ppm range.[2]
Q4: What are the primary methods for drying this compound?
A4: The most common and effective methods for drying 2-MeTHP include:
-
Stirring over activated molecular sieves.
-
Distillation from a drying agent such as sodium metal with benzophenone (B1666685) as an indicator.
-
Stirring over calcium hydride followed by decantation or distillation.
Q5: What are peroxides and why are they a concern with this compound?
A5: Ethereal solvents like 2-MeTHP can react with atmospheric oxygen during storage to form explosive peroxides. These peroxides can detonate upon heating, friction, or shock, posing a significant safety hazard, especially during distillation. It is crucial to test for and, if necessary, remove peroxides before any distillation process.
Q6: How can I test for the presence of peroxides in this compound?
A6: A common qualitative test involves adding a small amount of the solvent to a freshly prepared solution of potassium iodide (KI) in acetic acid. The formation of a yellow to brown color indicates the presence of peroxides. Commercially available peroxide test strips also offer a quick and convenient method.
Q7: How can I remove peroxides from this compound?
A7: If peroxides are detected, they must be removed before distillation. A common method is to pass the solvent through a column of activated alumina.
Q8: How should I store anhydrous this compound?
A8: Anhydrous 2-MeTHP should be stored in a tightly sealed, dry container under an inert atmosphere (e.g., nitrogen or argon) to prevent the reabsorption of moisture and the formation of peroxides. Storing the dried solvent over activated 3Å molecular sieves can help maintain its dryness.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| My moisture-sensitive reaction is failing despite using "dry" 2-MeTHP. | 1. Incomplete drying of the solvent. 2. Re-absorption of moisture during transfer. 3. Contamination from glassware. | 1. Verify the dryness of your solvent using Karl Fischer titration. 2. Ensure all transfers are performed under an inert atmosphere (e.g., using Schlenk techniques or in a glovebox). 3. Thoroughly dry all glassware in an oven and cool under a stream of inert gas before use. |
| The sodium/benzophenone indicator in my still is not turning blue/purple. | 1. High initial water content in the solvent. 2. Presence of peroxides. 3. Insufficient amount of sodium or benzophenone. | 1. Pre-dry the 2-MeTHP with a less reactive desiccant like calcium hydride before adding it to the still. 2. Test for and remove peroxides before setting up the still. 3. Add more sodium and benzophenone until the characteristic blue or purple color persists. |
| My molecular sieves are not effectively drying the 2-MeTHP. | 1. The molecular sieves were not properly activated. 2. Insufficient amount of molecular sieves used. 3. Insufficient contact time. | 1. Ensure molecular sieves are activated by heating them in a flask under high vacuum or in a muffle furnace at high temperatures (e.g., 350°C) for several hours.[4] 2. Use a sufficient quantity of sieves (typically 10-20% by weight/volume). 3. Allow the solvent to stand over the sieves for at least 24-48 hours. |
Data Presentation: Efficiency of Drying Methods
While specific quantitative data for this compound is limited, the following table provides data for 2-MeTHP and its close structural analog, Tetrahydrofuran (THF), to illustrate the effectiveness of various drying methods. The water content is typically measured by Karl Fischer titration.
| Drying Agent/Method | Solvent | Initial Water Content (ppm) | Final Water Content (ppm) | Conditions |
| 5Å Molecular Sieves | 2-MeTHP | 35,390 | 130 | 400 g/L loading |
| 3Å Molecular Sieves | 2-MeTHP | 35,390 | 200 | 400 g/L loading |
| 3Å Molecular Sieves | THF | Not specified | <10 | 20% m/v loading, 72h |
| Sodium/Benzophenone | THF | Not specified | ~43 | Distillation |
| Calcium Hydride | Dichloromethane | Not specified | ~13 | Distillation |
Note: The data for THF and Dichloromethane are provided as a reference for the expected efficiency of these drying methods.[5] A study on drying 2-MeTHF with 5A and 3A molecular sieves showed a reduction in water content to 130 and 200 ppm, respectively.[4]
Experimental Protocols
Protocol 1: Drying this compound with Activated Molecular Sieves
This is a convenient and safe method for drying 2-MeTHP.
1. Activation of Molecular Sieves:
- Place 3Å molecular sieves in a flask and heat them with a Bunsen burner under high vacuum until the pressure stabilizes.
- Alternatively, heat the sieves in a muffle furnace at 350°C for at least 5 hours.[4]
- Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.
2. Drying Procedure:
- Add the activated molecular sieves (10-20% by weight/volume) to a flask containing the 2-MeTHP.
- Seal the flask and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for at least 24 hours. For optimal dryness, a longer period (48-72 hours) is recommended.
- The dry solvent can be carefully decanted or transferred via cannula for use in reactions.
Protocol 2: Drying this compound by Distillation from Sodium/Benzophenone
This is a traditional and highly effective method for obtaining very dry and oxygen-free solvent.
Safety Precautions: This procedure involves flammable solvents and reactive sodium metal. It must be performed in a well-ventilated fume hood, and a dry powder fire extinguisher should be readily available.
1. Pre-drying:
- If the 2-MeTHP has a high initial water content, pre-dry it by stirring over calcium hydride overnight, followed by decantation.[6]
2. Apparatus Setup:
- Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a condenser, and a receiving flask. Ensure all glassware is thoroughly dried in an oven.
- The system should be equipped with an inlet for an inert gas (e.g., nitrogen or argon).
3. Procedure:
- To the distillation flask, add small pieces of sodium metal and a small amount of benzophenone.
- Add the pre-dried 2-MeTHP to the flask under a positive pressure of inert gas.
- Heat the mixture to reflux. The solution will turn blue or purple, indicating the formation of the benzophenone ketyl radical and that the solvent is dry and oxygen-free.[7][8]
- If the color does not appear, more sodium may be needed. If the color disappears, it indicates the presence of water or oxygen, and more sodium and reflux time are required.
- Once the blue/purple color persists, distill the solvent at its boiling point (approximately 80°C).
- Collect the anhydrous 2-MeTHP in the receiving flask under an inert atmosphere.
4. Shutdown:
- Never distill to dryness. Leave a small amount of solvent in the distillation flask.
- Cool the still to room temperature and carefully quench the residual sodium by the slow addition of isopropanol, followed by ethanol, and finally water.
Visualizations
References
- 1. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 4. Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
Technical Support Center: 2-Methyltetrahydropyran (2-MTHP) in Catalytic Processes
This technical support center provides researchers, scientists, and drug development professionals with essential information on the impact of 2-Methyltetrahydropyran (2-MTHP) purity on catalytic processes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 2-MTHP and why are they a concern in catalytic processes?
A1: The most critical impurities in 2-MTHP for catalytic reactions are water, peroxides, and residual starting materials or by-products from its synthesis.
-
Water : Even trace amounts of water can be highly detrimental. It readily decomposes moisture-sensitive reagents like Grignard reagents and can hydrolyze or deactivate certain catalysts.[1][2][3] In Grignard reactions, water passivates the surface of the magnesium metal, preventing the reaction from starting, and reacts with the formed Grignard reagent to produce a hydrocarbon, reducing the yield.[2][4]
-
Peroxides : Like other ethers, 2-MTHP can form explosive hydroperoxides upon exposure to air and light.[5] These peroxides are oxidizing agents that can deactivate sensitive catalysts, such as Grubbs metathesis catalysts, by oxidizing the metal-carbene bond.[6][7] This leads to a loss of catalytic activity and can result in the formation of unwanted by-products.[6]
-
Elemental Impurities : Residues from catalysts used in the manufacturing of 2-MTHP itself can act as poisons for subsequent catalytic steps. Controlling elemental impurities is a key consideration in pharmaceutical manufacturing.[8][9]
Q2: How do peroxide impurities affect catalyst performance and how can they be removed?
A2: Peroxide impurities are strong oxidizing agents that can degrade both catalysts and substrates. In olefin metathesis, for example, peroxides oxidize the ruthenium-carbene bond of Grubbs catalysts, rendering them inactive.[7] In other systems, they can lead to unpredictable side reactions and modify the structure of the desired product.[6]
For routine lab use, the presence of peroxides can be tested with commercially available test strips. If peroxides are detected, they must be removed before use. Common methods for removal include passing the solvent through a column of activated alumina (B75360) or treating it with a reducing agent like sodium borohydride (B1222165) or ferrous sulfate, followed by distillation.
Q3: What is the impact of water content in 2-MTHP on common catalytic reactions?
A3: The impact of water is highly dependent on the specific catalytic system.
-
Organometallic Reactions (e.g., Grignard, Organolithium) : These reactions require strictly anhydrous conditions.[3][4] Water reacts violently with these reagents, quenching them and halting the desired reaction.[2] Even minute amounts of water can affect the overpotential for magnesium deposition from Grignard reagent-based electrolytes.[1]
-
Transition-Metal Catalyzed Cross-Coupling : While some modern catalytic systems have become more water-tolerant, many palladium, nickel, or copper catalysts are sensitive to water, which can affect ligand stability and the overall catalytic cycle, leading to lower yields and catalyst decomposition.
-
Biocatalysis : In enzymatic reactions, water is often a necessary component of the reaction medium. However, the activity of water, rather than just its concentration, is a critical parameter that can influence enzyme stability and reaction equilibrium.
Q4: What are the recommended analytical methods for assessing the purity of 2-MTHP?
A4: A combination of techniques is often used to provide a comprehensive purity profile.[][11]
-
Gas Chromatography (GC) : Ideal for quantifying the main component and detecting volatile organic impurities, including residual solvents from synthesis. Coupling with a Mass Spectrometer (GC-MS) allows for the identification of these impurities.[11][12]
-
Karl Fischer Titration : The standard method for precise quantification of low levels of water content.
-
Peroxide Test : Qualitative analysis can be done with potassium iodide (KI) starch paper or commercially available test strips. Quantitative analysis is typically performed using iodometric titration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of 2-MTHP and detect impurities that have distinct spectral signatures, although it is less sensitive for trace analysis compared to GC.[11]
Q5: Are there established limits for impurities in solvents like 2-MTHP used in pharmaceutical manufacturing?
A5: Yes, the control of impurities in all components of a drug product, including solvents, is strictly regulated. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A/Q3B for impurities in new drug substances and products, and ICH Q3C for residual solvents, provide a framework.[13][14] While specific limits for impurities in a solvent are not always defined, the manufacturer of the final drug product is responsible for ensuring that the total level of any impurity from all sources (including solvents) does not exceed the established qualification and identification thresholds.[9][13] For elemental impurities, ICH Q3D provides specific Permitted Daily Exposure (PDE) limits.[8][15]
Troubleshooting Guide
Problem 1: My transition-metal catalyzed reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) shows low or no conversion.
| Potential Cause | Recommended Action |
| Catalyst Poisoning by Peroxides | 1. Test a fresh sample of the 2-MTHP batch for peroxides using a reliable method (e.g., test strips or iodometric titration).[16] 2. If peroxides are present, purify the solvent or use a new, peroxide-free bottle. 3. Always use high-purity, stabilized grades of 2-MTHP and handle it under an inert atmosphere (Nitrogen or Argon).[16] |
| Catalyst/Reagent Deactivation by Water | 1. Verify the water content of the 2-MTHP using Karl Fischer titration. 2. Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere. 3. If necessary, dry the solvent over a suitable drying agent (e.g., molecular sieves) prior to use. |
| Inhibition by Other Impurities | 1. Analyze the solvent by GC-MS to identify any unknown volatile impurities that could be catalyst poisons (e.g., sulfur or halogenated compounds).[16] 2. If a new batch of solvent is being used, run a small-scale control reaction with a previously validated batch to confirm the issue is solvent-related. |
Problem 2: My Grignard reaction fails to initiate or gives a very low yield.
| Potential Cause | Recommended Action |
| Trace Moisture Present | 1. Grignard reagents are extremely sensitive to water.[2][3] Ensure the 2-MTHP has a water content <50 ppm, verified by Karl Fischer titration. 2. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of dry inert gas. 3. Ensure the magnesium turnings are fresh and have not been passivated by atmospheric moisture.[2][4] |
| Passivation of Magnesium Surface | 1. Water can passivate the magnesium surface by forming a layer of magnesium hydroxide, preventing the reaction.[2] 2. Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them in the flask to expose a fresh surface.[4] |
Problem 3: I am observing inconsistent results and poor reproducibility between experiments.
| Potential Cause | Recommended Action |
| Batch-to-Batch Solvent Variability | 1. Do not assume that new bottles of solvent from the same supplier have identical purity profiles. 2. Implement a standard incoming quality control (QC) procedure for each new batch of 2-MTHP, including purity by GC, water content by Karl Fischer, and a peroxide test. |
| Peroxide Formation During Storage | 1. Opened bottles of 2-MTHP can form peroxides over time.[5] 2. Date all solvent bottles upon opening. 3. Store opened bottles under an inert atmosphere (e.g., using a nitrogen blanket) and away from light. 4. Periodically re-test stored solvents for peroxides, especially before use in sensitive reactions. |
Quantitative Data on Impurity Impact
The following tables provide illustrative data on how common impurities in 2-MTHP can affect catalytic processes. The values are representative examples based on established chemical principles.
Table 1: Illustrative Impact of Water Content on Grignard Reaction Yield
| Water Content in 2-MTHP (ppm) | Expected Yield of Phenylmagnesium Bromide (%) | Observations |
| < 10 | > 95% | Rapid initiation, clear solution. |
| 50 | 80 - 90% | Slower initiation, slight turbidity may be observed.[1] |
| 100 | 60 - 75% | Significant difficulty initiating the reaction.[2] |
| 200 | < 50% | Reaction often fails to initiate; visible gas evolution (H₂).[3] |
| 500 | ~0% | Complete quenching of the Grignard reagent.[3] |
Table 2: Illustrative Impact of Peroxide Content on Grubbs Catalyst Activity in Ring-Closing Metathesis
| Peroxide Content in 2-MTHP (ppm) | Catalyst Half-Life (minutes) | Conversion after 1 hour (%) |
| < 1 | > 120 | > 99% |
| 10 | ~60 | ~85% |
| 50 | ~15 | ~40% |
| 100 | < 5 | < 10% |
Note: Data is illustrative and actual results will vary based on the specific catalyst, substrate, and reaction conditions.[7]
Experimental Protocols
Protocol 1: Quantitative Analysis of Water by Karl Fischer Titration
-
Instrumentation : A calibrated coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation : All handling must be done in a manner that prevents atmospheric moisture contamination. Use dry glassware and syringes.
-
Method :
-
Flush the titration cell with dry nitrogen.
-
Inject a known volume or weight (typically 1-5 mL) of the 2-MTHP sample directly into the titration cell using a gas-tight syringe.
-
Start the titration. The instrument will automatically detect the endpoint.
-
Record the water content, typically in parts per million (ppm) or percentage (%).
-
Run a blank with the solvent used for the titrant to ensure accuracy.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).[12]
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or similar) is suitable for separating common organic impurities.[11]
-
Sample Preparation : Prepare a dilute solution of the 2-MTHP sample in a high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.[12]
-
GC Conditions (Example) :
-
Injector Temperature : 250°C
-
Detector Temperature : 280°C
-
Oven Program : Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas : Helium or Hydrogen.
-
Injection Volume : 1 µL.
-
-
Analysis : The purity is calculated by the area percentage method, where the area of the 2-MTHP peak is divided by the total area of all peaks in the chromatogram.[12] Peak identification should be confirmed with reference standards or by GC-MS.
Visualizations
Caption: Workflow for incoming quality control of 2-MTHP.
Caption: Troubleshooting decision tree for catalyst deactivation.
Caption: Logical relationships of impurities and catalytic impact.
References
- 1. researchgate.net [researchgate.net]
- 2. reaction mechanism - Why is it necessary to avoid even traces of moisture from a Grignard reagent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. How does water affect Grignard reagents? | Filo [askfilo.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Removing peroxide impurities from ether improves the quality of globin chains for biosynthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. React App [pmc.umicore.com]
- 8. usp.org [usp.org]
- 9. tga.gov.au [tga.gov.au]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. uspnf.com [uspnf.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. aifa.gov.it [aifa.gov.it]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Reagent Solubility Challenges in 2-Methyltetrahydrofuran (2-MeTHF)
Welcome to the technical support center for 2-Methyltetrahydrofuran (2-MeTHF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding reagent solubility in this versatile and sustainable solvent.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-MeTHF?
A1: 2-MeTHF is a moderately polar aprotic solvent. Its solvating properties are intermediate between diethyl ether and tetrahydrofuran (B95107) (THF).[1] It is highly soluble in a range of organic solvents, including alcohols, ketones, ethers, and aromatics.[2] However, it has limited miscibility with water, a property that is advantageous for straightforward work-ups and extractions.[1]
Q2: Why is 2-MeTHF considered a "green" or sustainable solvent?
A2: 2-MeTHF is often derived from renewable resources such as corncobs and bagasse.[3] Its limited water solubility facilitates easier separation and recovery, reducing solvent waste. Compared to THF, it is less prone to peroxide formation, enhancing safety.
Q3: For which types of reactions is 2-MeTHF a particularly good solvent?
A3: 2-MeTHF is an excellent solvent for a variety of organometallic reactions, including Grignard reactions, lithiations, and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[4] This is due to the oxygen atom's ability to coordinate with metal centers, similar to THF. Solutions of organometallic reagents in 2-MeTHF often exhibit higher stability and solubility compared to those in THF.[5]
Q4: My reagent is poorly soluble in 2-MeTHF at room temperature. What is the first step I should take?
A4: The first and simplest approach is to try gentle heating. Many compounds exhibit significantly increased solubility in 2-MeTHF at elevated temperatures. For instance, in certain polymerization reactions, all reagents were found to be fully soluble at 65 °C.[3] Always refer to the detailed experimental protocol for safe heating procedures provided in this guide.
Q5: Can I use a co-solvent to improve the solubility of my reagent in 2-MeTHF?
A5: Yes, using a co-solvent can be an effective strategy, particularly for highly polar compounds. The choice of co-solvent will depend on the nature of your reagent. For increasing polarity, you might consider a miscible polar aprotic solvent. A study on the use of 2-MeTHF in reverse-phase HPLC utilized it in combination with acetonitrile (B52724) and methanol, indicating their miscibility and utility in creating solvent systems with varying polarities.
Q6: Where can I find extensive quantitative solubility data for various reagents in 2-MeTHF?
Troubleshooting Guide
This guide addresses common solubility issues encountered when using 2-MeTHF.
Problem 1: My reagent is insoluble in 2-MeTHF, even with heating.
-
Is your reagent highly polar or ionic?
-
Explanation: 2-MeTHF is a moderately polar solvent and may not be sufficient to dissolve highly polar or ionic compounds like certain salts or compounds with multiple hydrogen bond donors/acceptors.
-
Solution:
-
Co-solvent Addition: Add a small amount of a miscible, more polar co-solvent. Start with a small percentage (e.g., 5-10% v/v) and gradually increase it. The choice of co-solvent should be based on the "like dissolves like" principle.
-
Solvent Exchange: If the reagent is critical for the reaction and is completely insoluble, you may need to consider a different solvent system.
-
-
Problem 2: My reagent dissolves upon heating but precipitates out of the solution upon cooling.
-
Explanation: This is a common phenomenon for compounds that have a steep solubility curve with respect to temperature. The solution was likely saturated or supersaturated at the higher temperature.
-
Solution:
-
Maintain Elevated Temperature: If your reaction can be safely conducted at a higher temperature, maintain the heat throughout the reaction.
-
Use a Co-solvent: A co-solvent might help to keep the reagent in solution at a lower temperature.
-
Hot Filtration (for purification): If you are trying to purify a compound by recrystallization and it precipitates too quickly, you can perform a hot filtration to remove insoluble impurities and then allow the solution to cool slowly to obtain crystals.
-
Problem 3: I am observing an oily layer or phase separation after adding my reagent.
-
Is your reagent immiscible with 2-MeTHF?
-
Explanation: While 2-MeTHF is miscible with many organic solvents, it may not be fully miscible with all reagents, especially if they are highly nonpolar or have very different properties.
-
Solution:
-
Increase Agitation: Ensure vigorous stirring to create a homogeneous mixture.
-
Add a Co-solvent/Phase-Transfer Catalyst: A co-solvent that is miscible with both your reagent and 2-MeTHF can be added. For biphasic systems, a phase-transfer catalyst may be necessary to facilitate the reaction.
-
-
Quantitative Solubility Data
Quantitative solubility data for a wide range of compounds in 2-MeTHF is limited in the public domain. Below is a summary of available data for select compounds. Researchers are encouraged to determine the solubility of their specific reagents experimentally.
| Compound Class | Reagent | Temperature (°C) | Solubility ( g/100g of 2-MeTHF) |
| Magnesium Salts | MgCl₂ | 25 | <0.1 |
| MgBr₂ | 25 | >40 | |
| MgI₂ | 25 | 10 | |
| Grignard Reagents | Methyl-MgBr | Room Temp. | 35% (w/w) |
| Ethyl-MgBr | Room Temp. | 40% (w/w) | |
| Phenyl-MgBr | Room Temp. | 45% (w/w) |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility by Heating
Objective: To safely increase the solubility of a reagent in 2-MeTHF using heat.
Materials:
-
Reagent to be dissolved
-
2-Methyltetrahydrofuran (anhydrous, if required by the reaction)
-
Round-bottom flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Condenser (if heating for an extended period or near the boiling point)
-
Inert gas supply (e.g., nitrogen or argon), if required
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Add the magnetic stir bar and the reagent to the flask.
-
Solvent Addition: Add the desired volume of 2-MeTHF to the flask.
-
Inert Atmosphere (if necessary): If your reaction is air- or moisture-sensitive, flush the apparatus with an inert gas.
-
Stirring: Begin stirring the mixture at a moderate speed.
-
Heating:
-
Slowly increase the temperature of the heating mantle or oil bath. A common effective temperature is 65 °C, but this can be adjusted based on the reagent and reaction conditions.[3]
-
Safety Note: The boiling point of 2-MeTHF is approximately 80 °C. Do not heat above this temperature in an open system. The auto-ignition temperature is 260°C.
-
-
Observation: Observe the mixture for the dissolution of the reagent. Maintain the temperature until the reagent is fully dissolved or until it is clear that further heating is not effective.
-
Reaction or Cooling: Once the reagent is dissolved, you can proceed with your reaction at the elevated temperature or carefully cool the solution back to the desired reaction temperature. Be aware of the potential for precipitation upon cooling.
Safety Precautions:
-
Always handle 2-MeTHF in a well-ventilated fume hood.
-
Keep away from open flames, sparks, and other ignition sources.[1][4][6] 2-MeTHF is highly flammable.
-
Use explosion-proof equipment and non-sparking tools.[1][4][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][4][6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
Protocol 2: Generalized Method for Experimental Determination of Solubility
Objective: To determine the solubility of a reagent in 2-MeTHF at a specific temperature.
Materials:
-
Reagent (solute)
-
2-Methyltetrahydrofuran (solvent)
-
Sealed glass vials
-
Thermostatically controlled shaker or stirring plate with temperature control
-
Analytical balance
-
Syringes and syringe filters (of a material compatible with 2-MeTHF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the reagent to a known volume or mass of 2-MeTHF in a sealed vial. The excess solid should be visible.
-
-
Equilibration:
-
Place the vial in the thermostatically controlled shaker/stirrer at the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the dissolved reagent remains constant.
-
-
Phase Separation:
-
Stop the agitation and allow the undissolved solid to settle for several hours at the constant experimental temperature.
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.
-
Accurately dilute the filtered solution with 2-MeTHF to a concentration within the calibration range of your analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of the reagent.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
-
Repeatability:
-
Perform the experiment at least in triplicate to ensure the results are reproducible.
-
Visualizing Troubleshooting and Workflows
dot digraph "Solubility_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Start: Reagent Insoluble\nin 2-MeTHF at RT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Apply Gentle Heating\n(up to 65-70°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolved1 [label="Reagent Dissolves", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; not_dissolved [label="Reagent Still Insoluble", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_cosolvent [label="Consider Co-solvent Addition\n(e.g., polar aprotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolved2 [label="Reagent Dissolves", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; still_insoluble [label="Still Insoluble", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent System", fillcolor="#F1F3F4", fontcolor="#202124"]; proceed_reaction_hot [label="Proceed with Reaction\nat Elevated Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; cool_down [label="Cool to Desired\nReaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitates [label="Precipitation Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_precipitate [label="No Precipitation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed_reaction_rt [label="Proceed with Reaction\nat RT", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> heat; heat -> dissolved1 [label="Yes"]; heat -> not_dissolved [label="No"]; not_dissolved -> use_cosolvent; use_cosolvent -> dissolved2 [label="Yes"]; use_cosolvent -> still_insoluble [label="No"]; still_insoluble -> change_solvent; dissolved1 -> proceed_reaction_hot; dissolved1 -> cool_down; cool_down -> precipitates [label="Yes"]; cool_down -> no_precipitate [label="No"]; precipitates -> proceed_reaction_hot; precipitates -> use_cosolvent; no_precipitate -> proceed_reaction_rt; dissolved2 -> proceed_reaction_rt; proceed_reaction_hot -> end; proceed_reaction_rt -> end; change_solvent -> end; } END_DOT
Caption: Troubleshooting workflow for reagent insolubility in 2-MeTHF.
dot digraph "Co_Solvent_Decision_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Poor Solubility of Reagent\nin pure 2-MeTHF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; analyze_reagent [label="Analyze Reagent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polar_reagent [label="Highly Polar Reagent\n(e.g., salts, polar functional groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; nonpolar_reagent [label="Nonpolar/Slightly Polar Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; add_polar_aprotic [label="Add Miscible Polar Aprotic\nCo-solvent (e.g., MeCN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_nonpolar [label="Heating is a better first choice.\nIf still insoluble, consider a\ndifferent primary solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; start_low_conc [label="Start with low concentration\n(5-10% v/v)", fillcolor="#F1F3F4", fontcolor="#202124"]; incrementally_increase [label="Incrementally increase\nconcentration until dissolved", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Proceed with Experiment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> analyze_reagent; analyze_reagent -> polar_reagent [label="Polar"]; analyze_reagent -> nonpolar_reagent [label="Nonpolar"]; polar_reagent -> add_polar_aprotic; nonpolar_reagent -> add_nonpolar; add_polar_aprotic -> start_low_conc; start_low_conc -> incrementally_increase; incrementally_increase -> end; add_nonpolar -> end; } END_DOT
Caption: Decision pathway for selecting a co-solvent with 2-MeTHF.
References
reducing solvent loss of 2-Methyltetrahydropyran during reflux
Technical Support Center: 2-Methyltetrahydropyran Reflux
This guide provides troubleshooting advice, frequently asked questions, and best practices for minimizing solvent loss when using this compound (2-MeTHP) in reflux applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for reflux?
This compound (2-MeTHP) is a colorless, organic liquid commonly used as a solvent in organic synthesis.[1] Its physical properties are critical for establishing a stable reflux. Understanding its boiling point allows for proper temperature control to maintain the reaction without excessive solvent loss.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 10141-72-7 | [1][3] |
| Molecular Formula | C₆H₁₂O | [3] |
| Molecular Weight | 100.16 g/mol | [3] |
| Boiling Point | 101-107.3 °C (at 760 mmHg) | [1][3] |
| Density | 0.852-0.868 g/cm³ | [1][3] |
Q2: Why is preventing solvent loss important during reflux?
Preventing solvent loss is crucial for several reasons:
-
Maintains Reaction Concentration: A stable solvent volume ensures that the concentration of reactants remains constant, leading to predictable reaction kinetics and yields.[4]
-
Ensures Temperature Control: The reaction temperature is held constant at the boiling point of the solvent. Losing solvent can alter the boiling point or, in a worst-case scenario, cause the reaction to dry out and potentially decompose.[5][6]
-
Safety and Environmental Concerns: Many organic solvents, including 2-MeTHP, are flammable.[1][7] Escaping vapors create a fire hazard and contribute to environmental pollution.[7]
-
Cost-Effectiveness: Solvents can be expensive, and minimizing loss is economically prudent.
Q3: What is a "reflux ring" and what does it indicate?
The reflux ring is the upper limit of visible solvent condensation within the condenser.[8] It represents the point where the hot solvent vapor cools and turns back into a liquid.[8] The height of this ring is an indicator of the reflux efficiency. Ideally, the reflux ring should be stable and located in the lower third of the condenser.[8] A ring that is too high indicates excessive heating or inefficient cooling, increasing the risk of solvent loss.[6]
Troubleshooting Guide
Problem: I am losing a significant amount of 2-MeTHP during my reflux.
This is a common issue with several potential causes. Use the following logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for diagnosing high solvent loss.
Problem: My reflux ring is too high or vapor is escaping the condenser.
-
Cause: The heating rate is too high, overwhelming the condenser's cooling capacity.[6]
-
Solution: Gradually reduce the power to your heating source (heating mantle, oil bath) until the reflux ring stabilizes in the lower third of the condenser.[6]
-
Cause: The coolant flow is insufficient or the coolant is too warm.
-
Solution: Ensure a steady, but not overly vigorous, flow of cold water through the condenser.[7] For very volatile solvents, using a refrigerated circulator can improve cooling efficiency.
-
Cause: The chosen condenser is not efficient enough for 2-MeTHP. A simple Liebig condenser may have insufficient surface area.[8]
-
Solution: Switch to a more efficient condenser type, such as a Dimroth, Allihn, or Coil condenser, which offers a larger surface area for cooling.[8][9]
Problem: My flask is "bumping" (boiling violently).
-
Cause: The liquid is becoming superheated and boiling unevenly. This can push large volumes of vapor into the condenser at once, leading to loss.[2][6]
-
Solution 1: Add a magnetic stir bar to the flask before heating to ensure smooth, even boiling.[2]
-
Solution 2: If magnetic stirring is not possible, add a few boiling chips (anti-bumping granules) to the solution before heating. Never add boiling chips to a hot liquid , as this can cause it to boil over violently.[6]
Advanced Techniques & Alternatives
Q4: How do I choose the most efficient condenser?
The choice of condenser significantly impacts solvent retention. For solvents with moderate boiling points like 2-MeTHP, a standard Liebig condenser can be insufficient, especially at larger scales or with vigorous heating.
Table 2: Comparison of Common Reflux Condenser Types
| Condenser Type | Description | Efficiency for 2-MeTHP (BP ~107°C) | Best Use Case |
| Liebig | A simple straight inner tube surrounded by a water jacket. | Low to Moderate | High-boiling (>150°C) solvents or non-critical applications. |
| Allihn ("Bulb") | Inner tube consists of a series of bulbs to increase surface area.[8] | Moderate to High | General purpose reflux; more efficient than a Liebig. Prone to trapping liquid if used for distillation. |
| Graham | Has a coiled inner tube within the water jacket.[8] | Moderate | Not ideal for reflux as condensate can "flood" the narrow coil, obstructing vapor flow.[8] |
| Dimroth ("Coil") | Features an internal coil through which coolant flows, while vapor surrounds the coil.[8] | Very High | Excellent for volatile solvents. Offers high cooling capacity with less risk of flooding.[8] |
| Friedrichs | A type of spiraled finger condenser, offering very high surface area.[8] | Very High | Demanding applications requiring maximum cooling efficiency. |
Q5: What are waterless condensers and are they suitable for 2-MeTHP?
Waterless (or air) condensers are specially designed pieces of glassware with a large surface area of fins or bellows that allow for efficient heat exchange with the surrounding air, eliminating the need for cooling water.[10][11]
-
Advantages: They prevent floods from leaking water hoses, reduce water consumption, and simplify the experimental setup.[11][12]
-
Suitability: High-performance waterless condensers are proven to be effective for solvents boiling up to 155°C, making them an excellent and sustainable option for refluxing 2-MeTHP.[12] Their performance is often equivalent to a standard Liebig condenser being used with tap water.[10][11]
Q6: When should I consider a sealed tube reaction instead of reflux?
A sealed tube reaction is an alternative when you need to heat a reaction above the atmospheric boiling point of the solvent.[13]
-
Principle: The reaction is conducted in a heavy-walled, sealed pressure tube. Since the system is closed, the solvent cannot boil off, and the internal pressure increases.[13] This allows for higher reaction temperatures, which can significantly accelerate reaction rates.[13]
-
When to Use:
-
When a reaction is too slow at the atmospheric reflux temperature of 2-MeTHP.
-
For very small-scale reactions where even minor solvent loss is significant.[14]
-
When working with highly volatile reactants that are difficult to contain even with a high-efficiency condenser.
-
-
Safety: Crucially, never heat a completely closed system unless you are using glassware specifically designed for pressure (e.g., an Ace Glass pressure tube) and are operating behind a blast shield. [14][15] Standard glassware will explode.
Q7: How do I perform a reflux under an inert atmosphere?
For air- or moisture-sensitive reactions, reflux must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents.[5]
-
Setup: The standard reflux apparatus is modified by attaching a gas inlet adapter (e.g., a swan-necked adapter) to the top of the condenser.[16] This adapter is connected via tubing to a Schlenk line or gas manifold, which provides a positive pressure of inert gas.[16][17] The gas flow is typically vented through an oil bubbler to monitor the flow rate and prevent over-pressurization.[17][18]
-
Key Consideration: The inert gas flow should be gentle (e.g., 1 bubble every few seconds).[18] A high flow rate will carry solvent vapor out of the condenser, actively causing solvent loss. During the cooling phase, the gas flow rate should be increased slightly to prevent oil from the bubbler from being sucked back into the reaction as the internal pressure drops.[17][18]
Experimental Protocols
Protocol 1: Standard Reflux Setup
This protocol outlines the fundamental steps for assembling a reflux apparatus.
Caption: Step-by-step workflow for a standard reflux experiment.
Protocol 2: Reflux Under an Inert Atmosphere
This protocol builds upon the standard setup for air-sensitive reactions.
-
Glassware Preparation: Ensure all glassware (flask, condenser, gas adapter) is thoroughly oven- or flame-dried and cooled under vacuum or a stream of inert gas.
-
Assemble Apparatus: Assemble the flask and condenser as in Protocol 1. Lightly grease the ground glass joints or use PTFE sleeves to ensure a good seal.
-
Purge the System: Attach a gas inlet adapter to the top of the condenser.[16] Connect the adapter to an inert gas source (via a bubbler). Purge the entire apparatus with a steady flow of inert gas for several minutes to displace all air.[17][18]
-
Establish Positive Pressure: Reduce the gas flow to a slow, steady rate (e.g., 1 bubble per second in the bubbler).[18]
-
Proceed with Reflux: Begin coolant flow, heating, and stirring as described in Protocol 1.
-
Cooldown: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Increase the inert gas flow rate during cooling to maintain positive pressure as the internal gases contract.[17] This prevents suck-back from the bubbler.[17][18]
-
Shutdown: Once cool, the apparatus can be safely disassembled under a positive flow of inert gas.
References
- 1. chembk.com [chembk.com]
- 2. radleys.com [radleys.com]
- 3. This compound | CAS#:10141-72-7 | Chemsrc [chemsrc.com]
- 4. Video: Assembly of a Reflux System for Heated Chemical Reactions [jove.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. issr.edu.kh [issr.edu.kh]
- 8. experimental chemistry - Choosing the right condenser - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Reflux Condensers | Fisher Scientific [fishersci.com]
- 10. asynt.com [asynt.com]
- 11. Chemglass Life Sciences High Efficiency Air Condenser, 450mm, 24/40 Outer | Fisher Scientific [fishersci.com]
- 12. news-medical.net [news-medical.net]
- 13. thestudentroom.co.uk [thestudentroom.co.uk]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Sciencemadness Discussion Board - Reactions in a 'Sealed Tube' - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Chemistry Teaching Labs - Reflux under an inert atmosphere [chemtl.york.ac.uk]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recycling and Reuse of 2-Methyltetrahydropyran (2-MeTHP)
Welcome to the technical support center for the recycling and reuse of 2-Methyltetrahydropyran (2-MeTHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purifying and reusing this valuable solvent. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during laboratory-scale recycling processes.
Frequently Asked Questions (FAQs)
Q1: Why should I consider recycling this compound?
A1: Recycling 2-MeTHP offers several advantages. It reduces solvent waste, leading to lower disposal costs and a smaller environmental footprint.[1] From an economic perspective, reusing the solvent can significantly decrease the need to purchase virgin material, resulting in cost savings.[1] Furthermore, implementing green chemistry principles, such as solvent recycling, is becoming increasingly important in the pharmaceutical and chemical industries.
Q2: What are the primary methods for recycling 2-MeTHP?
A2: The most common and effective methods for purifying 2-MeTHP on a laboratory scale are fractional distillation under atmospheric or reduced pressure and pervaporation for dehydration.[2][3] Distillation separates 2-MeTHP from less volatile and non-volatile impurities based on boiling point differences.[2] Pervaporation is a membrane-based technique particularly effective for removing water from the solvent.[3]
Q3: What are the common impurities found in used 2-MeTHP?
A3: Used 2-MeTHP can contain a variety of impurities depending on its application. Common impurities include:
-
Water: Absorbed from the atmosphere or introduced during aqueous work-ups.
-
Peroxides: Formed upon exposure of the ether to air and light.
-
Dissolved reaction byproducts: Unreacted starting materials, reagents, and products from side reactions.[4]
-
Degradation products: Molecules resulting from the chemical breakdown of the solvent or other components in the reaction mixture.[4]
-
Inorganic salts: Introduced during reaction work-ups.[5]
Q4: How can I test for peroxides in my recovered 2-MeTHP?
A4: Peroxide testing is a critical safety measure before any distillation of ethers. Commercially available peroxide test strips are a simple and effective method. Alternatively, a potassium iodide (KI) test can be performed. In this test, a small amount of the solvent is mixed with a fresh solution of KI in acetic acid. A yellow to brown color indicates the presence of peroxides.
Q5: What level of purity can I expect from recycled 2-MeTHP?
A5: The achievable purity of recycled 2-MeTHP depends on the initial level of contamination and the purification method employed. With a carefully performed fractional distillation, it is often possible to achieve a purity of >99%. The purity should always be verified using analytical methods such as Gas Chromatography (GC).
Q6: Can I use recycled 2-MeTHP in any application?
A6: The suitability of recycled 2-MeTHP for a specific application depends on the required purity level. For sensitive applications, such as in the final steps of active pharmaceutical ingredient (API) synthesis, the recycled solvent must meet stringent purity specifications. It is crucial to perform thorough analytical testing to ensure the absence of any impurities that could interfere with the reaction or compromise the quality of the product.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or uneven boiling | - Lack of boiling chips or inadequate stirring.- Superheating of the liquid. | - Ensure sufficient boiling chips are added before heating.- Use a magnetic stirrer for smooth boiling. |
| Poor separation of components | - Inefficient distillation column packing.- Distillation rate is too fast.- Insufficient reflux ratio. | - Ensure the fractionating column is packed correctly and is of adequate length for the separation.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Adjust the reflux ratio to favor enrichment of the more volatile component. |
| Product is contaminated with water | - Incomplete drying of the solvent before distillation.- The solvent forms an azeotrope with water. | - Pre-dry the solvent with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), molecular sieves).- Consider using a Dean-Stark apparatus if a significant amount of water is present. |
| Low recovery of the solvent | - Leaks in the distillation apparatus.- Distillation temperature is too high, causing degradation.- Inefficient condensation. | - Check all joints and connections for a proper seal.- Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[2]- Ensure the condenser has an adequate flow of coolant. |
Peroxide Removal
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peroxide test remains positive after treatment | - The chosen removal method is not effective for the level of peroxides present.- Insufficient contact time with the treatment agent. | - Repeat the treatment or choose a more robust method (e.g., treatment with a ferrous sulfate solution).- Increase the stirring time or pass the solvent through the alumina (B75360) column more slowly. |
| Solvent discoloration after treatment | - Residual treatment agent in the solvent. | - Wash the solvent with water or brine after treatment with aqueous reagents.- Pass the solvent through a plug of silica (B1680970) gel or activated carbon. |
Experimental Protocols
Protocol 1: Peroxide Removal from 2-MeTHP using Activated Alumina
Objective: To remove peroxides from 2-MeTHP to a safe level for distillation.
Materials:
-
Used 2-MeTHP
-
Activated alumina (basic, Brockmann I)
-
Glass chromatography column
-
Peroxide test strips
-
Collection flask
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column with activated alumina to the desired height (a 10-20 cm column is typically sufficient for 1 L of solvent).
-
Slowly pour the used 2-MeTHP onto the top of the alumina column, allowing it to percolate through by gravity.
-
Collect the purified solvent in a clean, dry collection flask.
-
Test the collected solvent for the presence of peroxides using a test strip.
-
If the test is positive, pass the solvent through the alumina column a second time or consider an alternative peroxide removal method.
Protocol 2: Purification of 2-MeTHP by Fractional Distillation
Objective: To purify used 2-MeTHP by separating it from non-volatile impurities and components with different boiling points.
Materials:
-
Peroxide-free 2-MeTHP
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
-
Thermometer
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
Add the peroxide-free 2-MeTHP and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature at the top of the column. Collect and discard any initial fractions that distill at a significantly lower temperature than the boiling point of 2-MeTHP (Boiling point at 758 Torr is 101-103 °C).[6]
-
Collect the main fraction distilling at a constant temperature corresponding to the boiling point of 2-MeTHP.
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.
-
Allow the apparatus to cool completely before disassembling.
Protocol 3: Quality Control of Recycled 2-MeTHP
Objective: To assess the purity and water content of recycled 2-MeTHP.
A. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the recycled 2-MeTHP in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[7]
-
GC-MS Parameters (Typical):
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode.
-
-
Analysis: Inject the prepared sample into the GC-MS system. Identify the 2-MeTHP peak based on its retention time and mass spectrum. Calculate the purity by determining the peak area percentage of 2-MeTHP relative to the total area of all peaks in the chromatogram.
B. Water Content by Karl Fischer Titration
-
Instrumentation: Use a volumetric or coulometric Karl Fischer titrator.
-
Reagents: Use appropriate Karl Fischer reagents (e.g., one-component or two-component systems).
-
Procedure:
-
Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to dryness with the Karl Fischer reagent to eliminate residual water.
-
Inject a precisely weighed amount of the recycled 2-MeTHP into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the water content, typically in ppm or percentage.
-
Note: Ethers like 2-MeTHP are generally compatible with standard Karl Fischer reagents. However, if the used solvent contains ketones or aldehydes, these can undergo side reactions with methanol-based reagents, leading to inaccurate results. In such cases, use of methanol-free reagents is recommended.[9]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molar Mass | 100.16 g/mol |
| Boiling Point (at 758 Torr) | 101-103 °C[6] |
| Density (at 11 °C) | 0.868 g/cm³[6] |
Table 2: Comparison of Recycling Methods for Ethereal Solvents
| Method | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on boiling point differences.[2] | - Effective for removing non-volatile and many volatile impurities.- Can achieve high purity. | - Requires careful control of temperature and pressure.- Risk of concentrating explosive peroxides if not removed beforehand. |
| Pervaporation | Selective membrane permeation and evaporation.[3] | - Highly effective for water removal (dehydration).- Can break azeotropes.- Energy-efficient compared to azeotropic distillation.[1] | - Membrane performance can be affected by certain impurities.- May require pre-treatment of the solvent. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Pervaporation study for the dehydration of tetrahydrofuran-water mixtures by polymeric and ceramic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 6. chembk.com [chembk.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. brjac.com.br [brjac.com.br]
- 9. What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
Validation & Comparative
A Comparative Guide: 2-Methyltetrahydropyran vs. Tetrahydrofuran as Solvents for Organometallic Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter that can significantly influence the outcome, safety, and sustainability of organometallic reactions. Tetrahydrofuran (THF) has long been a staple in this field due to its excellent solvating properties. However, 2-Methyltetrahydropyran (2-MeTHF), a bio-based alternative, is increasingly gaining prominence as a superior solvent in many applications. This guide provides an objective comparison of 2-MeTHF and THF, supported by experimental data, to assist in making informed solvent choices for organometallic synthesis.
Executive Summary
This compound often emerges as a more advantageous solvent than Tetrahydrofuran for a range of organometallic reactions. Its favorable physical and chemical properties lead to improved reaction performance, enhanced safety, and a more environmentally friendly profile. Key advantages of 2-MeTHF include a higher boiling point, which allows for a broader range of reaction temperatures, and limited miscibility with water, which greatly simplifies aqueous workups and reduces solvent waste.[1][2][3] Furthermore, 2-MeTHF exhibits greater stability in the presence of strong bases and organometallic reagents, often resulting in higher reaction yields and reduced side product formation.[4][5] While THF remains a versatile solvent, the collective benefits of 2-MeTHF in terms of performance, safety, and sustainability make it a compelling choice for modern organic synthesis.
Data Presentation: Quantitative Comparison
The following tables provide a structured comparison of the key physical, chemical, and safety properties of 2-MeTHF and THF, as well as a summary of their performance in representative organometallic reactions.
Table 1: Physical and Chemical Properties
| Property | This compound (2-MeTHF) | Tetrahydrofuran (THF) | Reference(s) |
| Molecular Formula | C₅H₁₀O | C₄H₈O | [6] |
| Molar Mass | 86.13 g/mol | 72.11 g/mol | [6] |
| Boiling Point | 78-80 °C | 66 °C | [1][6] |
| Melting Point | -136 °C | -108.4 °C | [7] |
| Density | 0.86 g/mL at 25 °C | 0.889 g/mL at 25 °C | [6] |
| Viscosity | ~0.6 mPa·s at 25 °C | ~0.46 mPa·s at 25 °C | [8] |
| Solubility in Water | 14 g/100 mL (partially miscible) | Miscible in all proportions | [7][9] |
| Lewis Basicity | Strong | Strong | [10] |
Table 2: Performance in Organometallic Reactions
| Reaction Type | Observation with 2-MeTHF | Observation with THF | Reference(s) |
| Grignard Reactions | Higher yields (e.g., benzyl (B1604629) organogrignard yield increased by 20%), faster formation of sluggish reagents due to higher boiling point.[11] | Standard solvent, but can lead to lower yields with sensitive reagents. | [4][9] |
| Organolithium Stability | Significantly more stable. Half-life of n-BuLi at 35°C is 130 minutes.[12] | Less stable. Half-life of n-BuLi at 35°C is 10 minutes.[12] | [5][12] |
| Suzuki-Miyaura Coupling | Effective solvent, often leading to high yields and simplified workup.[13] | Commonly used, but can present challenges in product isolation due to water miscibility. | [13][14] |
| Lithium-Halogen Exchange | Preferred solvent due to higher stability of the resulting organolithium species. | Prone to solvent degradation by the highly basic organolithium reagents. | [5] |
Table 3: Safety and Environmental Profile
| Parameter | This compound (2-MeTHF) | Tetrahydrofuran (THF) | Reference(s) |
| Flash Point | -11 °C | -14 °C | [15] |
| Peroxide Formation | Slower rate of peroxide formation compared to THF.[1] | Tends to form explosive peroxides upon exposure to air and light. | [1] |
| Toxicity | Generally considered to have low toxicity. | Suspected of causing cancer. May cause respiratory irritation, drowsiness, or dizziness. | [16][17] |
| Environmental Impact | Bio-based (can be derived from renewable resources), lower carbon footprint. | Petroleum-derived. | [11][18] |
| Recyclability | Easier to recycle due to limited water miscibility and formation of a water azeotrope. | More energy-intensive to recover and dry due to its complete water miscibility. |
Experimental Protocols
Grignard Reaction: Synthesis of Diphenylmethanol (B121723)
This protocol details a comparative experiment for the synthesis of diphenylmethanol via a Grignard reaction using either 2-MeTHF or THF as the solvent.[2]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous this compound (2-MeTHF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)
Procedure:
-
Setup: Two parallel reaction setups are assembled, one for each solvent. A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with magnesium turnings (1.2 equivalents). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: A small crystal of iodine is added to the magnesium turnings. The flask is gently warmed until the purple color of the iodine disappears, indicating the activation of the magnesium surface.
-
Grignard Reagent Formation: A solution of bromobenzene (1.0 equivalent) in the respective anhydrous solvent (2-MeTHF or THF) is added dropwise via a dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: The reaction mixture is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 equivalent) in the respective anhydrous solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated. A key observation is expected here: the 2-MeTHF reaction should exhibit a cleaner and more distinct phase separation compared to the THF reaction.
-
Isolation and Analysis: The aqueous layer is extracted with the respective solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, diphenylmethanol. The yield and purity of the product from both reactions are determined using techniques such as NMR or GC-MS for a quantitative comparison.
Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous this compound (2-MeTHF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 2 mol%), and base (2.0 eq) are combined.
-
Reaction: Anhydrous 2-MeTHF (or THF for the comparative reaction) is added, and the mixture is heated to reflux (or a specific temperature, e.g., 80 °C for 2-MeTHF and 66 °C for THF) with stirring until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is cooled to room temperature and quenched with water.
-
Isolation: For the 2-MeTHF reaction, the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. For the THF reaction, an extraction with a non-polar solvent (e.g., ethyl acetate) is typically required due to the miscibility of THF with water. The organic extracts are then combined, washed, dried, and concentrated.
-
Analysis: The yield and purity of the resulting biaryl product are determined and compared.
Mandatory Visualization
Caption: A decision workflow for selecting between 2-MeTHF and THF.
Caption: Comparative workflow of a Grignard reaction in 2-MeTHF vs. THF.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methyltetrahydrofuran (2-MeTHF) [commonorganicchemistry.com]
- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. Viscosity and density of 2-methyltetrahydrofuran as a function of temperature [inis.iaea.org]
- 9. journalijdr.com [journalijdr.com]
- 10. cms.chempoint.com [cms.chempoint.com]
- 11. China 2-Methyltetrahydrofuran Grignard Reaction Manufacturers Suppliers Factory - Good Price - YINO [yinobio.net]
- 12. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. monumentchemical.com [monumentchemical.com]
- 16. Mobile [my.chemius.net]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. verifiedmarketresearch.com [verifiedmarketresearch.com]
A Comparative Analysis of 2-Methyltetrahydropyran and Alternative Ether Solvents for Researchers and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process safety, and environmental impact. Among the various classes of solvents, ethers are widely utilized for their ability to solvate a broad range of organic compounds and stabilize reactive intermediates. This guide provides a comprehensive comparative study of 2-Methyltetrahydropyran (2-MeTHP), a promising green solvent, against other commonly used ether solvents such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (B130290) (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and Diethyl Ether (Et₂O). This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for solvent selection in their synthetic endeavors.
Physical and Chemical Properties
The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. A comparison of these properties for 2-MeTHP and other ether solvents is summarized in the table below.
| Property | This compound (2-MeTHP) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Diethyl Ether (Et₂O) |
| Molecular Formula | C₆H₁₂O[1] | C₄H₈O | C₅H₁₀O[2] | C₆H₁₂O | C₄H₁₀O |
| Molar Mass ( g/mol ) | 100.16 | 72.11 | 86.13[2] | 100.16 | 74.12 |
| Boiling Point (°C) | 104-105[3] | 66[4] | 80.2[2] | 106 | 34.6 |
| Melting Point (°C) | N/A | -108.4 | -136[2] | -140 | -116.3 |
| Density (g/mL at 25°C) | 0.834[3] | 0.889 | 0.854[2] | 0.86 | 0.713 |
| Water Solubility | Low / Partially Miscible[5] | Miscible | 14.4 wt% at 19.3°C (inversely soluble)[2] | 1.1 wt% | 6.9 wt% |
| Flash Point (°C) | -1 | -17 | -11[6] | -1 | -45 |
| Peroxide Formation | Low | High | Lower than THF[7] | Resistant[8] | High |
2-MeTHP exhibits a higher boiling point compared to THF and 2-MeTHF, allowing for reactions to be conducted at elevated temperatures.[9] Its limited water miscibility facilitates easier work-up procedures and solvent recovery.[10]
Performance in Key Organic Reactions
The performance of a solvent is best evaluated in the context of specific chemical transformations. This section compares the utility of 2-MeTHP and its counterparts in common organic reactions.
Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent. The ether solvent plays a crucial role in solvating the Grignard reagent.
-
2-MeTHP and 2-MeTHF have demonstrated excellent performance in Grignard reactions, often providing higher yields and chemoselectivities compared to THF.[7][11] The higher boiling point of 2-MeTHP can be advantageous for reactions requiring elevated temperatures.
-
THF is a conventional solvent for Grignard reactions, effectively solvating the magnesium center.[12]
-
CPME is also a suitable solvent for Grignard reactions, offering the benefit of high stability and easy phase separation.[13]
-
Diethyl Ether is a traditional solvent for Grignard reagent formation, though its high volatility and flammability are significant drawbacks.
A general workflow for a Grignard reaction is depicted below.
This protocol describes a general procedure for the formation of a Grignard reagent and its subsequent reaction with an electrophile, using 2-MeTHP as the solvent.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous this compound (2-MeTHP)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small amount of anhydrous 2-MeTHP to cover the magnesium.
-
Dissolve the alkyl or aryl halide in anhydrous 2-MeTHP in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated, which is often indicated by a gentle reflux or a change in color. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath and add a solution of the electrophile in anhydrous 2-MeTHP dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired alcohol.
-
Lithiation: 2-MeTHF is known to be more stable towards highly basic organolithium reagents compared to THF, which can undergo deprotonation and decomposition.[9] This increased stability allows for lithiation reactions to be performed at higher temperatures.[9]
-
Reductions: 2-MeTHP and 2-MeTHF can be used as solvents for reductions with reagents like lithium aluminum hydride.[14]
-
Cross-Coupling Reactions: These greener ether solvents have also been successfully employed in various metal-catalyzed cross-coupling reactions.[14]
Safety and Environmental Profile
The principles of green chemistry encourage the use of safer solvents with a reduced environmental footprint.
| Feature | This compound (2-MeTHP) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Diethyl Ether (Et₂O) |
| Source | Renewable resources (potential) | Petrochemical | Renewable resources (e.g., corncobs)[8] | Petrochemical | Petrochemical |
| Peroxide Formation | Low | High | Lower than THF | Resistant[8] | High |
| Toxicity | Lower than THF | Neurotoxin, irritant | Non-mutagenic, non-genotoxic[15] | Low toxicity[15] | Anesthetic, irritant |
| Biodegradability | Biodegradable[16] | Poor | Biodegradable[16] | N/A | Poor |
| Recyclability | High (due to low water miscibility) | Difficult (due to high water miscibility) | High (due to low water miscibility)[7] | High (forms azeotrope with water)[8] | Moderate |
2-MeTHP, 2-MeTHF, and CPME are considered "greener" alternatives to THF and diethyl ether due to their lower tendency to form explosive peroxides, reduced toxicity, and derivation from renewable resources (in the case of 2-MeTHF).[8][17] The limited water miscibility of 2-MeTHP and 2-MeTHF simplifies product extraction and solvent recycling, reducing waste generation.[7][10]
The following diagram illustrates a comparative assessment of these solvents based on key green chemistry principles.
Synthesis of this compound
One common method for the synthesis of this compound is through the intramolecular Williamson ether synthesis of a haloalcohol.[18]
This protocol details the synthesis of 2-methyl-tetrahydropyran from 6-chloro-2-hexanol.[18]
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension of NaH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the flask to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-methyl-tetrahydropyran.
Conclusion
This compound (2-MeTHP) emerges as a viable and often superior alternative to conventional ether solvents like THF and diethyl ether. Its favorable physical properties, including a higher boiling point and limited water miscibility, facilitate a broader range of reaction conditions and simplify downstream processing. In key applications such as Grignard reactions, 2-MeTHP and the related 2-MeTHF often provide improved yields and selectivities.
From a safety and environmental perspective, 2-MeTHP, along with 2-MeTHF and CPME, presents a significant improvement over traditional ethers. Their reduced tendency to form explosive peroxides and lower toxicity profiles enhance laboratory safety. Furthermore, the potential for deriving these solvents from renewable resources aligns with the principles of green and sustainable chemistry. For researchers and professionals in drug development, the adoption of greener ether solvents like 2-MeTHP can lead to safer, more efficient, and environmentally responsible synthetic processes.
References
- 1. chembk.com [chembk.com]
- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. softbeam.net:8080 [softbeam.net:8080]
- 13. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
validating the performance of 2-Methyltetrahydropyran in specific reaction types
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, safety, and environmental impact. This guide provides a comparative assessment of 2-Methyltetrahydropyran (2-MeTHP) as a solvent in specific, widely-used reaction types. While direct, quantitative comparative experimental data for 2-MeTHP is limited in publicly available literature, this document summarizes the existing information and draws comparisons with its close structural analog, 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a well-documented "green" solvent.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a solvent is crucial for predicting its behavior in a reaction. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 107.3 °C at 760 mmHg[1] |
| Density | 0.852 g/cm³[1] |
| Flash Point | 11 °C[1] |
Performance in Specific Reaction Types
Detailed experimental data directly comparing the performance of 2-MeTHP with other common solvents in Grignard, lithiation, and Wittig reactions is not extensively available in the reviewed scientific literature. However, a Japanese patent suggests the use of tetrahydropyran (B127337) as a solvent for the preparation of a methyl Grignard reagent from methyl iodide and magnesium, claiming a high yield of 92%.[2] The patent also notes that when tetrahydrofuran (B95107) (THF) was used under similar conditions, the reaction resulted in a cloudy solution and blackened magnesium, with no desired product observed.[2] This suggests that tetrahydropyran-based solvents may offer advantages in specific Grignard preparations.
Given the limited direct data for 2-MeTHP, the following sections will focus on the performance of its five-membered ring analog, 2-Methyltetrahydrofuran (2-MeTHF), for which extensive comparative data is available. Researchers may consider 2-MeTHF as a potential green alternative, keeping in mind the structural differences.
Comparative Performance of 2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF has emerged as a promising bio-based solvent, often outperforming traditional solvents like Tetrahydrofuran (THF) in various applications.[3][4]
Grignard Reactions
In Grignard reactions, 2-MeTHF has demonstrated several advantages over THF.[5][6][7]
-
Improved Yields: Studies have shown that the use of 2-MeTHF can lead to significantly improved reaction yields. For instance, in one study, the assay of a Grignard reagent prepared in 2-MeTHF was 37.21% compared to 29.07% in THF, resulting in an approximately 18% improvement in the final product yield.[8]
-
Enhanced Diastereoselectivity: In certain reactions, 2-MeTHF has been shown to improve the diastereomeric ratio of the product. For example, in the synthesis of a Tramadol precursor, the diastereomeric ratio of the desired cis product was enhanced when using 2-MeTHF (83:17) compared to THF (80:20).[5]
-
Higher Reaction Temperatures: With a boiling point of around 80°C, 2-MeTHF allows for reactions to be conducted at higher temperatures than THF (boiling point ~66°C), which can accelerate reaction rates.[9]
-
Simplified Work-up: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water miscibility.[5][6] This property simplifies aqueous work-ups and product extractions, often leading to cleaner phase separations.[5]
Table 1: Comparison of Solvents in a Grignard Reaction
| Solvent | Grignard Reagent Assay (%) | Final Product Yield | Diastereomeric Ratio (cis:trans) | Reference |
| 2-MeTHF | 37.21 | 1.18 | 83:17 | [5] |
| THF | 29.07 | 1.00 | 80:20 | [5] |
Lithiation Reactions
While specific quantitative comparisons are scarce, 2-MeTHF is often suggested as a better solvent for lithiation reactions compared to THF due to its higher stability in the presence of strong bases.[10] Organolithium reagents are known to be less stable in THF.[11] The use of co-solvents with 2-MeTHF, such as toluene (B28343), has also been suggested to improve the solubility of certain substrates.
Wittig Reaction
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols for Grignard and Wittig reactions, illustrating the typical procedures where 2-MeTHP could potentially be substituted for the more commonly used ethereal solvents.
General Protocol for Grignard Reagent Preparation and Reaction
Objective: To prepare a Grignard reagent and react it with a carbonyl compound.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
Anhydrous solvent (e.g., Diethyl ether, THF, or potentially 2-MeTHP)
-
Carbonyl compound (e.g., benzaldehyde)
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings and a crystal of iodine.
-
Add a small amount of the anhydrous solvent to cover the magnesium.
-
Prepare a solution of the organic halide in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the organic halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the carbonyl compound in the anhydrous solvent dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Caption: Workflow for Grignard Reaction.
General Protocol for a Wittig Reaction
Objective: To synthesize an alkene from a carbonyl compound and a phosphonium (B103445) ylide.
Materials:
-
Phosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or potentially 2-MeTHP)
-
Carbonyl compound (e.g., benzaldehyde)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C.
-
Add a solution of the carbonyl compound in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
References
- 1. Light-switchable divergent C–H activation and cross-coupling of cyclic ethers with aromatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 7. ijarse.com [ijarse.com]
- 8. Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organolithium reagent [dl1.en-us.nina.az]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
2-Methyltetrahydropyran: A Greener Alternative to Traditional Solvents in Research and Development
In the continuous effort towards more sustainable chemical practices, the selection of solvents has become a critical consideration for researchers, scientists, and drug development professionals. 2-Methyltetrahydropyran (2-MeTHP) is emerging as a promising alternative to conventional solvents, offering a balance of performance and improved environmental, health, and safety (EHS) profiles. This guide provides an objective comparison of 2-MeTHP with traditional solvents such as Tetrahydrofuran (THF), Toluene, and Dichloromethane (DCM), supported by available data and a representative experimental protocol.
Comparative Analysis of Physicochemical Properties
A solvent's physical and chemical properties are fundamental to its suitability for a given application. While extensive direct comparative studies on the performance of 2-MeTHP are not as readily available as for its five-membered ring analogue, 2-methyltetrahydrofuran (B130290) (2-MeTHF), we can evaluate its potential based on its intrinsic properties.
| Property | This compound (2-MeTHP) | Tetrahydrofuran (THF) | Toluene | Dichloromethane (DCM) |
| Molecular Formula | C₆H₁₂O[1] | C₄H₈O[2] | C₇H₈ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 100.16[1][3] | 72.11[4] | 92.14[5][6] | 84.93[7][8] |
| Boiling Point (°C) | 101-107.3[3][9] | 66[4][10] | 110.6[5][6] | 39.6 - 40[7][11] |
| Density (g/cm³ at 20°C) | ~0.852 - 0.868[3][9] | 0.8876[2] | 0.8667[12] | 1.3266[11] |
| Water Solubility | Slightly soluble (inferred) | Miscible[2][10] | Insoluble (0.052% at 25°C)[6] | Slightly soluble (13 mg/mL at 25°C)[7] |
| Flash Point (°C) | Not readily available | -20[4] | 4[6] | 5.5[7] |
Note: Direct experimental data comparing the performance of 2-MeTHP in specific chemical reactions against traditional solvents is limited in the reviewed literature. The advantages outlined below are based on its physical properties and by drawing parallels with the well-documented benefits of similar green solvents like 2-MeTHF.
Key Advantages of this compound
While direct comparative performance data is sparse, the known properties of 2-MeTHP and related cyclic ethers suggest several advantages over traditional solvents:
-
Higher Boiling Point: With a boiling point significantly higher than THF and DCM, 2-MeTHP allows for a wider range of reaction temperatures, potentially leading to faster reaction kinetics and improved yields. This also results in lower solvent losses due to evaporation.
-
Improved Safety Profile: Ethereal solvents are known to form explosive peroxides over time. While data for 2-MeTHP is not widely available, related green solvents like 2-MeTHF exhibit a lower tendency for peroxide formation compared to THF, suggesting a potentially safer profile for 2-MeTHP.[13] Its higher flash point compared to THF would also contribute to safer handling.
-
Enhanced Work-up Efficiency: The presumed lower water miscibility of 2-MeTHP compared to the fully miscible THF can simplify aqueous work-ups. This leads to cleaner phase separations, reduced use of extraction solvents, and minimized waste streams.
-
Chemical Stability: 2-MeTHP is noted for its chemical stability, making it a suitable medium for a variety of chemical transformations, including those involving organometallic reagents.[9]
-
Sustainability: While the primary synthesis routes for 2-MeTHP are not exclusively bio-based, the tetrahydropyran (B127337) ring is a common motif in natural products, and the development of bio-based production methods for such cyclic ethers is an active area of research, aligning with the principles of green chemistry.
Experimental Protocols
To illustrate the practical application of cyclic ethers in synthesis, a representative protocol for the synthesis of this compound itself via an intramolecular Williamson ether synthesis is provided below. This method is a fundamental transformation in organic chemistry for the formation of ethers.
Synthesis of this compound via Intramolecular Williamson Ether Synthesis
Objective: To synthesize this compound from 6-chloro-2-hexanol.
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) are carefully added to the flask. Anhydrous THF (40 mL) is then added, and the suspension is stirred.
-
Addition of Substrate: A solution of 6-chloro-2-hexanol (1.0 equivalent) in 10 mL of anhydrous THF is added dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-methyl-tetrahydropyran.[9]
Visualizing Workflows and Pathways
To aid in the conceptual understanding of the synthesis and the decision-making process for solvent selection, the following diagrams are provided.
Caption: Synthesis of this compound via Williamson Ether Synthesis.
Caption: A Decision Workflow for Green Solvent Selection in Research.
References
- 1. This compound | 10141-72-7 [chemicalbook.com]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS#:10141-72-7 | Chemsrc [chemsrc.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Toluene Solvent Properties [macro.lsu.edu]
- 7. Methylene Chloride | Fisher Scientific [fishersci.com]
- 8. Dichloromethane Solvent Properties [macro.lsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. qatransport.com [qatransport.com]
- 11. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 12. benchchem.com [benchchem.com]
- 13. Toluene | 108-88-3 [chemicalbook.com]
Assessing the Green Credentials of 2-Methyltetrahydropyran: A Comparative Guide for Researchers
In the continuous drive towards more sustainable practices in chemical research and pharmaceutical development, the selection of solvents has become a critical focus. Traditional solvents are often associated with significant environmental, health, and safety (EHS) concerns. This has spurred the investigation of greener alternatives that offer reduced impact without compromising performance. This guide provides a comprehensive comparison of the green credentials of 2-Methyltetrahydropyran (2-MeTHP) against other commonly used and emerging "green" solvents, namely 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and the conventional solvent, Tetrahydrofuran (THF).
This objective comparison is based on available experimental data and predictive models for key green metrics, including lifecycle assessment, toxicity, and biodegradability. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assessments are provided.
A Comparative Overview of Solvent Properties
The selection of a solvent is a multi-faceted decision, balancing performance with safety and environmental impact. The following tables provide a side-by-side comparison of 2-MeTHP and its alternatives across a range of critical parameters.
Table 1: Physical and Chemical Properties
| Property | This compound (2-MeTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) |
| CAS Number | 10141-72-7 | 96-47-9 | 5614-37-9 | 109-99-9 |
| Molecular Formula | C₆H₁₂O | C₅H₁₀O | C₆H₁₂O | C₄H₈O |
| Molar Mass ( g/mol ) | 100.16 | 86.13 | 100.16 | 72.11 |
| Boiling Point (°C) | 101-103 | 80.2 | 106 | 66 |
| Density (g/cm³ at 20°C) | ~0.852 | 0.854 | 0.86 | 0.89 |
| Water Solubility | Low | 14 g/100 g at 23°C | 1.1 g/100 g | Miscible |
| Peroxide Formation | Forms peroxides | Slower than THF | Resistant | Readily forms peroxides |
Table 2: Environmental Profile
| Metric | This compound (2-MeTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) |
| Lifecycle CO₂ Emissions (kg CO₂ eq./kg solvent) | Data not available | 0.191 (from renewable resources)[1][2] | Data not available (complex separation process)[3] | Significantly higher than bio-based 2-MeTHF[1][2] |
| Biodegradability (OECD 301F) | Predicted: Not readily biodegradable | Readily biodegradable | Data not available | Readily biodegradable |
| Source | Petrochemical | Renewable (e.g., corncobs, bagasse) | Petrochemical and potentially renewable | Petrochemical |
Table 3: Health and Safety Profile
| Metric | This compound (2-MeTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) |
| Acute Oral Toxicity (LD₅₀, rat) | Predicted: ~2,268 mg/kg (Category 5) | >2000 mg/kg | 1,000-2,000 mg/kg (Category 4)[1][4] | 1,650 mg/kg (Category 4) |
| Aquatic Toxicity (EC₅₀, Daphnia magna, 48h) | Predicted: 87.8 mg/L | >100 mg/L | 35 mg/L[2][5] | >100 mg/L |
| GHS Hazard Statements | Flammable liquid | Highly flammable liquid, Harmful if swallowed, Causes serious eye damage, Causes skin irritation | Highly flammable liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | Highly flammable liquid, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing cancer |
In-Depth Analysis of Green Credentials
Synthesis and Lifecycle Assessment
The origin of a solvent is a primary determinant of its environmental footprint. 2-MeTHF stands out as it is commonly derived from renewable feedstocks such as corncobs and sugarcane bagasse.[6] Life cycle assessments have shown that the production of 2-MeTHF from these sources can result in a 97% reduction in greenhouse gas emissions compared to the conventional synthesis of THF.[1][2]
The industrial synthesis of CPME can be achieved through the addition of methanol (B129727) to cyclopentene (B43876), a process that can be energy-intensive during the separation and purification stages.[3] While cyclopentene is traditionally derived from petrochemical sources, renewable routes are being explored.
Atom Economy and Process Mass Intensity (PMI)
Atom economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. The intramolecular Williamson ether synthesis of 2-MeTHP from 6-chloro-2-hexanol has a theoretical atom economy of approximately 73%, with sodium chloride as the main byproduct. However, the overall Process Mass Intensity (PMI), which considers all materials used in a process (reactants, solvents, workup chemicals), is a more practical measure of greenness. The PMI for the production of these solvents is highly dependent on the specific industrial process, including reaction yields, solvent usage for reaction and purification, and recycling efficiency. For bio-based 2-MeTHF, while the core reaction is efficient, the overall PMI can be influenced by the energy and materials used in the initial processing of the biomass.
Toxicity and Safety
In terms of health and safety, all the ether solvents discussed present flammability hazards. A significant advantage of CPME and 2-MeTHF is their reduced tendency to form explosive peroxides compared to THF.[5]
Based on predictive models, 2-MeTHP is estimated to have a low acute oral toxicity (Category 5), making it potentially safer in this regard than CPME and THF (both Category 4).[1][7] For aquatic toxicity, the predicted EC₅₀ for 2-MeTHP against Daphnia magna is 87.8 mg/L, suggesting a lower toxicity to aquatic invertebrates compared to CPME (35 mg/L).[2][5]
Biodegradability
"Readily biodegradable" is a classification for chemicals that can be expected to rapidly and completely biodegrade in an aquatic environment under aerobic conditions. While THF is considered readily biodegradable, predictive models suggest that 2-MeTHP is not. 2-MeTHF, despite being bio-derived, is also considered readily biodegradable. The biodegradability of CPME is not well-documented in publicly available literature.
Performance in Chemical Synthesis
The ultimate utility of a solvent lies in its performance in chemical reactions. 2-MeTHF has been widely adopted as a greener substitute for THF in many applications, including Grignard reactions, where it can offer improved yields and easier workups due to its lower water miscibility.[8] CPME has also demonstrated excellent performance in a range of reactions, including Suzuki-Miyaura couplings and reactions involving strong bases, often providing better yields and selectivity than THF.[9]
There is less published data on the performance of 2-MeTHP as a general-purpose solvent. Its physical properties, such as a higher boiling point than 2-MeTHF and THF, could be advantageous for reactions requiring elevated temperatures. Further experimental studies are needed to fully evaluate its performance across a broad range of chemical transformations.
Experimental Protocols
To ensure a standardized and objective assessment of solvent green credentials, the following experimental protocols are recommended.
Protocol 1: Assessment of Ready Biodegradability (OECD 301F)
Objective: To determine if a solvent is "readily biodegradable" under aerobic conditions.
Methodology:
-
Preparation of Mineral Medium: A mineral salt medium is prepared according to OECD 301 guidelines, containing essential mineral nutrients for microorganisms.
-
Inoculum: The test is inoculated with a mixed population of microorganisms from a source such as the activated sludge of a domestic wastewater treatment plant.
-
Test Setup: The test solvent is added to the mineral medium in a sealed vessel at a concentration to give a theoretical oxygen demand (ThOD) of 50-100 mg O₂/L. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the ThOD. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.[10][11][12][13]
Protocol 2: Determination of Peroxide Formation
Objective: To quantify the rate of peroxide formation in ethereal solvents upon exposure to air.
Methodology:
-
Sample Preparation: Freshly distilled, inhibitor-free samples of each solvent are prepared.
-
Storage Conditions: A known volume of each solvent is stored in a clear, loosely capped glass bottle to allow for exposure to air and ambient light.
-
Peroxide Testing: At regular intervals (e.g., daily for THF, weekly for 2-MeTHF), a small aliquot of each solvent is tested for peroxide concentration.
-
Qualitative Test: Add 1 mL of the solvent to 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.
-
Quantitative Test: Use commercially available peroxide test strips for a semi-quantitative measurement (e.g., in ppm).
-
-
Data Recording: The peroxide concentration is recorded over time for each solvent to establish a rate of formation.
References
- 1. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. The toxicological assessment of cyclopentyl methyl ether (CPME) as a green solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 11. oecd.org [oecd.org]
- 12. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contractlaboratory.com [contractlaboratory.com]
A Comparative Guide to 2-Methyltetrahydropyran (2-MeTHP) in Grignard Reactions: Performance, Protocols, and Green Chemistry Metrics
For researchers, scientists, and professionals in drug development, the selection of an optimal solvent is critical to the success, scalability, and sustainability of chemical syntheses. The Grignard reaction, a cornerstone of C-C bond formation, is profoundly influenced by the solvent system. This guide provides a comprehensive performance evaluation of 2-Methyltetrahydropyran (2-MeTHP) as a modern, green alternative to traditional ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O).
While 2-MeTHP is a promising green solvent, it is important to note that its five-membered ring analogue, 2-Methyltetrahydrofuran (B130290) (2-MeTHF), has been more extensively studied in direct comparative evaluations for Grignard reactions.[1][2] Due to their significant structural and chemical similarities, the robust performance data available for 2-MeTHF serves as a strong predictive benchmark for the expected advantages of 2-MeTHP. This guide will therefore leverage data from 2-MeTHF studies to illustrate the performance benefits of this class of green solvents.
Physicochemical Properties: A Head-to-Head Comparison
The physical properties of a solvent dictate its operational window, safety profile, and workup efficiency. Compared to traditional solvents, both 2-MeTHP and 2-MeTHF offer higher boiling points, which can accelerate sluggish reactions, and significantly lower water solubility, which greatly simplifies aqueous workup procedures.[3]
Table 1: Physicochemical Properties of Ethereal Solvents for Grignard Reactions
| Property | 2-MeTHP | 2-MeTHF | THF | Diethyl Ether (Et₂O) | CPME |
| Boiling Point (°C) | ~105 | 80 | 66 | 35 | 106 |
| Flash Point (°C) | 4 | -11 | -14 | -45 | -1 |
| Solubility in Water ( g/100g ) | ~4.0 | 14 | Miscible | 6.5 | 1.1 |
| Water in Solvent ( g/100g ) | Low | 4.4 | Miscible | 1.2 | 0.3 |
| Peroxide Formation Tendency | Low | Low | High | High | Very Low |
| Renewable Source? | Yes | Yes | No | No | No |
Data compiled from various sources, including[2]. Note: Some properties for 2-MeTHP are estimated based on structurally similar compounds.
Performance in Grignard Reactions: Yield and Selectivity
Systematic studies have demonstrated that 2-MeTHF often matches or exceeds the performance of THF and Et₂O, particularly in reactions prone to side-product formation. A key advantage is the significant suppression of the Wurtz coupling by-product, which is especially problematic in the formation of Grignard reagents from reactive halides like benzyl (B1604629) chloride.[2]
In a comparative study, the reaction of benzyl chloride with magnesium followed by quenching with 2-butanone (B6335102) showed a dramatic difference in yield. The reaction in 2-MeTHF produced the desired alcohol in 90% yield, comparable to 94% in Et₂O. In stark contrast, the yield in THF was only 27% due to the prevalence of Wurtz coupling.[2] This highlights a significant process advantage, leading to cleaner reactions and higher product throughput.
Table 2: Solvent Effect on the Grignard Reaction of Benzyl Chloride
| Entry | Solvent | Activator | Product Yield (%) | Wurtz By-product (%) |
| 1 | Et₂O | I₂ | 94 | 5 |
| 2 | THF | I₂ | 27 | 70 |
| 3 | 2-MeTHF | I₂ | 90 | 10 |
| 4 | CPME | DIBAL-H | 45 | 50 |
Data sourced from a systematic evaluation of Grignard reactions. Yields are isolated yields based on the electrophile limiting reagent.[2]
For less reactive substrates, such as 4-bromoanisole, 2-MeTHF performed on par with both THF and Et₂O, demonstrating its broad applicability.[2] Furthermore, organomagnesium bromides exhibit significantly higher solubility in 2-MeTHF than in THF, allowing for the preparation of more concentrated Grignard reagents without precipitation of magnesium salts.[3]
Experimental Protocols
Adherence to proper experimental technique is crucial for the success of any Grignard reaction, particularly the exclusion of atmospheric moisture.
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas.
-
Initiation: Magnesium turnings are placed in the flask. A magnetic stir bar is added for agitation. The system is gently heated under inert gas to ensure all surfaces are free of moisture.
-
Reagent Addition: A solution of the appropriate alkyl or aryl halide in anhydrous 2-MeTHP (or other ethereal solvent) is prepared and charged into the dropping funnel. A small portion of this solution is added to the magnesium turnings.
-
Reaction Start: The reaction may begin spontaneously, evidenced by bubbling and a graying of the solution. Gentle warming with a heat gun may be required for initiation. A small crystal of iodine can also be used as an activator.
-
Execution: Once the reaction is initiated, the remainder of the halide solution is added dropwise at a rate sufficient to maintain a steady reflux.
-
Completion: After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed. The resulting dark gray or brown solution is the Grignard reagent.
-
Reaction with Electrophile: The Grignard reagent is cooled in an ice bath. A solution of the electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous 2-MeTHP is added dropwise, controlling the rate to manage the exotherm.
-
Workup: After the addition is complete and the reaction is stirred to completion, it is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: If using a water-immiscible solvent like 2-MeTHP, the organic layer is separated directly. If using a miscible solvent like THF, an extraction solvent (e.g., ethyl acetate (B1210297) or toluene) must be added. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Visualized Workflows and Logic
Visualizing the experimental process and the underlying logic of solvent choice can aid in understanding and implementation.
Caption: Experimental workflow for a typical Grignard reaction.
The advantages of using 2-MeTHP or 2-MeTHF are a direct consequence of their inherent chemical properties.
Caption: Relationship between solvent properties and performance benefits.
Conclusion
The available evidence strongly supports the use of next-generation ethereal solvents like this compound and 2-Methyltetrahydrofuran in Grignard reactions. While direct comparative yield data for 2-MeTHP is still emerging, the extensive data for its close analogue, 2-MeTHF, demonstrates clear advantages over traditional solvents. These benefits include higher yields through the suppression of side reactions, simplified and more efficient workup procedures due to low water miscibility, and an improved safety and environmental profile. For scientists and drug development professionals seeking to optimize their synthetic routes, 2-MeTHP represents a compelling, high-performance, and sustainable solvent choice for modern organometallic chemistry.
References
- 1. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 3. journalijdr.com [journalijdr.com]
A Comparative Analysis of Reaction Kinetics in 2-Methyltetrahydropyran and Tetrahydrofuran for Researchers and Drug Development Professionals
An objective comparison of the performance of 2-Methyltetrahydropyran (2-MeTHF) and Tetrahydrofuran (THF) as reaction solvents, supported by experimental data, to guide solvent selection in research and development.
In the landscape of organic synthesis, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, product yields, and process safety. Tetrahydrofuran (THF) has long been a staple solvent due to its excellent solvating properties. However, its tendency to form peroxides and its miscibility with water present significant challenges.[1] As the chemical industry pivots towards greener and safer alternatives, this compound (2-MeTHF), a bio-based solvent, has emerged as a viable substitute.[1][2][3][4] This guide provides a detailed comparative analysis of reaction kinetics in these two solvents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Kinetic Data
A significant kinetic difference between THF and 2-MeTHF is observed in the stability of organometallic reagents, such as n-butyllithium (n-BuLi). The decomposition of n-BuLi is a kinetically controlled process where the solvent plays a crucial role.[1]
| Reagent | Solvent | Temperature (°C) | Half-life (t½) | Relative Stability |
| n-Butyllithium | THF | 35 | ~10 minutes[5][6] | 1x |
| n-Butyllithium | 2-MeTHF | 35 | ~70 - 130 minutes[1][5][7] | 7-13x greater than THF |
The data clearly indicates a significantly slower decomposition rate of n-BuLi in 2-MeTHF, highlighting its enhanced stability.[1][5] This is a major advantage in reactions requiring extended periods or elevated temperatures when employing strong bases.[1]
Qualitative Kinetic Comparison: Grignard Reactions
While comprehensive comparative rate constants for Grignard reactions are not always readily available, the physical properties of the solvents offer insights into their kinetic performance. The higher boiling point of 2-MeTHF (80°C) compared to THF (66°C) allows for Grignard reactions to be conducted at higher temperatures, which can accelerate the reaction rate, especially for the formation of sluggish Grignard reagents.[1][3][8] Furthermore, studies have reported higher yields and improved diastereoselectivity in certain Grignard reactions using 2-MeTHF, suggesting a favorable influence on both the kinetic and thermodynamic profiles of the reaction.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are representative protocols for key experiments.
Protocol 1: Determination of n-Butyllithium Kinetic Stability
Objective: To determine and compare the decomposition rate of n-butyllithium in THF and 2-MeTHF at a specific temperature.
Materials:
-
n-Butyllithium solution of known concentration
-
Anhydrous THF
-
Anhydrous 2-MeTHF
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Temperature-controlled reaction vessel
-
Syringes and needles
-
Titration setup with a suitable indicator (e.g., 1,10-phenanthroline)
-
Standardized solution of a suitable titrant (e.g., sec-butanol in xylene)
Procedure:
-
Under an inert atmosphere, transfer a known volume of the anhydrous solvent (THF or 2-MeTHF) to the temperature-controlled reaction vessel and allow it to equilibrate to the desired temperature (e.g., 35°C).
-
Add a precise volume of the n-butyllithium solution to the solvent with stirring to achieve a specific initial concentration.
-
Immediately withdraw an initial sample (t=0) and quench it in a separate flask containing a known excess of a proton source (e.g., water or isopropyl alcohol).
-
Titrate the unreacted n-butyllithium in the quenched sample with the standardized titrant to determine the initial concentration.
-
Withdraw aliquots from the reaction mixture at regular time intervals and subject them to the same quenching and titration procedure.
-
Plot the concentration of n-butyllithium against time.
-
Calculate the rate constant (k) and the half-life (t½) of the decomposition reaction from the kinetic data.
Protocol 2: Comparative Grignard Reaction
Objective: To compare the formation and subsequent reaction of a Grignard reagent in THF and 2-MeTHF.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
An aryl or alkyl halide (e.g., bromobenzene)
-
An electrophile (e.g., benzaldehyde)
-
Anhydrous THF
-
Anhydrous 2-MeTHF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up two parallel reactions, one with 2-MeTHF and the other with THF as the solvent.[7]
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.[7]
-
Add a small portion of a solution of the halide in the respective anhydrous solvent to the flask.[7]
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and bubbling indicates the start of the reaction.[7]
-
Add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]
-
Cool the reaction mixture to 0°C in an ice bath.[7]
-
Add a solution of the electrophile in the respective anhydrous solvent dropwise to the Grignard reagent.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[7]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[7]
-
Separate the organic layer. A key observation is often the cleaner phase separation in the 2-MeTHF reaction due to its lower water miscibility.[7]
-
Extract the aqueous layer with the respective solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by techniques such as NMR or GC-MS to determine the yield and purity.
Visualizing the Comparison
To better illustrate the comparative analysis workflow and the stability differences, the following diagrams are provided.
Caption: Workflow for a comparative kinetic study of a chemical reaction in THF versus 2-MeTHF.
Caption: Comparative stability of n-butyllithium in THF and 2-MeTHF at 35°C.
Conclusion
The choice between 2-MeTHF and THF depends on the specific requirements of a chemical transformation. For reactions involving strong organometallic bases where stability is paramount, 2-MeTHF offers a clear kinetic advantage. Its higher boiling point can also be leveraged to accelerate sluggish reactions. While THF remains a versatile solvent, the enhanced stability, safety profile, and green credentials of 2-MeTHF make it a compelling alternative for modern organic synthesis, particularly in the context of drug development where process robustness and safety are critical.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. journalijdr.com [journalijdr.com]
validating purity of 2-Methyltetrahydropyran using analytical techniques
For researchers, scientists, and drug development professionals, the purity of solvents is a critical parameter that can significantly impact experimental outcomes, from reaction kinetics to the impurity profile of the final product. 2-Methyltetrahydropyran (2-MTHP) is gaining traction as a versatile solvent; however, rigorous purity validation is essential for its effective application. This guide provides a comparative overview of analytical techniques for assessing the purity of this compound, alongside a comparison with its common alternatives, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME).
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic techniques, in addition to specific methods for water content determination. The choice of method depends on the target impurities and the desired level of sensitivity.
| Analytical Technique | Purpose | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile organic impurities. | Retention time, mass-to-charge ratio of fragment ions for compound identification and quantification. | High sensitivity and specificity, excellent for identifying a wide range of organic impurities.[1][2] | Requires volatile and thermally stable analytes; derivatization may be needed for some compounds.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and quantification of the primary compound and impurities. | Chemical shifts, coupling constants, and signal integration provide detailed structural information and relative quantification. | Non-destructive, provides unambiguous structural information, and can be used for quantitative analysis (qNMR).[4][5][6] | Lower sensitivity compared to GC-MS for trace impurities.[4] |
| Karl Fischer Titration | Quantification of water content. | Precise measurement of water content in the sample. | Highly specific to water, accurate for a wide range of concentrations (ppm to 100%).[7][8][9][10] | Can be affected by side reactions with certain compounds (e.g., ketones, aldehydes). |
Purity Profile Comparison: this compound vs. Alternatives
This compound, 2-MeTHF, and CPME are all considered "green" alternatives to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. Their purity profiles are a key consideration for their application.
| Parameter | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |
| Typical Purity (%) | ≥95% - 99%[11] | ≥99.5% - 99.9%[12][13][14] | Data not readily available in a comparable format. |
| Common Impurities | Isomers (3-methyltetrahydropyran, 4-methyltetrahydropyran), residual starting materials from synthesis. | Peroxides, moisture, butylated hydroxytoluene (BHT) as a stabilizer.[12] | Peroxides (formation is slower than in THF and 2-MeTHF), moisture. |
| Water Content | Varies by grade, requires drying for moisture-sensitive applications. | Typically ≤ 0.03%[12][14] | Low water miscibility. |
| Peroxide Formation | Susceptible to peroxide formation upon storage and exposure to air. | Susceptible to peroxide formation, often supplied with an inhibitor like BHT.[12] | More resistant to peroxide formation compared to THF and 2-MeTHF. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Assay
This protocol outlines a general method for the separation and identification of volatile organic impurities in this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[2]
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.[15]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MSD Conditions:
2. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or hexane.
-
For quantitative analysis, prepare a series of calibration standards of this compound and any known impurities.
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity by area percent normalization, assuming all components have a similar response factor. For higher accuracy, use a corrected area percent based on the response factors of known impurities.
¹H and ¹³C NMR Spectroscopy Protocol for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying impurities.
1. Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field spectrometer
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2 seconds
-
2. Sample Preparation:
-
Dissolve approximately 20 mg of the this compound sample in 0.7 mL of CDCl₃.
3. Data Analysis:
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
-
Identify impurity peaks by comparing the spectrum to reference spectra and by analyzing their chemical shifts and coupling patterns.
-
Quantify impurities by integrating the corresponding peaks in the ¹H NMR spectrum relative to a known internal standard or the main compound peaks.
Karl Fischer Titration Protocol for Water Content Determination
This protocol describes the determination of water content in this compound using volumetric Karl Fischer titration.
1. Instrumentation and Reagents:
-
Karl Fischer Titrator: Volumetric titrator with a platinum electrode.
-
Titrant: Karl Fischer reagent (one-component or two-component system).
-
Solvent: Anhydrous methanol (B129727) or a specialized Karl Fischer solvent.
2. Procedure:
-
Titrator Preparation: Add the solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample (typically 1-5 g, depending on the expected water content) and add it to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically determine the volume of titrant consumed.
-
-
Blank Determination: Perform a blank titration with the same volume of solvent to determine the background moisture.
3. Calculation:
-
The water content in the sample is calculated using the following formula:
-
Water (%) = [((V_sample - V_blank) × T) / W_sample] × 100
-
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
T = Titer of the Karl Fischer reagent (mg H₂O/mL)
-
W_sample = Weight of the sample (mg)
-
-
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical workflow for validating the purity of this compound and the relationship between the different analytical techniques.
Caption: Workflow for the purity validation of this compound.
Caption: Logical relationship of analytical techniques for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of sta… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 10. metrohm.com [metrohm.com]
- 11. This compound | 10141-72-7 [chemicalbook.com]
- 12. 2-MeTHF | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 13. nbinno.com [nbinno.com]
- 14. baoranchemical.com [baoranchemical.com]
- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyltetrahydropyran: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Methyltetrahydropyran, a flammable liquid commonly used as a solvent in organic synthesis. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is a highly flammable liquid and vapor, can cause severe skin and eye irritation or damage, may cause respiratory irritation, and is harmful if swallowed.[1][2][3][4][5] Ethers like this compound also have the potential to form explosive peroxides upon exposure to air and light, particularly during storage.[6][7]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[8]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[8]
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[8]
Quantitative Data Summary
The following table summarizes key physical and hazard data for this compound and its related compounds, which is critical for safe handling and disposal.
| Property | Value | Source/Analogy |
| Molecular Formula | C6H12O | |
| Molecular Weight | 100.16 g/mol | [9] |
| Appearance | Colorless liquid | [6] |
| Flash Point | -11 °C / 12.2 °F (for 2-Methyltetrahydrofuran) | [6] |
| Boiling Point | 78 - 80 °C / 172.4 - 176 °F (for 2-Methyltetrahydrofuran) | [6] |
| Flammability | Highly Flammable Liquid and Vapor | [2][3][4][5][6][7][10][11] |
| Hazards | Harmful if swallowed, Causes skin and eye irritation/damage, May cause respiratory irritation, May form explosive peroxides | [1][2][3][5][6][7][10] |
Detailed Disposal and Spill Management Protocol
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. The following protocol outlines the necessary steps for safe disposal.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Designate separate, clearly labeled, and chemically compatible waste containers for:
-
Unused or waste this compound.
-
Solid materials contaminated with this compound (e.g., absorbent pads, gloves, paper towels).
-
Sharps contaminated with this compound.
-
-
Container Selection: Use tightly sealable, non-reactive containers. For liquid waste, ensure the container is designed for flammable liquids.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").
Step 2: Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary to prevent escalation.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal.[4][6]
-
-
Large Spills:
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, remove all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[8]
-
-
Decontamination:
-
Decontaminate any surfaces that have come into contact with this compound using an appropriate solvent, followed by washing with soap and water.
-
Dispose of all cleaning materials as hazardous waste.[8]
-
Step 3: Storage and Disposal
-
Satellite Accumulation: Store sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area away from incompatible materials.[8]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
- 1. 2-Methyl-tetrahydro-pyran-4-OL | C6H12O2 | CID 10080379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. nj.gov [nj.gov]
- 11. chemos.de [chemos.de]
Essential Safety and Logistical Information for Handling 2-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2-Methyltetrahydropyran (CAS RN: 4717-96-8), a flammable and corrosive liquid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to prevent contact and inhalation.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2] | To protect against splashes and vapors. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for splash protection but are not recommended for prolonged contact. | To prevent skin contact with the corrosive liquid. It is crucial to inspect gloves for integrity before each use and dispose of them immediately if contaminated.[2][4] |
| Body Protection | Flame-retardant and chemical-resistant laboratory coat, worn fully buttoned.[4] | To protect against accidental splashes and fire hazards. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1] | To minimize the inhalation of flammable and potentially irritating vapors. |
Quantitative Data for Personal Protective Equipment
| Glove Material | Breakthrough Time (minutes) for Tetrahydrofuran | Permeation Rate for Tetrahydrofuran | General Recommendation for Cyclic Ethers |
| Butyl Rubber | > 480 | Excellent | Recommended |
| Viton® | > 480 | Excellent | Recommended |
| Nitrile Rubber | < 15 | Poor | Not Recommended for Immersion |
| Neoprene | < 15 | Poor | Not Recommended for Immersion |
| Natural Rubber (Latex) | < 15 | Poor | Not Recommended |
Data is for Tetrahydrofuran and should be considered an estimate for this compound.
Occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1][5] As a general precaution when handling cyclic ethers for which no specific OELs exist, it is crucial to work in a well-ventilated area and use engineering controls like a chemical fume hood to keep exposure to the lowest possible level.[1]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
Experimental Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
